(S)-2-Hydroxymethyl-piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-piperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Hydroxymethyl-piperazine: A Chiral Scaffold for Modern Drug Discovery
(S)-2-Hydroxymethyl-piperazine, a key chiral building block, is instrumental in the synthesis of a multitude of pharmaceutical compounds. Its stereospecific structure and versatile reactivity make it a prized component for medicinal chemists aiming to develop enantiomerically pure drugs with enhanced therapeutic profiles. This technical guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to leverage this valuable intermediate.
Core Chemical and Physical Properties
This compound, also known by its systematic name (2S)-2-Piperazinemethanol, is a heterocyclic compound featuring a piperazine ring substituted with a hydroxymethyl group at the second position, with the stereochemistry fixed in the (S) configuration.[1] This specific spatial arrangement is crucial for its role in asymmetric synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 126872-94-4 | [1][2] |
| Molecular Formula | C5H12N2O | N/A |
| Molecular Weight | 116.16 g/mol | N/A |
| Boiling Point | 234.5 ± 20.0 °C (Predicted) | [1] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.97 ± 0.10 (Predicted) | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is paramount to its utility. Several synthetic strategies have been developed, often starting from commercially available chiral precursors like (2S)-piperazine-2-carboxylic acid dihydrochloride.[3] A common and efficient approach involves the reduction of the carboxylic acid functionality to a primary alcohol.
One prominent method involves the use of a strong reducing agent such as Lithium aluminum hydride (LiAlH₄) on a protected form of (S)-piperazine-2-carboxylic acid.[4] Protecting groups, like the Boc (tert-butoxycarbonyl) group, are often employed on the piperazine nitrogens to prevent side reactions and to modulate solubility.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a protected form of this compound via the reduction of a carboxylate precursor.
Caption: Workflow for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Detailed Experimental Protocol: Reduction Route
This protocol is adapted from established methodologies for the reduction of a carboxylate precursor.[4]
-
Preparation: A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reaction vessel is cooled to a low temperature, typically -40°C, using a suitable cooling bath.
-
Addition of Reducing Agent: A solution of Lithium aluminum hydride (LiAlH₄) in THF (e.g., 1M) is added dropwise to the cooled solution of the starting material. The slow addition is crucial to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to gradually warm to room temperature and is stirred for approximately 1 hour to ensure the reduction is complete.
-
Quenching: The reaction is carefully quenched by cooling the mixture to 0°C and sequentially adding water, followed by a sodium hydroxide solution (e.g., 2N), and then another portion of water. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.
-
Workup: The resulting slurry is filtered to remove the inorganic salts.
-
Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product, (S)-1-Boc-2-(hydroxymethyl)piperazine. Further purification can be achieved through techniques like column chromatography if required.
Applications in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[5] The this compound moiety, in particular, serves as a versatile chiral building block for creating complex molecules with specific biological activities.
Its bifunctional nature, with two nitrogen atoms and a hydroxyl group, allows for differential functionalization, enabling the construction of diverse chemical libraries.[3] This scaffold is found in a range of therapeutic agents, including kinase inhibitors for oncology and compounds targeting the central nervous system.[5][6] The introduction of the piperazine fragment can enhance a molecule's interaction with its biological target, for instance, by forming hydrogen bonds.[6]
Safety and Handling
While specific safety data for the unprotected this compound is not extensively detailed, related N-(2-hydroxyethyl)piperazine compounds are classified as hazardous. They are known to cause skin irritation and serious eye damage.[7][8]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[8][9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][10]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
-
First Aid:
Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound stands out as a critical intermediate in the field of drug discovery and development. Its defined stereochemistry and versatile functional groups provide a reliable foundation for the asymmetric synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for scientists and researchers aiming to harness its full potential in creating the next generation of therapeutics.
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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SENFEIDA. China 1-(2-Hydroxyethyl)piperazine Manufacturers Suppliers Factory. [Link]
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An In-depth Technical Guide to (S)-2-Hydroxymethyl-piperazine and its N-Boc Protected Analogue: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxymethyl-piperazine and its N-tert-butoxycarbonyl (Boc) protected form, (S)-1-Boc-2-(hydroxymethyl)piperazine, are pivotal chiral building blocks in modern medicinal chemistry. Their unique structural features, including a stereocenter adjacent to a functionalized side chain within a conformationally constrained piperazine ring, make them highly valuable scaffolds for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of these important synthons, with a particular focus on the more extensively characterized N-Boc protected derivative. Detailed synthetic protocols, mechanistic insights, and data are presented to support researchers in the effective utilization of this versatile molecule in drug discovery and development programs.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a six-membered piperazine ring substituted at the C-2 position with a hydroxymethyl group. The presence of a chiral center at C-2 imparts specific three-dimensional conformations that are crucial for stereoselective interactions with biological targets. Due to its nature as a somewhat volatile and highly polar free amine, it is most commonly handled and characterized in its more stable, N-Boc protected form, (S)-1-Boc-2-(hydroxymethyl)piperazine.
Core Structure and Nomenclature
-
IUPAC Name: (S)-Piperazin-2-ylmethanol
-
CAS Number: 126872-94-4
-
Molecular Formula: C₅H₁₂N₂O
-
Molecular Weight: 116.16 g/mol
The N-Boc protected analogue is:
Physicochemical Data
Comprehensive experimental data for the unprotected this compound is scarce in publicly available literature. The data presented below pertains to the well-characterized (S)-1-Boc-2-(hydroxymethyl)piperazine.
| Property | Value | Source |
| Appearance | White to off-white solid | [3][7] |
| Purity | ≥97% | [3] |
| Boiling Point | 324°C (Predicted) | [1] |
| Density | 1.085 g/cm³ (Predicted) | [1] |
| Flash Point | 150°C | [1] |
| Storage | 2–8 °C under inert gas | [1] |
Spectroscopic Data
While complete, verified spectra for (S)-1-Boc-2-(hydroxymethyl)piperazine are not widely published, key mass spectrometry data is available.
-
Mass Spectrum (ESI-MS): A prominent peak is observed at m/z = 217.3 [M+H]⁺, which is consistent with the protonated molecule.[8]
Stereochemistry and Conformational Analysis
The absolute configuration of the stereocenter at the C-2 position is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog Priority Assignment
To assign the stereochemistry, the four groups attached to the chiral C-2 carbon are prioritized based on atomic number:
-
-NH- (within the ring at position 1): The nitrogen atom has a higher atomic number than the other directly attached atoms (carbon and hydrogen).
-
-CH₂- (within the ring at position 3): This carbon is attached to another nitrogen.
-
-CH₂OH (hydroxymethyl group): This carbon is attached to an oxygen.
-
-H (hydrogen): Hydrogen has the lowest atomic number.
When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus defining the stereocenter as (S).
Diagram: Cahn-Ingold-Prelog Priority Assignment
Caption: CIP priority assignment at the C2 stereocenter.
Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine
The stereospecific synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine is critical for its use in producing enantiomerically pure pharmaceuticals.[9][10] Two prevalent and effective strategies involve the reduction of a carboxylate precursor and the deprotection of a benzyl-protected intermediate.[9][10]
Route 1: Reduction of a Carboxylate Precursor
This method involves the reduction of a carboxylic acid ester at the C-2 position of the piperazine ring to the corresponding primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Diagram: Synthetic Route 1 - Reduction
Caption: Reduction of a dicarboxylate precursor to yield the target alcohol.
Experimental Protocol:
-
A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40°C under an inert atmosphere.
-
Lithium aluminum hydride (LiAlH₄) (typically a 1M solution in THF, ~2.5 eq) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.
-
After completion, the reaction is cooled to 0°C and carefully quenched by the sequential addition of water, 2N sodium hydroxide, and then water again.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.
Mechanistic Rationale:
The reduction of the ester to a primary alcohol by LiAlH₄ proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. The aluminum hydride acts as a source of nucleophilic hydride ions (H⁻).
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming an aldehyde intermediate.
-
Nucleophilic Addition: The second equivalent of hydride rapidly attacks the newly formed aldehyde, reducing it to the corresponding primary alcohol upon aqueous workup.
Route 2: Catalytic Hydrogenation for Deprotection
This approach utilizes a precursor with a benzyl protecting group on one of the piperazine nitrogens. The benzyl group is subsequently removed via catalytic hydrogenation, a mild and efficient method.[9][10]
Diagram: Synthetic Route 2 - Deprotection
Caption: Deprotection of a benzyl-protected precursor via catalytic hydrogenation.
Experimental Protocol:
-
To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol, 10% Palladium on carbon (Pd/C) (typically 10% w/w) is added.[10]
-
The mixture is stirred at room temperature for approximately 3 hours under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[10]
-
Upon completion, the solid catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the product, often as a white solid with high purity and yield.[10]
Mechanistic Rationale:
Catalytic hydrogenation for the removal of a benzyl group (debenzylation) is a form of hydrogenolysis.
-
Adsorption: Both the benzyl-protected substrate and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.
-
C-N Bond Cleavage: The carbon-nitrogen bond of the benzyl group is cleaved, and the resulting fragments react with the surface-bound hydrogen atoms. This process, known as hydrogenolysis, results in the formation of the deprotected amine and toluene as a byproduct.
-
Desorption: The final product and toluene desorb from the catalyst surface, regenerating the active sites for further reaction.
This method is favored for its mild conditions and clean conversion, with the primary workup involving simple filtration.[10]
Applications in Drug Development
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[11] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The chiral nature of this compound makes it a particularly valuable building block for creating stereochemically defined drug candidates, which is essential for optimizing potency and reducing off-target effects.
While specific marketed drugs containing the this compound core are not prominently disclosed, its N-Boc protected form is widely used as a key intermediate in the synthesis of complex molecules in drug discovery pipelines. For instance, it is used in the synthesis of intermediates for Wee-1 kinase inhibitors, a target in oncology.[4] The hydroxymethyl group provides a convenient handle for further chemical elaboration, allowing for the construction of diverse molecular architectures.
Conclusion
This compound, and more commonly its N-Boc protected derivative, represents a cornerstone chiral building block for the synthesis of advanced pharmaceutical intermediates. Its stereodefined structure and versatile functional groups allow for the creation of complex, enantiomerically pure molecules. The synthetic routes involving either reductive transformation or catalytic deprotection are robust and scalable, providing reliable access to this important synthon. As the demand for stereochemically pure and structurally complex drugs continues to grow, the utility of this compound in drug discovery and development is set to expand further.
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A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF. ResearchGate.
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An In-Depth Technical Guide to the Biological Activity of Chiral Piperazine Derivatives
Foreword: The Piperazine Nucleus—A Privileged Scaffold Defined by Chirality
In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and versatile as the piperazine ring. This six-membered heterocycle, with its two opposing nitrogen atoms, is a cornerstone in the design of therapeutic agents, prized for its favorable pharmacokinetic properties, synthetic tractability, and ability to engage with a multitude of biological targets.[1][2] Its presence is noted in blockbuster drugs spanning antipsychotics, anticancer agents, and antihistamines.[3][4][5] However, the true pharmacological potential of piperazine derivatives is often unlocked through the precise control of stereochemistry.
The introduction of a chiral center transforms the piperazine scaffold into a three-dimensional entity where mirror-image enantiomers can, and often do, exhibit profoundly different biological activities.[6][7] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while its counterpart, the distomer , could be less active, inactive, or even contribute to off-target toxicity.[1][8] This stereoselectivity is fundamental to modern drug development, as leveraging the activity of the eutomer can lead to more potent medicines with improved safety profiles.[9]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of chiral piperazine derivatives. Moving beyond a simple catalog of compounds, this document delves into the causal relationships between stereochemistry and function, offers detailed protocols for assessing biological activity, and presents case studies across key therapeutic areas. Our focus is on the practical application of this knowledge, empowering scientists to design and evaluate the next generation of chiral piperazine-based therapeutics.
The Principle of Stereoselectivity: Eutomers, Distomers, and the Eudismic Ratio
The differential effects of enantiomers arise from their interactions with the chiral environment of the body, such as enzymes and receptors.[10] The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points.[1] The eutomer achieves this optimal three-point binding, resulting in high affinity and efficacy. The distomer, being a non-superimposable mirror image, can only achieve a two-point binding, leading to a weaker interaction or no interaction at all.
The degree of stereoselectivity is quantified by the eudismic ratio (ER) , which is the ratio of the potency (e.g., IC₅₀ or Kᵢ) of the eutomer to that of the distomer.[10] A high eudismic ratio signifies a strong preference for one enantiomer and provides a compelling rationale for developing a single-enantiomer drug.
Therapeutic Applications & Case Studies
The versatility of the chiral piperazine scaffold is evident in its application across diverse and critical therapeutic areas. Here, we explore its role in oncology, central nervous system (CNS) disorders, and beyond, highlighting specific examples where chirality dictates biological outcomes.
Oncology: Targeting Tyrosine Kinases
Many modern cancer therapies are tyrosine kinase inhibitors (TKIs), and the piperazine moiety is a frequent component of these drugs, often enhancing solubility and target engagement.[9][11][12] While prominent piperazine-containing TKIs like Imatinib and Sunitinib are achiral (or exist as geometric isomers), the principles of stereospecificity are critical when chiral centers are introduced.[9][10][13][14]
Chiral piperazine derivatives have been designed to inhibit key oncogenic kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a primary driver of tumor angiogenesis.[15][16]
Case Study: Hypothetical Chiral VEGFR-2 Inhibitor
To illustrate the concept, consider a hypothetical chiral piperazine derivative designed to inhibit VEGFR-2. The R- and S-enantiomers are synthesized, separated, and tested for their ability to inhibit the kinase activity of VEGFR-2 and the proliferation of a VEGF-dependent cancer cell line.
| Enantiomer | Target Assay: VEGFR-2 Kinase Inhibition (IC₅₀, nM) | Cellular Assay: HUVEC Proliferation (GI₅₀, nM) | Eudismic Ratio (Kinase IC₅₀) |
| (S)-Enantiomer | 15 | 35 | 13.3 |
| (R)-Enantiomer | 200 | 450 | |
| Racemate | 85 | 190 | |
| (Data are hypothetical for illustrative purposes) |
In this example, the (S)-enantiomer is clearly the eutomer, exhibiting over 13-fold greater potency against the target enzyme than the (R)-enantiomer. This superior enzymatic inhibition translates directly to more effective inhibition of endothelial cell proliferation, a key functional outcome of VEGFR-2 signaling. Developing the (S)-enantiomer as a single-isomer drug would allow for a lower therapeutic dose, potentially reducing off-target effects that might be associated with the less active (R)-enantiomer.
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, triggering multiple downstream cascades, including the PLCγ-PKC-MAPK pathway to promote proliferation and the PI3K-Akt pathway to ensure cell survival. A chiral piperazine inhibitor would bind to the ATP-binding pocket of the kinase domain, blocking these downstream signals.[17][18][19]
Central Nervous System (CNS) Disorders
The arylpiperazine moiety is a classic pharmacophore for ligands targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2][5][20] Drugs for schizophrenia, depression, and anxiety frequently incorporate this scaffold.[4] Chirality in this context is paramount for achieving receptor subtype selectivity and modulating functional activity (agonist, antagonist, or partial agonist).
Case Study: Chiral Piperazine as a Dopamine D₂/D₃ Receptor Ligand
Arylpiperazine derivatives are known to have high affinity for dopamine D₂ and D₃ receptors, which are key targets for antipsychotic medications.[21][22] Enantioselectivity in this class of compounds has been demonstrated.[1] Let's examine a real-world example of chiral piperazine derivatives targeting nicotinic acetylcholine receptors, which showcases the dramatic differences in activity that stereochemistry can impart.
| Compound | Target | Activity (IC₅₀, μM) |
| (2R)-PAdiMPP | α9 nAChR | 0.21 ± 0.06 |
| (2S)-PAdiMPP | α9 nAChR | > 30 |
| (2R)-PAdiMPP | α9α10 nAChR | 1.89 ± 0.23 |
| (2S)-PAdiMPP | α9α10 nAChR | > 30 |
| (Data sourced from Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity...[23]) |
In this study, the introduction of a methyl group at the C2 position of the piperazine ring created a chiral center. The resulting (2R) enantiomer retained potent inhibitory activity at α9-containing nicotinic receptors, while the (S) enantiomer was essentially inactive.[23] This stark difference underscores the critical importance of stereochemical configuration for receptor interaction. A similar level of enantioselectivity is frequently observed for chiral piperazines targeting dopamine and serotonin receptors.
The D₂ receptor is a Gᵢ/G₀-coupled GPCR. Its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and PKA activity. It also modulates ion channels and can signal through β-arrestin pathways.[6][8][13][24][25] An antagonist would block dopamine from binding, preventing these downstream effects.
Core Methodologies: A Practical Guide
Evaluating the biological activity of chiral piperazine derivatives requires a suite of robust and validated assays. This section provides detailed, field-tested protocols for key experiments.
Chiral Separation: Isolating the Enantiomers
The prerequisite for any stereoselective study is the physical separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[19][23][26]
-
Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly versatile and effective for a wide range of compounds, including basic amines like piperazines.[19][23] An immobilized polysaccharide CSP such as cellulose tris(3,5-dichlorophenylcarbamate) is a strong starting point.[19]
-
Mobile Phase Preparation:
-
For normal-phase separation, a typical mobile phase consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
For basic analytes like piperazines, it is crucial to add a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase. This improves peak shape and resolution by minimizing ionic interactions with the stationary phase.[19][23]
-
A starting mobile phase could be Hexane:Ethanol:DEA (80:20:0.1, v/v/v).
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[19]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Chiralpak® IC (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[19]
-
Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 205 nm if no strong chromophore is present).[19]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the racemic standard to determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.[19]
-
For preparative scale-up, collect the fractions corresponding to each peak.
-
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase reaction (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ of the kinase for ATP to ensure competitive inhibition is accurately measured.
-
Substrate Solution: Use a synthetic peptide substrate specific for the kinase (e.g., a poly-Glu-Tyr peptide for many tyrosine kinases), dissolved in kinase buffer.
-
Kinase Enzyme: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add kinase buffer to all wells.
-
Add the chiral piperazine inhibitor in a serial dilution (e.g., 10-point, 3-fold dilution starting from 10 µM). Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.
-
Add the kinase enzyme to all wells except the "no enzyme" controls. Allow the inhibitor and enzyme to pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a fixed time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the amount of phosphorylated substrate. Common methods include:
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower light output corresponds to higher kinase activity.
-
Fluorescence/FRET-based: Uses an antibody that specifically recognizes the phosphorylated substrate.[27]
-
ELISA-based: The plate is coated with the substrate, and after the reaction, a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is used for detection.[25][28]
-
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Cell Seeding:
-
Culture cells (e.g., HUVEC for anti-angiogenesis studies, or a specific cancer cell line) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).[3]
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chiral piperazine enantiomers in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 72 hours).[29]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[24]
-
Add 10-20 µL of the MTT solution to each well.[29]
-
Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][24]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The piperazine scaffold remains a profoundly important structural motif in drug discovery, demonstrating remarkable versatility across a wide range of biological targets. This guide has underscored a critical principle: the biological activity of these derivatives is inextricably linked to their three-dimensional structure. The deliberate and rational design of chiral piperazine compounds, focusing on the synthesis and isolation of the more potent eutomer, is a powerful strategy for enhancing therapeutic efficacy and improving safety margins.
The methodologies detailed herein—from the foundational step of chiral separation to the functional assessment in enzymatic and cellular systems—provide a robust framework for the rigorous evaluation of these compounds. As our understanding of target biology deepens, the ability to fine-tune molecular interactions through precise stereochemical control will become even more critical. Future research will likely focus on developing novel chiral syntheses, exploring more complex stereoisomers (i.e., diastereomers), and applying these principles to new and challenging biological targets. For the drug development professional, a "chiral-by-design" approach to piperazine chemistry is not merely an academic exercise but a proven pathway to creating safer, more effective medicines.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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A Technical Guide to the Synthesis of Enantiomerically Pure 2-Substituted Piperazines: Strategies and Applications
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of blockbuster drugs.[1][2][3] However, the vast chemical space of carbon-substituted piperazines, particularly enantiomerically pure 2-substituted derivatives, remains significantly underexplored.[1][4] This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable chiral building blocks. We will delve into the nuances of methodologies starting from the chiral pool, asymmetric catalytic approaches, the use of chiral auxiliaries, and the resolution of racemates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.
The Significance of Chiral 2-Substituted Piperazines
The piperazine motif is a common feature in pharmaceuticals due to its favorable physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and target affinity.[3] While N-substituted piperazines are prevalent, C-substituted analogues, especially those with a defined stereocenter at the 2-position, offer a gateway to novel chemical entities with unique three-dimensional structures and biological activities. The precise spatial arrangement of substituents is often critical for potent and selective interaction with biological targets. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure 2-substituted piperazines is of paramount importance for advancing drug discovery programs.[1]
Synthetic Strategies for Enantiopure 2-Substituted Piperazines
The synthesis of enantiomerically pure 2-substituted piperazines can be broadly categorized into four main approaches: synthesis from the chiral pool, asymmetric catalysis, use of chiral auxiliaries and ligands, and resolution of racemic mixtures.
Synthesis from the Chiral Pool
One of the most direct and reliable strategies to obtain enantiopure 2-substituted piperazines is to utilize readily available chiral starting materials, such as α-amino acids. This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product.
A practical and scalable route starting from α-amino acids has been developed to produce orthogonally protected chiral 2-substituted piperazines in four steps.[5] The key transformation involves an aza-Michael addition. This method has also been applied to the construction of chiral 1,4-diazepanes and 1,4-diazocanes.[5] Another efficient one-pot procedure starting from N-protected amino acids yields enantiomerically pure 3-substituted piperazines with a benzyl protecting group in good overall yields (83–92%).[6] This sequence involves an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction.[6]
Furthermore, a divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[2]
Workflow for Synthesis from Chiral Pool (Amino Acids):
Caption: General workflow for synthesizing enantiopure 2-substituted piperazines from α-amino acids.
Asymmetric Catalysis
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[7] These intermediates can be readily converted to the corresponding chiral piperazines without loss of optical purity.[7]
Another powerful method is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines.[8] This 100% atom-economic process allows for the selective formation of a single diastereoisomer with a broad substrate scope under mild reaction conditions.[8]
Chiral Auxiliaries and Ligands
The use of chiral auxiliaries involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a reaction.
A prominent example is the asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi in the presence of the chiral ligand (-)-sparteine or a (+)-sparteine surrogate.[9][10] This method allows for the direct functionalization of the piperazine ring to provide a range of enantiopure α-substituted piperazines as single stereoisomers.[10]
Resolution of Racemic Mixtures
Resolution techniques are employed to separate enantiomers from a racemic mixture. While often considered less elegant than asymmetric synthesis, resolution can be a practical and effective method, especially on a large scale.
2.4.1. Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. For instance, the kinetic resolution of 2-arylpiperazines can be achieved through asymmetric lithiation with sparteine as the chiral ligand.[11] This method provides both the recovered 2-arylpiperazine and the 2,2-disubstituted piperazine with high enantioselectivities.[11]
2.4.2. Diastereomeric Salt Crystallization
This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[12] For example, (R)-2-Methylpiperazine can be used as a chiral resolving agent for racemic acidic compounds.[12]
Comparison of Synthetic Strategies:
| Strategy | Advantages | Disadvantages |
| Chiral Pool Synthesis | High enantiopurity, predictable stereochemistry.[5][6] | Limited by the availability of chiral starting materials. |
| Asymmetric Catalysis | High efficiency, atom economy, catalytic amount of chiral source.[7][8] | Catalyst development can be challenging and expensive. |
| Chiral Auxiliaries/Ligands | Generally reliable and high stereoselectivity.[9][10] | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps. |
| Kinetic Resolution | Can provide access to both enantiomers.[11] | Maximum theoretical yield of 50% for one enantiomer. |
| Diastereomeric Salt Crystallization | Scalable, well-established technique.[12] | Can be time-consuming and empirical, success is not guaranteed. |
Detailed Experimental Protocols
Protocol: Asymmetric Lithiation-Trapping of N-Boc-piperazine
This protocol is adapted from the work of O'Brien and coworkers and describes the asymmetric synthesis of enantiopure α-substituted piperazines.[9][10]
Materials:
-
N-Boc-N'-alkyl-piperazine
-
s-BuLi
-
(-)-sparteine or (+)-sparteine surrogate
-
Electrophile (e.g., alkyl halide, carbonyl compound)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a solution of the chiral ligand ((-)-sparteine or (+)-sparteine surrogate) in anhydrous solvent at -78 °C under an inert atmosphere, add s-BuLi dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-N'-alkyl-piperazine in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (can be monitored by in situ IR spectroscopy).
-
Add the desired electrophile to the reaction mixture and continue stirring at -78 °C for a specified time.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 2-substituted piperazine.
Causality behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to maintain the configurational stability of the lithiated intermediate and to control the selectivity of the reaction.[11]
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources.
-
Inert Atmosphere: Prevents the reaction of the organolithium species with oxygen and moisture.
-
Chiral Ligand: The coordination of the chiral ligand to the lithium atom creates a chiral environment that directs the deprotonation and subsequent electrophilic quench to occur stereoselectively.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines the general procedure for resolving a racemic acidic compound using (R)-2-Methylpiperazine.[12]
Materials:
-
Racemic acidic compound ((R/S)-Acid)
-
(R)-2-Methylpiperazine
-
Suitable solvent system (for crystallization)
-
Strong acid (e.g., HCl)
-
Strong base (e.g., NaOH)
-
Organic solvent (for extraction)
Procedure:
-
Dissolve the racemic acidic compound in a suitable solvent.
-
Add an equimolar amount of (R)-2-Methylpiperazine to the solution to form the diastereomeric salts.
-
Heat the solution to ensure complete dissolution and then allow it to cool slowly to induce crystallization.
-
Isolate the less soluble diastereomeric salt by filtration.
-
The isolated salt can be recrystallized to improve diastereomeric purity.
-
To recover the enantiomerically enriched acid, suspend the diastereomeric salt in water and add a strong acid to protonate the (R)-2-Methylpiperazine.
-
Extract the liberated enantiomerically enriched acid with a suitable organic solvent.
-
The aqueous layer can be basified with a strong base to recover the (R)-2-Methylpiperazine for reuse.
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for the chiral resolution of a racemic acid using a chiral base.
Applications in Drug Discovery and Catalysis
Enantiomerically pure 2-substituted piperazines are valuable building blocks for the synthesis of complex biologically active molecules. For instance, substituted 2-(R)-methyl piperazines have been identified as potent and selective M₂ muscarinic receptor ligands, with potential applications in treating cognitive disorders.[13] The transformation of a morpholine moiety into a piperazine has also led to potent GSK-3β inhibitors.[14]
Beyond their role as pharmacophores, chiral piperazines are also utilized as ligands in asymmetric catalysis. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations.
Conclusion and Future Outlook
The synthesis of enantiomerically pure 2-substituted piperazines has witnessed significant advancements, with a diverse array of methodologies now available to synthetic chemists. The choice of a particular strategy depends on factors such as the desired scale, the availability of starting materials, and the specific substitution pattern required. While methods starting from the chiral pool remain highly reliable, the development of novel asymmetric catalytic systems continues to be a major focus, offering the promise of more efficient and sustainable routes. The continued exploration of the chemical space of C-substituted piperazines is expected to yield novel therapeutic agents and powerful chiral catalysts in the years to come.
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The Unseen Architect: A Technical Guide to (S)-2-Hydroxymethyl-piperazine in Modern Drug Discovery
Introduction: The Privileged Piperazine and the Rise of Chiral Scaffolds
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—basicity, solubility, and conformational rigidity—have established it as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] From antipsychotics to anticancer agents, the piperazine core serves as a versatile framework for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]
In recent decades, the focus of drug design has sharpened, moving beyond broad-spectrum activity to highly specific, targeted therapies. This shift has underscored the critical importance of chirality. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This has led to a demand for enantiomerically pure building blocks—chiral synthons—that can be incorporated into complex drug molecules with precise stereochemical control.
It is at this intersection of privileged structure and stereochemical precision that (S)-2-Hydroxymethyl-piperazine emerges as a molecule of significant interest. This guide provides an in-depth technical overview of its discovery, synthesis, and profound significance as a chiral architect in the construction of novel therapeutic agents.
Physicochemical Properties
A foundational understanding of a building block's properties is paramount for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Boiling Point | 234.5 ± 20.0 °C (Predicted) | [6][7] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 14.97 ± 0.10 (Predicted) | [6][7] |
| CAS Number | 126872-94-4 | [8] |
Synthesis of an Essential Chiral Synthon: Methodologies and Rationale
The preparation of enantiomerically pure this compound is a critical endeavor, enabling its use in asymmetric synthesis. Several robust methods have been developed, primarily starting from readily available chiral precursors.
Route 1: Reduction of (S)-Piperazine-2-carboxylic Acid
This is the most prevalent and scalable approach, leveraging the commercial availability of optically active (S)-piperazine-2-carboxylic acid. The synthesis involves two key transformations: protection of the amine functionalities and subsequent reduction of the carboxylic acid.
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A Technical Guide to the Spectroscopic Characterization of (S)-2-Hydroxymethyl-piperazine
This guide provides an in-depth analysis of the spectroscopic data for (S)-2-Hydroxymethyl-piperazine, a chiral heterocyclic compound of significant interest in pharmaceutical research and drug development. As a versatile building block, a comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control. This document collates predicted spectroscopic data and established analytical protocols to serve as a vital resource for researchers and scientists in the field.
Molecular Structure and Overview
This compound, also known as (S)-piperazine-2-ylmethanol, is a piperazine derivative featuring a hydroxymethyl substituent at the C-2 position, conferring chirality to the molecule. This structural feature is pivotal in its application for the synthesis of stereospecific bioactive molecules.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The following data is predicted for the dihydrochloride salt in D₂O, which will cause a downfield shift for protons and carbons adjacent to the protonated nitrogens compared to the free base.[1]
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit characteristic multiplets for the piperazine ring protons and the hydroxymethyl group. The chirality at C-2 renders the protons on the ring diastereotopic, leading to more complex splitting patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | m | 1H | H-2 |
| ~ 3.6 - 3.8 | m | 2H | -CH₂OH |
| ~ 3.2 - 3.5 | m | 4H | H-3, H-5 |
| ~ 3.0 - 3.2 | m | 2H | H-6 |
| Note: The exact chemical shifts and multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.[1] |
Expert Interpretation: The downfield-most multiplet is assigned to the H-2 proton, being adjacent to both a nitrogen atom and the hydroxymethyl group. The protons of the hydroxymethyl group are expected to appear as a multiplet due to coupling with the H-2 proton. The remaining piperazine ring protons will resonate in the upfield region as complex multiplets. In the free base form, these signals would be expected to shift upfield.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 60 - 65 | -CH₂OH |
| ~ 55 - 60 | C-2 |
| ~ 40 - 45 | C-3, C-5 |
| ~ 38 - 43 | C-6 |
| Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.[1] |
Expert Interpretation: The carbon of the hydroxymethyl group is expected at the lowest field due to the deshielding effect of the attached oxygen atom. The C-2 carbon, being adjacent to a nitrogen and the hydroxymethyl group, will also be significantly deshielded. The remaining piperazine ring carbons will appear at higher fields.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, O-H, C-H, and C-N bonds.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1470 - 1440 | Medium | C-H bending |
| 1150 - 1050 | Strong | C-N stretching |
| 1050 - 1000 | Strong | C-O stretching |
| Note: The IR spectrum of the dihydrochloride salt will show broad and strong absorptions for O-H and N⁺-H stretching vibrations.[1] |
Expert Interpretation: The most prominent feature in the IR spectrum will be a broad and strong band in the high-frequency region, arising from the overlapping stretching vibrations of the O-H and N-H groups, which are capable of hydrogen bonding. The aliphatic C-H stretching and bending vibrations will be present in their characteristic regions. The C-N and C-O stretching vibrations will appear in the fingerprint region and are diagnostic for the piperazine and alcohol functionalities, respectively.
Experimental Protocol for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Predicted Mass Spectrometry Data (ESI-MS)
| Predicted m/z | Ion |
| 117.09 | [M+H]⁺ |
| 86.08 | [M+H - CH₂OH]⁺ |
| Note: Under Electrospray Ionization (ESI), the observed mass will correspond to the protonated free base.[1] |
Expert Interpretation: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. A characteristic fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For this compound, a prominent fragment ion is expected from the loss of the hydroxymethyl group (CH₂OH), resulting in a fragment with an m/z of 86.08.
Predicted Fragmentation Pathway
Caption: Workflow for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide, although predicted, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS spectroscopy offers a powerful and comprehensive approach to confirm the structure and assess the purity of this important chiral building block. The provided experimental protocols are based on standard laboratory practices and can be adapted to specific instrumentation and analytical requirements. It is always recommended to compare experimentally obtained data with predicted values and data from analogous compounds for confident structural assignment.
References
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(S)-2-Hydroxymethyl-piperazine: A Technical Guide to Commercial Availability, Quality Control, and Application in Drug Discovery
Abstract
(S)-2-Hydroxymethyl-piperazine is a pivotal chiral building block in contemporary medicinal chemistry. Its structural motif, a piperazine ring substituted with a single chiral hydroxymethyl group, offers a unique combination of physicochemical properties and synthetic versatility that are highly sought after in the design of novel therapeutics. The piperazine core is a common feature in many approved drugs, valued for its ability to impart aqueous solubility and act as a versatile scaffold for further chemical modification. The stereodefined hydroxymethyl group provides a critical point of interaction for stereospecific binding to biological targets, which can significantly enhance the potency and selectivity of drug candidates. This guide offers an in-depth analysis of the commercial landscape for this compound, provides a robust framework for supplier evaluation and quality control, and explores its application in the synthesis of biologically active compounds.
Commercial Availability and Supplier Landscape
The reliable sourcing of this compound is a critical first step in any research or development program that utilizes this synthon. A variety of chemical suppliers offer this compound, often with the nitrogen atoms differentially protected to facilitate subsequent synthetic steps. The most common protected form is (S)-1-Boc-2-(hydroxymethyl)piperazine. Below is a comparative overview of several key suppliers.
| Supplier | Product Name/Variant | CAS Number | Purity | Notes |
| Sigma-Aldrich | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 98% | A widely available derivative, though not the specific chiral compound.[1][2] |
| BenchChem | (S)-1-Boc-2-(hydroxymethyl)piperazine | 1030377-21-9 | Not specified | Provides detailed synthetic routes and comparative data.[3] |
| ChemicalBook | (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 | Not specified | Lists multiple synthesis methods and suppliers.[4] |
| Thermo Scientific Chemicals | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 98+% | Offers various quantities of the achiral analogue.[5][6] |
| MedChemExpress | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 99.50% (GC) | Provides a Certificate of Analysis with detailed purity information for the achiral version.[7] |
It is important for researchers to carefully verify the exact chemical identity, including the stereochemistry and any protecting groups, when sourcing this reagent.
Supplier Qualification and In-House Quality Control
Given the importance of enantiomeric purity for biological activity, a rigorous quality control process is essential when procuring chiral building blocks like this compound.
Workflow for Supplier Evaluation
A systematic approach to qualifying suppliers ensures the consistency and quality of the starting material, which is fundamental to the reproducibility of experimental results.
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Safety and handling guidelines for (S)-2-Hydroxymethyl-piperazine
An In-Depth Technical Guide to the Safe Handling of (S)-2-Hydroxymethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Integrity
The following guide has been compiled to provide comprehensive safety and handling information for this compound (CAS No. 126872-94-4). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this particular stereoisomer was not publicly available. Consequently, the information herein is synthesized from the safety profiles of structurally analogous compounds, including piperazine anhydrous and various N-substituted hydroxyethyl piperazine derivatives. This approach is predicated on the understanding that the core piperazine moiety and the hydroxymethyl group are the primary drivers of the chemical's toxicological and reactivity profile. All recommendations are grounded in established principles of laboratory safety and chemical handling.
Introduction: Understanding this compound
This compound is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.[1] Its bifunctional nature, possessing both secondary amine functionalities and a primary alcohol, makes it a valuable building block for creating complex molecular architectures.[1][2][3] The specific (S)-configuration is often crucial for achieving desired stereoselectivity in drug candidates, influencing their efficacy and safety profiles.[3] Given its role in the development of novel therapeutics, a thorough understanding of its safe handling is paramount for all laboratory personnel.
This guide provides a framework for the safe handling, storage, and disposal of this compound, enabling researchers to mitigate risks and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
Based on data from structurally similar piperazine derivatives, this compound should be treated as a hazardous substance with the potential to cause irritation and allergic reactions.[4][5][6]
Primary Hazards:
-
Skin Irritation/Corrosion: Direct contact may cause skin irritation, redness, and in prolonged cases, more severe skin reactions.[4][6]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation and potentially severe damage.[4][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.[6][7]
-
Allergic Skin Reaction: Some piperazine compounds are known to be skin sensitizers, and the potential for an allergic reaction upon repeated exposure should be considered.
GHS Hazard Classifications (Inferred from Analogs):
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |
| Skin Sensitization | (Potential) | H317: May cause an allergic skin reaction |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in solid form or when preparing solutions, should be conducted in a well-ventilated area.[8] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[8]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled and stored.[4]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact. The following represents the minimum required PPE:
-
Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, additional protective clothing, such as a chemical-resistant apron, should be used.[6]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if dust/aerosol generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and exposure.
Handling
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[7]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[8] Contaminated work clothing should not be allowed out of the laboratory and should be laundered separately.[8]
-
Dust and Aerosol Control: Minimize the generation of dust when handling the solid form.[9] If possible, use a non-powdery form of the material.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
Storage
-
Container Integrity: Store in the original, tightly sealed container.[8]
-
Storage Conditions: Keep in a cool, dry, and well-ventilated area.[8]
-
Segregation: Store away from incompatible materials and foodstuffs.[7]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures (Spills)
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum the material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Small Spills (Liquid/Solution):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and containers in accordance with all local, regional, and national regulations.[7] Do not dispose of down the drain or in general waste.[7] Consult your institution's environmental health and safety office for specific disposal procedures.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is contingent upon a robust understanding of its potential hazards and the consistent application of safe handling practices. While this guide provides a comprehensive framework based on the best available data, it is imperative that all users consult their institution's specific safety protocols and exercise due diligence in all handling operations. A proactive culture of safety is the most effective tool in preventing laboratory accidents and ensuring the well-being of all scientific personnel.
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LookChem. Cas 126872-94-4, this compound.[Link]
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Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.[Link]
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Serrano, A. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[Link]
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MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.[Link]
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Elliott, S. Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 2011. [Link]
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Fisher Scientific. 1-(2-Hydroxyethyl)-4-methylpiperazine Safety Data Sheet.[Link]
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Methodological & Application
Synthesis of (S)-2-Hydroxymethyl-piperazine from (S)-piperazine-2-carboxylic acid
An Application Guide for the
Introduction: The Significance of a Chiral Scaffold
(S)-2-Hydroxymethyl-piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid, stereodefined structure, featuring three distinct points for chemical modification—the two nitrogen atoms and the primary alcohol—makes it an invaluable scaffold for constructing complex, biologically active molecules.[3] The piperazine motif is a well-established "privileged structure" in drug discovery, known for improving the pharmacokinetic properties of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate via the reduction of its corresponding carboxylic acid precursor, grounded in established chemical principles and safety practices.
Synthetic Strategy: From Carboxylic Acid to Primary Alcohol
The core transformation involves the reduction of the carboxylic acid group at the C2 position of the piperazine ring to a primary hydroxymethyl group. This conversion requires a potent hydride-donating reagent capable of reducing one of the most stable carbonyl functionalities in organic chemistry. This application note will focus on a robust, two-stage protocol: 1) The protection of the piperazine nitrogens and esterification of the carboxylic acid, followed by 2) The reduction of the ester to the desired alcohol.
Diagram of Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Expertise & Mechanistic Rationale
The Critical Role of Nitrogen Protection
The direct reduction of unprotected (S)-piperazine-2-carboxylic acid is challenging. The two secondary amine protons are acidic and will react irreversibly with strong hydride reagents in a non-productive acid-base reaction, consuming the reagent. Furthermore, the nitrogen lone pairs can coordinate to the Lewis acidic metal center of the reducing agent, complicating the reaction.
To ensure a clean and efficient reduction of the carboxylic acid function, a protecting group strategy is paramount.[4][5] The tert-Butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic and nucleophilic conditions of the hydride reduction.[4] Protecting the nitrogens ensures that the reducing agent's sole purpose is the reduction of the carbonyl group. While the synthesis can proceed from the protected carboxylic acid, converting it to an ester first often provides a substrate that is more soluble in ethereal solvents like THF and can lead to a cleaner reduction.
Choice of Reducing Agent: A Matter of Power and Precision
Carboxylic acids and their ester derivatives are relatively unreactive towards nucleophiles compared to aldehydes or ketones.[6][7] Therefore, a powerful reducing agent is required.
-
Lithium Aluminum Hydride (LiAlH₄): This is one of the most potent and commonly used hydride reagents for the reduction of esters and carboxylic acids to primary alcohols.[6][7][8][9] Its high reactivity stems from the polar Al-H bond, which makes the hydride ion (H⁻) highly nucleophilic.[6] The mechanism for ester reduction involves two sequential additions of a hydride equivalent. The first addition leads to a tetrahedral intermediate, which then collapses to expel an alkoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon protonation during workup.[7]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is another excellent reagent for reducing carboxylic acids and is often more chemoselective than LiAlH₄.[10][11][12] It will typically reduce carboxylic acids in the presence of esters, offering an alternative synthetic route.[12] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced.[9]
For this protocol, we will utilize Lithium Aluminum Hydride due to its effectiveness in reducing esters and the well-established protocols for its use and subsequent workup.[13]
Part 2: Experimental Protocol & Data
This protocol details the reduction of a mono-Boc-protected piperazine methyl ester, a common and reliable precursor.[13]
Protocol: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine
Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
(S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
2N Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Addition funnel or syringe pump
-
Inert gas line (Argon or Nitrogen)
-
Ice/water bath and Dry ice/acetone bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 25 mL per gram of starting material).
-
Cooling: Cool the solution to -40°C using a dry ice/acetone bath. A temperature of 0°C (ice/water bath) is also often sufficient.
-
Addition of LiAlH₄: Slowly add the 1M solution of LiAlH₄ in THF (2.5 eq) dropwise via an addition funnel or syringe pump. Maintain the internal temperature below the designated cooling temperature during the addition. Caution: The reaction is exothermic.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup (Fieser Method): This quenching procedure is critical for safety and for generating easily filterable aluminum salts.[13]
-
Cool the reaction mixture to 0°C in an ice/water bath.
-
Slowly and carefully add deionized water dropwise, equivalent to the mass (in g) of LiAlH₄ used (X mL of H₂O for X g of LiAlH₄). Vigorous gas evolution (H₂) will occur.
-
Add 2N NaOH solution, also equivalent to the mass of LiAlH₄ used (X mL of 2N NaOH).
-
Add deionized water again, this time three times the mass of LiAlH₄ used (3X mL of H₂O).
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. A granular white precipitate should form. Filter the slurry through a pad of Celite or filter paper, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-1-Boc-2-(hydroxymethyl)piperazine.
Quantitative Data Summary
The following table summarizes typical reaction parameters based on literature precedents.[13]
| Parameter | Value / Description | Rationale / Notes |
| Starting Material | (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | A stable, protected, and esterified precursor for clean reduction. |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor necessary for ester reduction.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent, compatible with LiAlH₄. |
| Reaction Temp. | -40°C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion after reagent addition. |
| Reported Yield | >90% (crude) | High-yielding transformation; purification is necessary to remove inorganic salts.[13] |
Diagram of the Reduction and Workup Process
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- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of Orthogonally Protected 2-Substituted Piperazines: An Application Guide for Drug Development
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1][2] Its unique 1,4-diamine structure allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for drug efficacy.[3] However, the real challenge and opportunity lie in moving beyond simple N,N'-disubstitution to the more structurally complex and three-dimensional 2-substituted piperazines. These chiral building blocks offer a gateway to novel chemical space and potentially enhanced biological activity.[4]
This comprehensive guide details a robust and scalable protocol for the synthesis of orthogonally protected 2-substituted piperazines, starting from readily available chiral α-amino acids. The methodologies presented herein are designed for scalability, providing researchers and drug development professionals with a practical pathway to multigram quantities of these valuable intermediates.
The Strategic Imperative for Orthogonal Protection
The synthesis of unsymmetrically substituted piperazines hinges on the strategic use of orthogonal protecting groups. This approach allows for the selective deprotection and functionalization of one nitrogen atom in the presence of the other, a critical capability for constructing complex molecules and for library synthesis.[5] The most common protecting groups employed in piperazine synthesis include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), each with distinct deprotection conditions, ensuring a high degree of synthetic flexibility.
A Scalable Synthetic Route from α-Amino Acids
A highly efficient and scalable four-step synthesis of enantiomerically pure, orthogonally protected 2-substituted piperazines has been developed, commencing from commercially available α-amino acids.[4][6] This method's key transformation is an aza-Michael addition, which facilitates the crucial ring-closure step.
Overall Synthetic Workflow
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 2-substituted piperazines.
Detailed Experimental Protocols
The following protocols are based on established and scalable methods, providing a reliable foundation for producing these key synthetic intermediates.[4]
Protocol 1: Synthesis of Chiral N-Boc-amino Alcohols
This initial step involves the reduction of the carboxylic acid functionality of an N-protected amino acid to the corresponding alcohol.
Materials:
-
N-Boc-L-amino acid (e.g., N-Boc-L-Alanine)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-L-amino acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), slowly add LiAlH₄ (1.5 eq) or BH₃·THF (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-amino alcohol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Orthogonally Bis-protected 1,2-Diamine
This protocol establishes the crucial orthogonal protection scheme on the diamine intermediate.
Materials:
-
N-Boc-amino alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine monohydrate
-
Ethanol
-
Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-amino alcohol (1.0 eq), PPh₃ (1.2 eq), and phthalimide (1.2 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the N-Boc, N'-phthaloyl protected diamine.
-
Dissolve the protected diamine in ethanol and add hydrazine monohydrate (4.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Dissolve the resulting crude amine in a mixture of DCM and saturated aqueous NaHCO₃.
-
Add the second protecting group reagent, such as (Boc)₂O (1.1 eq) or Cbz-Cl (1.1 eq), and stir vigorously for 12 hours.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the orthogonally bis-protected 1,2-diamine.
Protocol 3: Cyclization to the 2-Substituted Piperazine
This final key step involves the formation of the piperazine ring via an aza-Michael addition.[6]
Materials:
-
Orthogonally bis-protected 1,2-diamine
-
2-Bromoethyl-diphenylsulfonium triflate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the orthogonally bis-protected 1,2-diamine (1.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) in acetonitrile, add K₂CO₃ (2.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the desired orthogonally protected 2-substituted piperazine.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of a representative orthogonally protected 2-substituted piperazine (e.g., (S)-1-Boc-4-Cbz-2-methylpiperazine).
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Reduction | N-Boc-L-Alanine | (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 90-98 |
| 2. Orthogonal Protection | (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | (S)-benzyl (2-((tert-butoxycarbonyl)amino)propyl)carbamate | 75-85 |
| 3. Cyclization | (S)-benzyl (2-((tert-butoxycarbonyl)amino)propyl)carbamate | (S)-1-Boc-4-Cbz-2-methylpiperazine | 70-80 |
Orthogonal Deprotection Strategies
The utility of this synthetic approach is fully realized in the selective deprotection of the piperazine nitrogens, enabling further derivatization.
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- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of blockbuster drugs.[1][2] The precise spatial arrangement of the substituent at the C2 position is often critical for biological activity, making stereocontrolled synthesis a paramount objective in drug discovery and development. This guide provides an in-depth exploration of key asymmetric strategies for accessing these valuable building blocks, focusing on the underlying principles, practical applications, and detailed experimental protocols. We will delve into catalytic enantioselective methods, the strategic use of the chiral pool, and diastereoselective approaches, offering insights into the causality behind experimental choices to empower researchers in this vital area of synthetic chemistry.
The Strategic Importance of Chiral 2-Substituted Piperazines in Drug Discovery
The piperazine ring's unique conformational properties and its ability to engage in multiple hydrogen bonding interactions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] When a stereocenter is introduced at the C2 position, it allows for a three-dimensional exploration of chemical space, often leading to enhanced target affinity and selectivity.[4] Analysis of top-selling pharmaceuticals reveals a significant number of drugs containing a piperazine ring, yet a large portion of these are substituted at the nitrogen atoms, leaving the vast potential of carbon-substituted chiral piperazines relatively untapped.[1][2] The development of robust and scalable asymmetric syntheses is therefore crucial to unlocking this potential.
Catalytic Enantioselective Strategies: Direct and Efficient Access to Chirality
Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
A powerful strategy for the synthesis of α-secondary and α-tertiary piperazin-2-ones involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[4][5] These chiral piperazin-2-ones can then be readily reduced to the corresponding 2-substituted piperazines.[4][5]
Mechanism Overview: This reaction proceeds through a π-allyl palladium intermediate. The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack by the enolate of the piperazin-2-one, thereby establishing the stereocenter. The use of electron-deficient PHOX ligands has been shown to be effective in delivering high enantioselectivity.[4]
Figure 1: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Experimental Protocol: Synthesis of an Enantioenriched α-Allyl Piperazin-2-one
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add [Pd₂(pmdba)₃] (0.025 mmol) and the chiral ligand (e.g., an electron-deficient PHOX ligand, 0.06 mmol).
-
Solvent and Reactant Addition: Add anhydrous, degassed toluene (1.0 mL). Stir the mixture at room temperature for 20 minutes. Add the N-protected piperazin-2-one starting material (0.5 mmol).
-
Reaction Initiation: Add the allylic substrate (e.g., allyl acetate, 0.6 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. For 2-substituted piperazines, this can be achieved by the hydrogenation of pyrazines or pyrazin-2-ols.
Iridium-Catalyzed Hydrogenation of Pyrazines: A facile method for synthesizing chiral piperazines involves the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides.[6] This approach provides access to a variety of 3-substituted, as well as 2,3- and 3,5-disubstituted chiral piperazines with high enantioselectivity.[6]
Palladium-Catalyzed Hydrogenation of Pyrazin-2-ols: Pyrazin-2-ols can undergo palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[7] These intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity.[7]
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| [Ir(cod)Cl]₂ / Chiral Ligand | Alkyl-activated Pyrazine | Chiral Piperazine | up to 96% | [6] |
| Pd(TFA)₂ / Chiral Ligand | Pyrazin-2-ol | Chiral Piperazin-2-one | up to 90% | [7] |
Chiral Pool Synthesis: Leveraging Nature's Chirality
The chiral pool provides a robust and often scalable route to enantiomerically pure compounds by utilizing readily available chiral starting materials such as α-amino acids.[8]
Synthetic Strategy from α-Amino Acids: A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved in four steps starting from α-amino acids.[8]
Figure 2: General workflow for chiral pool synthesis from α-amino acids.
Key Transformation: Aza-Michael Addition
The key step in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[8] This method has been successfully applied to the synthesis of various chiral piperazines on a multigram scale and has also been extended to the construction of chiral 1,4-diazepanes and 1,4-diazocanes.[8]
Asymmetric Lithiation-Trapping of N-Boc Piperazines
Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation using s-BuLi in the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[3][9] This is followed by trapping the resulting configurationally stable α-lithiated species with an electrophile.
Mechanistic Considerations: The success of this methodology is highly dependent on the nature of the electrophile and the distal N-substituent, which can significantly impact both the yield and enantioselectivity.[9] In situ IR spectroscopy can be a valuable tool for optimizing lithiation times and minimizing side reactions like ring fragmentation.[9]
Protocol: Asymmetric Lithiation and Trapping
-
Setup: In a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, dissolve the N-Boc-N'-alkyl-piperazine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous MTBE (10 mL) at -78 °C.
-
Lithiation: Add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise over 10 minutes, maintaining the internal temperature below -75 °C.
-
Aging: Stir the resulting deep yellow solution at -78 °C for the optimized lithiation time (e.g., 1-3 hours).
-
Trapping: Add the electrophile (1.2 mmol) dropwise at -78 °C.
-
Quenching: After stirring for the desired time, quench the reaction with saturated aqueous NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Conclusion
The asymmetric synthesis of chiral 2-substituted piperazines is a dynamic and evolving field with significant implications for drug discovery. The choice of synthetic strategy depends on various factors, including the desired substitution pattern, scalability requirements, and the availability of starting materials. Catalytic enantioselective methods offer direct and efficient routes, while chiral pool synthesis provides a reliable and often scalable approach. Asymmetric lithiation allows for the direct functionalization of the piperazine core. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are essential for achieving high stereocontrol and maximizing yields. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the vast chemical space of chiral piperazines and their potential as next-generation therapeutics.
References
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Nikolaou, A., & Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 659-676. [Link]
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Campeau, L. C., Stuart, D. R., & Fagnou, K. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(48), 15211-15220. [Link]
-
Roldán-Gómez, S., Francos, J., & Cadierno, V. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2916-2927. [Link]
-
van der Heijden, L. A., van der Vlugt, J. I., & Ingemann, S. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(33), 6005-6009. [Link]
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Nikolaou, A., & Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 659-676. [Link]
-
Beksultanova, N., Ozdemir, O., Polat Çakır, S., & Dogan, O. (2024). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate. [Link]
-
De Risi, C., Pelà, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. [Link]
-
O'Brien, P., & Campos, K. R. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Roldán-Gómez, S., Francos, J., & Cadierno, V. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2916-2927. [Link]
-
Maccaroni, E., & Petrucci, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6509. [Link]
-
Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(22), 5936-5939. [Link]
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
De Risi, C., Pelà, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]
-
Roldán-Gómez, S., Francos, J., & Cadierno, V. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3345-3352. [Link]
-
Roldán-Gómez, S., Francos, J., & Cadierno, V. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3345-3352. [Link]
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Application Notes and Protocols: (S)-2-Hydroxymethyl-piperazine as a Chiral Building Block in Drug Discovery
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery, chirality is a paramount consideration. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with xenobiotics.[1] This means that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][2] Consequently, the use of enantiomerically pure chiral building blocks is not merely a synthetic convenience but a strategic imperative for developing safer and more efficacious medicines.[2][3][4][]
(S)-2-Hydroxymethyl-piperazine is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its structure incorporates several key features that make it an attractive scaffold for drug design:
-
A Stereodefined Center: The (S)-configuration at the C2 position provides a fixed three-dimensional orientation for substituents, which is crucial for precise drug-target interactions.
-
Bifunctional Reactivity: The piperazine ring contains two secondary amine nitrogens (N1 and N4) with different steric and electronic environments, allowing for selective functionalization. The primary hydroxyl group offers another site for modification or for establishing key hydrogen bond interactions with biological targets.
-
Privileged Scaffold: The piperazine moiety is a "privileged scaffold," frequently found in a wide range of approved drugs due to its favorable physicochemical properties, such as aqueous solubility and basicity, which can enhance pharmacokinetic profiles.[6][7][8][9]
This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of complex, biologically active molecules. Detailed protocols and the rationale behind experimental choices are presented to empower researchers in their drug discovery endeavors.
Synthesis and Characterization of this compound and its Derivatives
The accessibility of enantiomerically pure this compound is critical for its use as a building block. Several synthetic strategies have been developed, often starting from commercially available chiral precursors like (S)-piperazine-2-carboxylic acid.[10] A common approach involves the differential protection of the piperazine nitrogens followed by reduction of the carboxylic acid moiety.
A prevalent synthetic route involves the use of protecting groups to control the reactivity of the two nitrogen atoms. The Boc (tert-butyloxycarbonyl) group is frequently used to protect the N1 position, allowing for selective manipulation of the N4 position.
Protocol 1: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine
This protocol details a two-step process starting from a differentially protected piperazine precursor.[11]
Step 1: Catalytic Hydrogenation for Deprotection [11][12]
This step involves the removal of a benzyl protecting group from the N4 position via catalytic hydrogenation.
-
Materials:
-
(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) in a suitable reaction vessel.
-
Carefully add 10% Pd/C (150 mg) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 3 hours.[11][12]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solid catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a white solid.[11][12]
-
Step 2: Characterization
The identity and purity of the synthesized (S)-1-Boc-2-(hydroxymethyl)piperazine should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and Chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Piperazin-2-ylmethanol Enantiomers
Ensuring the enantiomeric purity of the chiral building block is crucial. This protocol provides a starting point for the chiral HPLC separation of piperazin-2-ylmethanol enantiomers.[13]
-
Instrumentation and Reagents:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of racemic piperazin-2-ylmethanol in the mobile phase (1 mg/mL).[13]
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]
-
Inject the standard solution and record the chromatogram.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is considered baseline separation.[13]
-
For non-racemic samples, calculate the enantiomeric excess (% ee).[13]
-
Data Presentation: Comparison of Synthetic Routes to (S)-1-Boc-2-(hydroxymethyl)piperazine
| Route | Key Transformation | Reagents | Conditions | Yield | Advantages |
| Route 1 | Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol | Room temperature, 3h | 91.82%[11] | Mild conditions, high yield, straightforward workup.[11] |
| Route 2 | Carboxylate Reduction | LiAlH₄, THF | -40°C to room temp, 1h | Not specified | Alternative for substrates sensitive to hydrogenation. |
Application in Drug Synthesis: Functionalization Strategies
The strategic functionalization of this compound is key to its utility. The differential reactivity of the N1 and N4 nitrogens, often controlled by protecting groups, allows for the sequential introduction of various substituents.
N-Functionalization of the Piperazine Ring
The secondary amines of the piperazine ring are nucleophilic and can readily undergo reactions such as N-alkylation and N-arylation.
dot
Caption: Workflow for selective N-functionalization.
Protocol 3: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a piperazine derivative, which can be adapted for (S)-1-Boc-2-(hydroxymethyl)piperazine.
-
Materials:
-
(S)-1-Boc-2-(hydroxymethyl)piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
Dissolve (S)-1-Boc-2-(hydroxymethyl)piperazine in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the N-alkylated product.
-
Protocol 4: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is widely used to synthesize N-arylpiperazines.[7]
-
Materials:
-
(S)-1-Boc-2-(hydroxymethyl)piperazine
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure:
-
In a reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, (S)-1-Boc-2-(hydroxymethyl)piperazine, palladium catalyst, phosphine ligand, and base in the anhydrous solvent.[16]
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylated product.
-
Case Studies: this compound in Marketed Drugs and Clinical Candidates
The piperazine scaffold is present in numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[7][17][18] The specific stereochemistry and functional handles of this compound make it a valuable component in the synthesis of complex drug molecules. While a comprehensive list of all drugs containing this specific moiety is extensive, its structural motif is integral to many compounds in development. For instance, the synthesis of Adagrasib, a KRAS inhibitor, involves a chiral piperazine derivative, highlighting the importance of such building blocks in modern oncology drug discovery.[7]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile chiral building block in drug discovery. Its unique combination of a stereodefined center, multiple points for functionalization, and favorable physicochemical properties makes it a powerful tool for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents. As drug discovery continues to move towards more complex and stereochemically defined molecules, the importance of chiral building blocks like this compound will undoubtedly continue to grow.
References
- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
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- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis. ChemicalBook.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
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- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
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- Morpholine, Piperazine, and Piperidine Deriv
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Application Notes & Protocols: Strategic N-Protection of (S)-2-Hydroxymethyl-piperazine for Asymmetric Synthesis
Abstract
(S)-2-Hydroxymethyl-piperazine is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its C2-substitution and inherent chirality make it a valuable building block for synthesizing complex, biologically active molecules. However, the presence of two secondary amine functionalities (N1 and N4) necessitates a carefully planned protection strategy to achieve selective functionalization. This guide provides a detailed protocol for the mono-N-protection of this compound, focusing on the widely used tert-butoxycarbonyl (Boc) group. We will delve into the rationale behind experimental choices, provide a step-by-step methodology, outline robust analytical validation techniques, and discuss orthogonal strategies for subsequent synthetic transformations.
Introduction: The Synthetic Challenge of Unsymmetrical Piperazines
The piperazine ring is a privileged scaffold in pharmaceutical science, conferring favorable properties such as improved aqueous solubility and oral bioavailability. In the case of this compound, the two nitrogen atoms are chemically non-equivalent due to the adjacent chiral hydroxymethyl substituent. Direct, non-selective reactions on this substrate would lead to a mixture of N1- and N4-substituted products, as well as di-substituted species, resulting in low yields and complex purification challenges.
Therefore, the strategic application of a protecting group to one of the nitrogen atoms is paramount. This "protect-functionalize-deprotect" sequence allows for the controlled, stepwise modification of the piperazine core, enabling the construction of intricate molecular architectures. The choice of protecting group is a critical decision, dictated by the overall synthetic route.
Selecting an Optimal Protecting Group
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions planned for subsequent steps, and removable under specific, mild conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[1] For piperazine chemistry, three carbamate-based protecting groups are predominantly used: Boc, Cbz, and Fmoc.
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, hydrogenolysis, and weak acids. | Strong acid (e.g., TFA, HCl).[2] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂/Pd/C).[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Stable to acid and hydrogenolysis. | Base (e.g., Piperidine, Piperazine).[3][4] |
For the initial protection of this compound, the Boc group is often the superior choice. Its introduction is straightforward, and it exhibits excellent stability across a broad spectrum of non-acidic reactions. Crucially, its removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid is a clean and efficient process that is orthogonal to many other protecting groups, such as Cbz or benzyl ethers, which might be used to protect the hydroxyl group or be incorporated in later steps.[2][5]
Core Protocol: Mono-N-Boc Protection of this compound
This protocol details the selective mono-protection of this compound at the less sterically hindered N4 position, which is generally favored. However, careful control of stoichiometry is critical to minimize the formation of the di-protected byproduct.
Principle of the Reaction
The reaction proceeds via nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). By using a slight sub-stoichiometric amount of (Boc)₂O relative to the piperazine, we can statistically favor the formation of the mono-protected product. The slow, dropwise addition of the Boc anhydride at a reduced temperature (0 °C) is crucial to control the reaction rate and further suppress di-substitution.
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS Number | Notes |
| This compound | C₅H₁₂N₂O | 116.16 | 135332-94-4 | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Protecting group source. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction/Chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Chromatography. |
| Equipment | Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction, silica gel for column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the mono-Boc protection of this compound.
Step-by-Step Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 43.0 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (8.9 g, 40.8 mmol, 0.95 equiv.) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled piperazine solution over approximately 30 minutes. Causality Note: Slow addition at low temperature is critical to control the exotherm and minimize the formation of the di-Boc protected byproduct.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Extraction: Redissolve the resulting residue in 100 mL of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Trustworthiness Note: The bicarb wash removes any acidic impurities, and the brine wash aids in breaking emulsions and removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane to afford the pure (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.[6][7]
Analytical Validation: Confirming Success
Rigorous characterization is essential to confirm that the desired mono-Boc protected product has been synthesized with high purity.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for the product, tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 3.9-3.7 (m, 1H), 3.6-3.4 (m, 2H), 3.0-2.6 (m, 5H), ~2.0 (br s, 1H, -NH), 1.46 (s, 9H, -C(CH₃)₃) . |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 155.5 (C=O) , 80.0 (-C(CH₃)₃) , 64.0, 55.0, 50.0, 46.0, 45.0, 28.4 (-C(CH₃)₃) . |
| Mass Spec (ESI+) | Expected m/z: 217.15 [M+H]⁺ for C₁₀H₂₀N₂O₃.[6] |
| HPLC Purity | >95% (Typical conditions: C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA). |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Interpreting the Data
-
¹H NMR: The most telling signal is the large singlet integrating to 9 protons around 1.46 ppm, which is characteristic of the tert-butyl group of the Boc protector. The disappearance of one of the N-H protons (relative to the starting material) also indicates successful protection.
-
Mass Spectrometry: Observation of the correct mass-to-charge ratio for the protonated molecule ([M+H]⁺) provides definitive confirmation of the product's molecular weight.[8]
-
HPLC: HPLC analysis is crucial for determining the purity of the final compound and ensuring the absence of starting material or the di-protected byproduct.[9][10]
Orthogonal Protection and Deprotection Strategies
With one nitrogen successfully protected, the remaining secondary amine is now available for a vast array of chemical transformations. Furthermore, this free amine can be protected with an orthogonal group, enabling highly complex and selective manipulations of the piperazine scaffold.
Caption: Synthetic pathways enabled by initial mono-Boc protection.
Protocol: Boc Group Deprotection
To demonstrate the utility of the Boc group, the following protocol describes its efficient removal.
-
Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Isolation: Once complete, remove the excess TFA and DCM under reduced pressure. The deprotected piperazine will be obtained as its TFA salt.
-
Neutralization (Optional): To obtain the free base, dissolve the residue in water, basify to pH > 10 with aqueous NaOH or NaHCO₃, and extract the product into an organic solvent like DCM or Ethyl Acetate. Dry the organic layers and concentrate to yield the deprotected piperazine.[2]
Conclusion
The mono-N-Boc protection of this compound is a fundamental and enabling transformation for its use in advanced organic synthesis. The protocol described herein is robust, scalable, and yields a versatile intermediate. By carefully selecting protecting groups and validating each synthetic step with appropriate analytical methods, researchers can confidently unlock the full potential of this valuable chiral building block for the development of novel therapeutics and chemical probes.
References
- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- A Review on Analytical Methods for Piperazine Determin
- HPLC-UV/DAD chromatograms of piperazine derivative mixture.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- S-1-Boc-2-hydroxymethyl-piperazine - D
- Fmoc-piperazine hydrochloride. Chem-Impex.
- The Chemistry of 1-Boc-Piperazine: Synthesis and Applic
- (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9. AChemBlock.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
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The Imperative for Chiral Separation of Piperazine Enantiomers
An in-depth guide to the enantioselective separation of piperazine derivatives by chiral High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive overview of method development strategies, detailed experimental protocols, and the scientific principles underpinning the separation of these critical pharmaceutical compounds.
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across therapeutic areas such as antihistamines, antipsychotics, and anti-anginal drugs. When the piperazine moiety or its substituents create a stereogenic center, the resulting enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in chiral drug products.[2] This necessitates the development of robust, reliable, and accurate analytical methods to separate and quantify enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering high efficiency, sensitivity, and reproducibility.[3][4] This application note details a systematic approach to developing a chiral HPLC method for piperazine enantiomers, grounded in established scientific principles and field-proven protocols.
The Principle of Enantiomeric Recognition on a Chiral Stationary Phase
The chromatographic separation of enantiomers is achieved by creating a transient, chiral environment where the two enantiomers can be distinguished. In chiral HPLC, this is accomplished by the CSP. The fundamental mechanism of recognition relies on the formation of short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.
According to the widely accepted "three-point interaction" model, a stable diastereomeric complex requires at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[4] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, or inclusion phenomena. The difference in the stability and energy of these diastereomeric complexes for the (R)- and (S)-enantiomers leads to differential retention times on the column, thus enabling their separation.[2][5]
Caption: The "three-point interaction" model for chiral recognition on a CSP.
A Systematic Approach to Chiral Method Development
Developing a successful chiral separation method is an empirical process that can be significantly streamlined by a systematic approach. The following workflow outlines the critical steps and the rationale behind key experimental choices.[6]
Caption: Workflow for systematic chiral HPLC method development.
Step 1: Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in achieving enantioseparation.[7] For piperazine derivatives, polysaccharide-based CSPs have demonstrated exceptionally broad applicability and success.[7][8]
-
Expertise & Rationale: Polysaccharide CSPs, derived from cellulose or amylose coated or immobilized on a silica gel support, form complex three-dimensional structures. These structures create "chiral pockets" or grooves where analyte enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, and steric effects.[5] Immobilized phases, such as Chiralpak® IC, are covalently bonded to the silica, offering enhanced durability and compatibility with a wider range of solvents compared to coated phases.[9]
-
Recommended Starting Point: For piperazine derivatives, screening should begin with columns like Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), which has a proven track record for separating these basic compounds.[7][10] Other candidates for initial screening include Chiralpak® IA, IB, and AD-H.[10]
Step 2: Mobile Phase Optimization
The mobile phase composition dictates the retention of the analyte and modulates the chiral recognition interactions.
-
Expertise & Rationale: For polysaccharide CSPs, separations are typically achieved in normal-phase, polar organic, or reversed-phase modes. The polar organic mode, using mixtures of solvents like acetonitrile (ACN) and methanol (MeOH) or ethanol, is often a highly effective starting point. It balances analyte solubility with the necessary interactions for chiral recognition.
-
The Crucial Role of Amine Additives: Piperazine is a basic compound. When analyzed on silica-based CSPs, it can interact strongly with residual acidic silanol groups on the silica surface. This secondary interaction leads to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase (typically 0.1% v/v).[8] The amine modifier competes for the active silanol sites, ensuring that the analyte interacts primarily with the chiral selector, resulting in symmetrical peak shapes and improved resolution.[7][8]
Step 3: Optimizing Temperature and Flow Rate
-
Temperature: Column temperature influences the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability difference between the diastereomeric complexes, which can improve resolution, but at the cost of longer retention times and higher backpressure. A typical starting temperature is between 25-40 °C.[10]
-
Flow Rate: A standard analytical flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point.[10] Reducing the flow rate can increase column efficiency and may improve resolution for difficult separations, while increasing it can shorten analysis time.
Step 4: Detection Considerations
-
Direct UV Detection: Many simple piperazine structures lack a strong chromophore, making sensitive UV detection challenging.[7] However, detection at low wavelengths (e.g., 200-210 nm) is often feasible for concentrations used in quality control.[7]
-
Derivatization for Enhanced Sensitivity: For trace-level analysis or to improve detectability, pre-column derivatization with a UV-active agent can be employed. A reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the piperazine amine to form a stable, highly UV-active derivative, significantly lowering the limit of detection.[10]
Application Protocol: Chiral Separation of Piperazin-2-ylmethanol
This protocol provides a validated starting point for the separation of piperazin-2-ylmethanol enantiomers, a common chiral building block. It can be adapted for other piperazine derivatives.[7]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC parameters for the chiral separation of piperazin-2-ylmethanol.[7][10]
Step-by-Step Methodology
1. Materials and Reagents
-
Racemic piperazin-2-ylmethanol standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Diethylamine (DEA), analytical grade
-
0.45 µm syringe filters (e.g., PTFE for organic solvents)
2. Instrumentation
-
HPLC system with a gradient or isocratic pump, autosampler, and column oven.[7]
-
UV-Vis or Photodiode Array (PDA) detector.[7]
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm).[7]
3. Mobile Phase Preparation
-
Carefully measure 900 mL of ACN, 100 mL of MeOH, and 1 mL of DEA.[7]
-
Combine the solvents in a suitable, clean solvent reservoir.
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.[7]
4. Standard Solution Preparation
-
Prepare a stock solution of racemic piperazin-2-ylmethanol in the mobile phase at a concentration of 1.0 mg/mL.[7]
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[7]
-
Filter the final working standard solution through a 0.45 µm syringe filter directly into an HPLC vial before placing it in the autosampler.[7]
5. Chromatographic Analysis
-
Install the Chiralpak® IC column and set the column oven temperature to 35 °C.[7]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed at 205 nm.[7]
-
Inject 10 µL of the filtered working standard solution.[7]
-
Acquire the data for a sufficient duration to allow both enantiomeric peaks to elute.
6. Data Analysis
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the Resolution (Rs): Assess the quality of the separation using the USP formula:
-
Rs = 2 * (t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
A resolution of Rs > 1.5 is required for baseline separation and accurate quantification.[7]
-
-
Calculate Enantiomeric Excess (% ee): For non-racemic samples, determine the enantiomeric purity using the formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect CSP for the analyte.2. Mobile phase composition is not optimal.3. Temperature is too high. | 1. Screen other polysaccharide CSPs (e.g., Chiralpak AD, IA).2. Vary the ACN/Methanol ratio; try ethanol as a co-solvent.3. Decrease the column temperature in 5 °C increments. |
| Broad, Tailing Peaks | 1. Insufficient or no amine additive (DEA).2. Column contamination or degradation.3. Secondary interactions with the stationary phase. | 1. Ensure 0.1% DEA is in the mobile phase; may increase to 0.2%.2. Flush the column with a strong solvent; if unresolved, replace the column.3. Increase the concentration of the alcohol modifier (e.g., methanol). |
| Unstable Baseline | 1. Insufficient column equilibration.2. Mobile phase is not properly mixed or degassed.3. Contaminated detector flow cell. | 1. Equilibrate the column for a longer period (60+ minutes).2. Re-prepare the mobile phase, ensuring thorough mixing and degassing.3. Flush the detector flow cell with appropriate solvents. |
| Long Retention Times | 1. Mobile phase is too weak (too much ACN).2. Flow rate is too low. | 1. Increase the percentage of the alcohol modifier (methanol).2. Increase the flow rate (e.g., to 1.2 mL/min), monitoring backpressure. |
Conclusion
The enantioselective separation of piperazine derivatives is a critical task in pharmaceutical development and quality control. This guide demonstrates that by employing a systematic method development approach centered on polysaccharide-based chiral stationary phases, robust and reliable separations can be achieved. The use of a polar organic mobile phase fortified with an amine additive like DEA is fundamental to obtaining excellent peak shapes and resolution for these basic analytes. The detailed protocol for piperazin-2-ylmethanol serves as a powerful and adaptable starting point for a wide range of chiral piperazine-containing molecules, enabling researchers to ensure the stereochemical purity and safety of these important pharmaceutical compounds.
References
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3348. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Papas, A. N. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Regis Technologies (n.d.). Chiral Stationary Phases Brochure. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. In Chiral Separations. Methods in Molecular Biology, vol 970. Humana Press. Available at: [Link]
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Application Notes & Protocols for the Large-Scale Production and Purification of (S)-2-Hydroxymethyl-piperazine
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxymethyl-piperazine is a critical chiral building block in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Its stereochemistry is of utmost importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of a scalable and efficient synthesis and purification strategy for producing high-purity this compound suitable for pharmaceutical development. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss robust purification and analytical methods essential for quality control in a large-scale production environment.
Introduction: The Significance of this compound
The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in blockbuster drugs.[5] The introduction of a chiral hydroxymethyl group at the C2 position creates a versatile scaffold for developing complex, biologically active molecules. An efficient and scalable synthesis is therefore a key enabling technology for the construction of combinatorial libraries and the development of novel therapeutics.[6][7] This document outlines a practical and scalable approach starting from a readily available chiral precursor, (2S)-piperazine-2-carboxylic acid, ensuring stereochemical integrity throughout the synthesis.[6][7]
Strategic Approach: Synthesis and Purification Overview
The overall strategy is a multi-step synthesis beginning with the protection of the piperazine nitrogens, followed by the reduction of the carboxylic acid to the primary alcohol, and concluding with deprotection. This approach is advantageous for large-scale production due to the use of cost-effective reagents and relatively straightforward, scalable unit operations.
Purification is addressed through a combination of extractive workups and a final crystallization step, which is a highly effective method for achieving high purity in large-scale API production.[8] In-process controls and final quality assessment are crucial and will be detailed using High-Performance Liquid Chromatography (HPLC).
Caption: Overall workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This synthesis is adapted from established methods for producing differentially protected 2-(hydroxymethyl)piperazines, which are noted for their efficiency and scalability.[6][7]
Step 1: Synthesis of (S)-1,4-di-Boc-piperazine-2-carboxylic acid
Rationale: The protection of both nitrogen atoms with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions in the subsequent reduction step. The Boc groups are stable under the reduction conditions but can be removed under acidic conditions without racemization.
-
Materials:
-
(2S)-Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
-
Procedure:
-
Dissolve (2S)-Piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium hydroxide.
-
Add a solution of Boc anhydride in dioxane to the reaction mixture.
-
Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Synthesis of (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine
Rationale: The reduction of the carboxylic acid to a primary alcohol is a key transformation. Borane complexes (e.g., borane-tetrahydrofuran complex) are often used for this purpose in large-scale synthesis due to their selectivity and milder reaction conditions compared to other reducing agents like lithium aluminum hydride.
-
Materials:
-
(S)-1,4-di-Boc-piperazine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the (S)-1,4-di-Boc-piperazine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by an aqueous workup.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine.
-
Step 3: Synthesis of this compound (Final Deprotection)
Rationale: The final step involves the removal of the Boc protecting groups. This is typically achieved under acidic conditions. Hydrochloric acid in an organic solvent is a common and effective choice for this deprotection on a large scale.
-
Materials:
-
(S)-1,4-di-Boc-2-(hydroxymethyl)piperazine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)
-
-
Procedure:
-
Dissolve the crude (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine in the chosen solvent.
-
Add the HCl solution and stir at room temperature. The reaction is typically accompanied by the evolution of gas (isobutylene and carbon dioxide).
-
Monitor the reaction until the starting material is fully consumed.
-
The product will often precipitate as the dihydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The crude product is then ready for purification.
-
Large-Scale Purification Protocol
Purification of the final product is critical to meet the stringent requirements for pharmaceutical intermediates. Crystallization is a preferred method for large-scale purification due to its efficiency and cost-effectiveness.[8]
Caption: Purification workflow for this compound.
Protocol for Purification by Crystallization:
-
Neutralization: The crude this compound dihydrochloride salt is dissolved in water and the solution is cooled. A strong base, such as sodium hydroxide, is added to raise the pH to >12, converting the salt to the free base.
-
Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as dichloromethane, to move the free base into the organic phase.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude free base, often as an oil or a waxy solid.
-
Crystallization: The crude free base is dissolved in a minimal amount of a suitable hot solvent (e.g., toluene). A co-solvent in which the product is less soluble (an anti-solvent, e.g., heptane) is then added until the solution becomes slightly turbid.
-
Cooling and Precipitation: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum to a constant weight.
Quality Control and Analytical Methods
Robust analytical methods are essential to ensure the purity and identity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.[1]
Chiral HPLC Method for Enantiomeric Purity:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v) is a good starting point.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm, as the molecule lacks a strong chromophore.[1]
-
Sample Preparation: The final product is dissolved in the mobile phase at a concentration of approximately 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[1]
Data Presentation:
| Parameter | Target Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference | ¹H NMR, ¹³C NMR |
| Assay | ≥ 99.0% | HPLC |
| Enantiomeric Purity | ≥ 99.5% (S)-enantiomer | Chiral HPLC |
| Residual Solvents | As per ICH guidelines | GC-HS |
Safety Considerations
-
Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Strong Acids and Bases: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Many are flammable and/or toxic. All operations should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthetic and purification protocols detailed in this guide provide a robust and scalable pathway to high-purity this compound. The emphasis on a chiral pool starting material, scalable reaction conditions, and a final crystallization step ensures both stereochemical integrity and the high purity required for pharmaceutical applications. Adherence to the described quality control and safety measures is paramount for successful and safe large-scale production.
References
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Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743. Retrieved from [Link]
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Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Eurekaselect. Retrieved from [Link]
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Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. Retrieved from [Link]
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Hu, B. (2025). What are the emerging technologies for pharmaceutical intermediate purification?. Acme Pharmatech. Retrieved from [Link]
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Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Ingenta Connect. Retrieved from [Link]
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Gao, H., & Renslo, A. R. (2007). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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O'Mahony, M., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. Retrieved from [Link]
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Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. Consensus. Retrieved from [Link]
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Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Retrieved from [Link]
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Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Retrieved from [Link]
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Gubitz, G. (n.d.). Chiral Separations Methods and Protocols. Retrieved from [Link]
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Bune, C. A. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]
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Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]
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Al-Sabawi, O. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
- Martin, J. F. (1959). Purification of piperazine. Google Patents.
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Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. Retrieved from [Link]
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Lee, A. L., et al. (2012). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. ResearchGate. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions. Retrieved from [Link]
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Synfacts. (2007). Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Retrieved from [Link]
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Synfacts. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Retrieved from [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Retrieved from [Link]
-
Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
- Brennan, M. E. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
- Becker, R., et al. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents.
-
Chi, Y. F. (2017). The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. Global Thesis. Retrieved from [Link]
- Mariadass, A. A., & Marquis, C. P. (2020). Production of hydroxyethylpiperazine. Google Patents.
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Catalytic Methods for the Synthesis of Substituted Piperazines: An Application Guide for Researchers
Introduction: The Enduring Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, ranking as one of the most common nitrogen-containing heterocycles found in small-molecule pharmaceuticals.[1][2] Its unique physicochemical properties—a combination of two basic nitrogen atoms, conformational flexibility, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable component for modulating aqueous solubility, cell permeability, and target engagement. From blockbuster drugs like Imatinib (Gleevec) for cancer to Sildenafil (Viagra) and various antipsychotics and antihistamines, the piperazine moiety is a cornerstone of drug design.[2]
However, the synthetic accessibility of piperazine derivatives, particularly those with complex substitution patterns at carbon and nitrogen atoms, remains a critical challenge.[3][4] Traditional methods often require harsh conditions, multi-step sequences, and suffer from limited substrate scope.[5] This guide provides an in-depth overview of modern catalytic methods that have revolutionized the synthesis of substituted piperazines, offering researchers efficient, versatile, and scalable solutions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into rational reaction design.
Chapter 1: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and widely adopted method for forming carbon-nitrogen (C-N) bonds, enabling the direct coupling of an amine with an aryl halide or pseudohalide.[6][7] This reaction has become an indispensable tool for synthesizing N-aryl piperazines, a motif prevalent in numerous biologically active compounds.[8][9]
Mechanistic Rationale & Key Parameters
Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst.[6][10]
Causality in Experimental Design:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is the most critical factor. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XantPhos, BINAP) are essential. They promote the crucial reductive elimination step and stabilize the active Pd(0) species, especially when using less reactive aryl chlorides.[8] While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, pre-formed palladacycle "pre-catalysts" (e.g., BrettPhos Pd G4) offer improved stability and activity, often enabling reactions under aerobic conditions.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[11] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[8][10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent catalyst deactivation.[8]
-
Inert Atmosphere: Rigorous exclusion of oxygen and moisture is crucial, as Pd(0) phosphine complexes are susceptible to oxidation. This is typically achieved using a Schlenk line or a glovebox.
Sources
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Troubleshooting & Optimization
Improving yield and purity in (S)-2-Hydroxymethyl-piperazine synthesis
Welcome to our dedicated technical support guide for the synthesis of (S)-2-Hydroxymethyl-piperazine. This valuable chiral building block is a cornerstone in the development of numerous pharmaceutical agents, making its efficient and stereochemically pure synthesis a critical task for researchers in medicinal chemistry and process development.
This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your yield and purity.
The most prevalent and scalable route to this compound begins with the commercially available and optically active (2S)-piperazine-2-carboxylic acid, which is then protected and subsequently reduced.[1][2][[“]] This guide will focus on troubleshooting this key reduction step and related challenges.
General Synthetic Workflow
The synthesis typically involves a two-step sequence following the protection of the starting material, (S)-piperazine-2-carboxylic acid. The choice of protecting groups and the reducing agent are critical decision points that impact the overall efficiency of the synthesis.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield is consistently low during the reduction of the N-protected (S)-piperazine-2-carboxylate. What are the likely causes and how can I improve it?
A1: Low yield in this critical reduction step is a frequent challenge. The cause often lies in one of three areas: incomplete reaction, undesired side reactions, or product loss during workup. The solution depends heavily on your choice of reducing agent.
Causality & Troubleshooting Steps:
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent, suboptimal temperature, or short reaction time. Borane reductions, in particular, can be sluggish at room temperature and may require gentle heating (40-50 °C) to proceed to completion.[4]
-
Solution:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For Lithium aluminum hydride (LiAlH₄) or Borane (BH₃·THF or BH₃·SMe₂), 2-3 equivalents are typically required for an ester or carboxylic acid.
-
Temperature & Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature (for borane reductions) or extending the reaction time.
-
Reagent Quality: Hydride reagents are sensitive to moisture. Use freshly opened bottles or titrated solutions to ensure accurate stoichiometry.
-
-
-
Side Reactions:
-
Cause: The high reactivity of agents like LiAlH₄ can lead to the cleavage of sensitive protecting groups. Borane reagents are generally milder and offer better chemoselectivity, preferentially reducing amides and carboxylic acids over esters.[4][5][6]
-
Solution: If you are using an N-Cbz or other sensitive protecting group, a borane-based reagent is often a superior choice to LiAlH₄ to avoid side reactions.
-
-
Product Loss During Workup:
-
Cause (LiAlH₄): The workup for LiAlH₄ reductions is critical. Improper quenching can form gelatinous aluminum salts that trap the product, making extraction inefficient.
-
Solution (LiAlH₄): Employ a standard Fieser workup. For a reaction with 'X' g of LiAlH₄, quench sequentially at 0°C with 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. Stirring this mixture for 30-60 minutes should produce a granular, easily filterable precipitate.
-
Cause (Borane): The initial product of a borane reduction is a stable amine-borane complex, which must be hydrolyzed to liberate the free amine product.[5] Additionally, residual borates can complicate purification.
-
Solution (Borane): Quench the reaction at 0°C by the slow, careful addition of methanol. This will destroy excess borane (with effervescence) and break up the amine-borane complex.[4] An acidic workup (e.g., with 2N HCl) can also be effective, followed by basification to liberate the free amine for extraction.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: How can I ensure the stereochemical integrity at the C2 position is maintained?
A2: Maintaining chiral purity is paramount. The risk of racemization for this specific synthesis is generally low but not negligible.
-
Starting Material: The most critical factor is the enantiomeric purity of your starting material, (2S)-piperazine-2-carboxylic acid. Always source from a reliable supplier and verify its purity if necessary.
-
Reaction Conditions: The reduction of a carboxylic acid or ester with a hydride reagent (LiAlH₄ or borane) does not typically affect the stereochemistry of an adjacent chiral center. However, some synthetic routes may involve intermediates that are more susceptible to racemization. For instance, if your synthesis proceeds through a 2,5-diketopiperazine intermediate, heating in the presence of even a mild base can cause significant racemization.[1]
-
Recommendation: Stick to well-established routes that proceed under mild conditions.[2] Avoid unnecessarily harsh pH or high temperatures during both the reaction and workup phases. Verify the enantiomeric excess (e.e.) of your final product using a chiral HPLC method.
Q3: My final product is difficult to purify. What strategies can you recommend?
A3: The product, this compound, is a polar, basic, and potentially hygroscopic compound, which can present purification challenges.[7]
-
Problem: Streaking on Silica Gel Chromatography.
-
Cause: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silica gel, leading to poor separation and tailing.
-
Solution:
-
Neutralize the Column: Pre-treat your silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in your eluent system.
-
Use a Basic Eluent: Add a small amount of ammonium hydroxide or triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1). This will compete for the active sites on the silica and improve peak shape.
-
-
-
Problem: Co-elution with Polar Byproducts.
-
Cause: Byproducts from the workup (e.g., borate salts) or structurally similar impurities can be difficult to separate.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1N HCl) to extract your basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.
-
Crystallization/Salt Formation: Consider converting the final product to a crystalline salt (e.g., hydrochloride or fumarate) for purification. This can often be achieved with higher recovery and purity than chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis: LiAlH₄ or a Borane complex?
A1: The "better" agent depends on your specific substrate (protecting groups, other functional groups) and scale. Both are effective, but they have distinct profiles. Borane complexes (BH₃·THF or the more stable BH₃·SMe₂) are often preferred in modern synthesis for their enhanced safety and selectivity.[4]
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane Complexes (BH₃·THF or BH₃·SMe₂) |
| Reactivity | Extremely high, pyrophoric in air. | High, but more manageable. |
| Chemoselectivity | Low. Reduces most polar carbonyls (esters, amides, acids, ketones). | High. Reduces acids and amides much faster than esters.[6] Will not reduce esters in the presence of amides.[4] |
| Functional Group Tolerance | Poor. Can cleave many protecting groups. | Good. Tolerates many common functional groups. |
| Reaction Conditions | Strict anhydrous THF, typically 0°C to room temp. | Anhydrous THF, 0°C to reflux. May require heating.[4] |
| Workup | Can be difficult; forms aluminum salts that may trap product.[8] | Simpler; quench with methanol, followed by standard extraction.[4] Forms a stable amine-borane complex that needs to be broken.[5] |
| Safety | High risk. Reacts violently with water. Generates H₂ gas. | Moderate risk. Generates H₂ gas on quench. Less reactive with air/moisture than LiAlH₄. |
Q2: What is the best strategy for protecting the two nitrogen atoms of (S)-piperazine-2-carboxylic acid?
A2: Orthogonal (or differential) protection is the most versatile strategy. This allows for selective modification at one nitrogen while the other remains protected. A highly effective and commonly used combination is:
-
N1 Protection: Use a tert-butyloxycarbonyl (Boc) group. It is stable to the hydride reduction conditions but can be easily removed later with acid (e.g., TFA or HCl).
-
N4 Protection: Use a benzyl (Bn) group. It is also stable to reduction but can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C), conditions which would not affect a Boc group.[8][9]
This strategy provides access to three useful intermediates: the fully protected compound, the N4-deprotected compound, and the N1-deprotected compound, allowing for diverse downstream applications.[2]
Q3: What analytical methods are essential for this synthesis?
A3: A combination of techniques is required for robust process control and quality assessment:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for free amines, permanganate for the alcohol).
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the structure of intermediates and the final product.
-
Purity Assessment: Mass Spectrometry (MS) coupled with GC or LC to identify impurities.[10] A purity assay by qNMR or HPLC with a suitable detector (e.g., ELSD or CAD if the chromophore is weak) is recommended.
-
Chiral Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product to ensure no racemization has occurred.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and represent common methods for this synthesis.
Protocol 1: Reduction of N-Boc-(S)-piperazine-2-carboxylate with LiAlH₄
This protocol is based on a known synthesis of the (R)-enantiomer and is applicable to the (S)-enantiomer with the corresponding starting material.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Addition of Reductant: Slowly add a solution of Lithium aluminum hydride (LiAlH₄) (1M in THF, ~2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially add:
-
Water (equal in mL to the grams of LiAlH₄ used).
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution (equal in mL to the grams of LiAlH₄ used).
-
Water (3 times the mL amount of the grams of LiAlH₄ used).
-
-
Isolation: Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour. The salts should become a white, granular solid. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-1-Boc-2-(hydroxymethyl)piperazine, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of a Benzyl Group via Catalytic Hydrogenation
This protocol is adapted from a published synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.[8][9]
-
Setup: To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol (MeOH), add Palladium on activated carbon (10% Pd/C, ~10% by weight of the starting material).
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Isolation: Once complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product, (S)-1-Boc-2-(hydroxymethyl)piperazine, often as a white solid of high purity.[9]
References
- Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Reduction of Tertiary Amides by 9-BBN and Sia2BH. Chemistry Steps.
- Reduction of amides by boranes | Request PDF.
- Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Borane as a Reducing Agent. YouTube.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF.
- A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. PubMed.
- (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis. ChemicalBook.
- A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.
- A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. Consensus.
- Second-generation piperazine derivatives as promising radi
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- PIPERAZINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
- Purity Analysis of 1-(2-Hydroxyethyl)
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- 1. researchgate.net [researchgate.net]
- 2. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Racemization in Chiral Piperazine Synthesis
Welcome to the Technical Support Center for chiral piperazine synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in blockbuster drugs. However, maintaining stereochemical integrity at carbon centers, particularly at the C2/C5 positions, is a critical and often challenging aspect of their synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to racemization during the synthesis of these valuable chiral building blocks.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the underlying mechanisms of racemization and provide actionable, field-tested protocols to preserve the enantiopurity of your compounds.
Section 1: Understanding the Problem - FAQs on Racemization
Q1: What is the primary cause of racemization in the synthesis of 2-substituted piperazines?
A1: The most common cause is the epimerization of the chiral center at the C2 (or C5) position. This occurs because the proton attached to this chiral carbon is acidic due to its proximity to the nitrogen atom. Abstraction of this proton by a base generates a planar, achiral enamine or a related carbanionic intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers and a loss of enantiomeric excess (ee).[4]
Q2: Which steps in a typical synthesis are most vulnerable to racemization?
A2: Racemization can occur at several stages, but the most critical steps are:
-
Deprotection: Removal of nitrogen protecting groups (like Boc or Cbz) under harsh acidic or basic conditions is a major culprit.[4][5]
-
N-Alkylation/Arylation: Reactions involving strong bases and elevated temperatures to functionalize the piperazine nitrogens can promote epimerization.[6]
-
Cyclization: The ring-closing step to form the piperazine, especially if it involves heating in the presence of a base, can compromise the stereocenter.[7][8]
-
Precursor Synthesis: When constructing piperazine precursors, such as during amide bond formation, the use of certain coupling reagents can lead to racemization via oxazolone intermediates.[4][9]
Q3: How do reaction parameters like base, solvent, and temperature influence racemization?
A3: These parameters are intrinsically linked and have a profound impact on stereochemical outcomes.
-
Base: Strong, non-hindered bases (e.g., triethylamine, sodium methoxide) readily abstract the α-proton, accelerating racemization.[1][9] Weaker or sterically hindered bases (e.g., DIPEA, N-methylmorpholine, collidine) are preferred.[9]
-
Solvent: The choice of solvent can influence the stability of the planar intermediate and the efficacy of the base. Polar aprotic solvents are common, but their effects should be evaluated empirically.[10]
-
Temperature: The rate of racemization increases with temperature.[9] Performing reactions at lower temperatures (e.g., 0 °C) is a critical strategy for minimizing enantiopurity loss.
Q4: Are certain protecting groups more likely to induce racemization during their removal?
A4: Yes. The conditions required for deprotection are key. For instance, removing a Boc (tert-Butoxycarbonyl) group with strong acids like neat TFA (trifluoroacetic acid) can be harsh.[5] Similarly, while Cbz (Benzyloxycarbonyl) groups are removed under neutral hydrogenolysis conditions, prolonged reaction times or catalyst poisoning could necessitate harsher conditions that risk epimerization.[4][5] The choice of an orthogonal protecting group strategy is crucial for minimizing the exposure of the chiral center to harsh reagents.[5][11]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a problem-and-solution framework for common racemization scenarios encountered in the lab.
Scenario 1: Significant loss of enantiomeric excess (ee) is observed after a deprotection step.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Harsh Acidic Deprotection (e.g., neat TFA for Boc removal) | 1. Use Milder Acids: Switch to milder acidic conditions, such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent or a lower concentration of HCl in dioxane.[4] 2. Reduce Temperature: Perform the deprotection at 0 °C or lower to slow the rate of epimerization. | Strong acids can facilitate the formation of a stabilized planar intermediate. Milder conditions and lower temperatures reduce the energy available for this unwanted pathway.[4] |
| Harsh Basic Deprotection (e.g., for Fmoc group) | 1. Switch to Milder Base: Instead of piperidine, consider using piperazine/DBU combinations, which can be highly effective and rapid.[12] 2. Optimize Reaction Time: Carefully monitor the reaction and quench it as soon as the deprotection is complete to minimize exposure time to the base. | Prolonged exposure to strong bases directly promotes the abstraction of the acidic α-proton, which is the primary mechanism for racemization.[4] |
| Harsh Hydrogenolysis (for Cbz/Benzyl groups) | 1. Ensure Neutral Conditions: Verify that the reaction medium is neutral. Acidic or basic contaminants on the catalyst or in the solvent can cause epimerization. 2. Optimize Catalyst & Conditions: Use a fresh, high-activity catalyst (e.g., Pd/C) to ensure the reaction proceeds quickly at moderate pressure and temperature. | Hydrogenolysis is typically stereochemically benign, but side reactions can occur under non-optimal conditions, leading to the erosion of enantiopurity.[4][5] |
Scenario 2: Racemization occurs during N-alkylation or N-arylation of the piperazine ring.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Strong Base Used (e.g., NaH, K₂CO₃ at high temp.) | 1. Use a Weaker/Hindered Base: Employ a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker inorganic base like sodium bicarbonate (NaHCO₃).[6][9] 2. Lower the Temperature: Run the reaction at the lowest feasible temperature, even if it requires longer reaction times.[6] | The combination of a strong base and high temperature provides the ideal conditions for proton abstraction and subsequent racemization. Milder conditions disfavor this pathway. |
| Highly Reactive Alkylating Agent | 1. Slow Addition: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) dropwise at a low temperature to maintain its low concentration in the reaction mixture.[6] | A high concentration of a reactive electrophile can lead to localized heating and complex side reactions. Slow addition provides better control over the reaction profile. |
| Prolonged Reaction Time | 1. Monitor Closely: Use TLC or LC-MS to monitor the reaction's progress and stop it as soon as the starting material is consumed. | The longer the chiral center is exposed to basic conditions, the greater the opportunity for epimerization.[4] |
Scenario 3: The chiral piperazine precursor (e.g., a dipeptide) racemizes during amide coupling.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Coupling Reagent | 1. Use Racemization-Suppressing Additives: When using carbodiimides (e.g., EDC, DIC), always include an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][9][13] 2. Switch to Onium Salts: Use coupling reagents known for low racemization, such as HATU or COMU.[9] | Carbodiimides can activate carboxylic acids to form intermediates that cyclize into oxazolones. The α-proton of an oxazolone is highly acidic and prone to abstraction, leading to rapid racemization. Additives intercept the initial activated species to form active esters that are less susceptible to oxazolone formation.[9][13] |
| Excess Strong Base | 1. Use Hindered Base: Replace triethylamine (TEA) with DIPEA or N-methylmorpholine (NMM).[9] 2. Stoichiometric Control: Use the minimum necessary amount of base. | The base's role is to neutralize the acid formed and facilitate coupling, but excess strong base will readily promote racemization via the oxazolone mechanism.[9] |
| Long Pre-activation Time | 1. Minimize Pre-activation: Mix the acid, coupling reagent, and additive for only 1-5 minutes before adding the amine.[9] 2. Change Order of Addition: Consider adding the coupling reagent last to a mixture of the acid, amine, and additive, followed by the base. | Allowing the activated acid to sit, especially with a base present, provides a window for racemization to occur before the desired nucleophilic attack by the amine.[9] |
Section 3: Experimental Protocols & Analytical Methods
Protocol 1: Low-Racemization Amide Coupling for Piperazine Precursors
This protocol is optimized to minimize racemization during the formation of an amide bond involving a chiral N-Boc-piperazine carboxylic acid.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-piperazine carboxylic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.05 eq.) to the cooled solution.
-
Initiation: Add DIPEA (2.0 eq.) dropwise to the mixture.[9]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor by LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Work-up: Proceed with a standard aqueous work-up and purify the product by column chromatography.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
Accurate determination of ee is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[14][15]
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for amines. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns (e.g., Chiral-AGP).[14]
-
Mobile Phase: A typical mobile phase for amine separation is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape.
-
Method Development:
-
Inject a racemic standard of your piperazine derivative to confirm the separation of the two enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [|A1 - A2| / (A1 + A2)] * 100
-
Validation: Ensure the method is validated for linearity, accuracy, and precision.[16]
Section 4: Visualizing the Problem - Diagrams
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the key step in racemization: the abstraction of the alpha-proton to form a planar, achiral intermediate.
Caption: Base-catalyzed epimerization at the C2 position.
Troubleshooting Logic Flow
This workflow provides a decision-making tree for addressing a loss of enantiomeric purity.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. jocpr.com [jocpr.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. uma.es [uma.es]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Piperazine C-H Functionalization
Welcome to the technical support center for the optimization of reaction conditions for piperazine C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The piperazine moiety is a cornerstone in medicinal chemistry, and its direct C-H functionalization opens new avenues for structural diversification.[1][2][3][4] However, the presence of two nitrogen atoms introduces unique challenges not encountered with simpler heterocycles like piperidine or pyrrolidine.[1][2][3][5] This guide provides practical, field-proven insights to navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the C-H functionalization of piperazines.
Q1: Why is my piperazine C-H functionalization reaction failing, while the same conditions work for piperidine?
A1: The primary reason for this discrepancy lies in the presence of the second nitrogen atom in the piperazine ring.[2][3][5] This additional Lewis basic site can:
-
Deactivate the Catalyst: Many transition-metal catalysts used for C-H activation can be sequestered or deactivated by the free nitrogen, preventing the desired catalytic cycle.[1]
-
Alter Electronic Properties: The second nitrogen influences the electronic nature of the C-H bonds, potentially increasing the activation barrier compared to piperidine.
-
Promote Side Reactions: The presence of two nitrogens can lead to undesired side reactions, such as intermolecular couplings or catalyst inhibition.[1][2]
Q2: How can I control the regioselectivity of C-H functionalization on an unsymmetrically substituted piperazine?
A2: Achieving regioselectivity is a critical challenge. The substitution pattern on the nitrogen atoms dictates the electronic and steric environment of the adjacent C-H bonds. Here are key strategies:
-
Electronic Differentiation: The use of electronically distinct protecting groups on the two nitrogens is a powerful strategy. For instance, an electron-donating group on one nitrogen and an electron-withdrawing group on the other can direct functionalization to the C-H bond adjacent to the more electron-rich nitrogen.[6][7]
-
Steric Hindrance: Bulky protecting groups can sterically hinder one side of the piperazine ring, favoring functionalization at the less hindered position.
-
Directed Metalation: In α-lithiation strategies, the choice of directing group and chelating agents like TMEDA is crucial for achieving regioselective deprotonation.[1][8]
Q3: My photoredox C-H functionalization is giving low yields. What are the common pitfalls?
A3: Photoredox catalysis is a mild and powerful tool for piperazine C-H functionalization, but several factors can impact its efficiency:[2][5]
-
Catalyst Choice: The photocatalyst's redox potential must be well-matched with the substrate's oxidation potential. Common catalysts include iridium and ruthenium complexes, as well as organic dyes.[2][5]
-
Light Source: The wavelength and intensity of the light source are critical for efficient excitation of the photocatalyst. Ensure your light source is appropriate for the chosen catalyst's absorption spectrum.
-
Solvent and Additives: The solvent can significantly influence the reaction outcome. Additives, such as a mild base for deprotonation of the radical cation intermediate, are often necessary.[2][5]
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so thorough degassing of the reaction mixture is often essential.
Q4: What are the best practices for setting up an α-lithiation reaction for piperazine functionalization?
A4: α-Lithiation followed by trapping with an electrophile is a classic method, but requires careful execution:[1][2]
-
Anhydrous and Inert Conditions: These reactions are highly sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Strong Base: A strong, non-nucleophilic base like sec-butyllithium is typically used for deprotonation.[1][8]
-
Low Temperatures: Reactions are usually conducted at low temperatures (-78 °C to -30 °C) to prevent side reactions and decomposition of the organolithium intermediate.[1][9]
-
Ligand Selection: A chelating agent like TMEDA is often required to stabilize the organolithium species and control its reactivity and regioselectivity.[1][8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues in piperazine C-H functionalization reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Catalyst incompatibility or deactivation. 2. Insufficient activation energy (incorrect temperature). 3. Inappropriate protecting groups on piperazine nitrogens. 4. Poor choice of solvent or additives. | 1. Catalyst Screening: Screen different catalysts (e.g., various Pd or Rh complexes for transition-metal catalysis; different photocatalysts for photoredox reactions).[1][5] 2. Temperature Optimization: Systematically vary the reaction temperature. Some reactions may require elevated temperatures to overcome the activation barrier.[10][11] 3. Protecting Group Strategy: Ensure the protecting groups are compatible with the reaction conditions and facilitate the desired reactivity. For example, N-Boc protection is common for α-lithiation.[1][8][12] 4. Solvent and Additive Screening: Test a range of solvents and additives (e.g., different bases, acids, or co-solvents) to find the optimal conditions. |
| Poor Regioselectivity | 1. Similar electronic and steric environments at the two potential reaction sites. 2. Insufficiently directing protecting groups. | 1. Enhance Electronic Asymmetry: Introduce protecting groups with significantly different electronic properties (e.g., one strongly electron-withdrawing and one electron-donating) to favor functionalization at a single site.[6][7] 2. Increase Steric Bias: Employ a bulky protecting group on one nitrogen to sterically block the adjacent C-H bonds. 3. Utilize Directed Metalation: For lithiation reactions, choose a directing group that can effectively chelate the lithium cation to direct deprotonation. |
| Formation of Multiple Products/Byproducts | 1. Over-functionalization (di- or tri-substituted products). 2. Side reactions due to the presence of the second nitrogen. 3. Decomposition of starting material or product under the reaction conditions. | 1. Control Stoichiometry: Use a large excess of the piperazine substrate relative to the coupling partner to favor mono-functionalization.[13] 2. Protecting Groups: Ensure both nitrogen atoms are appropriately protected if functionalization at only one C-H bond is desired. 3. Milder Reaction Conditions: Explore milder reaction conditions (e.g., lower temperature, less reactive catalyst) to minimize decomposition and side reactions.[2][5] |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Alternative Purification Methods: Explore other purification techniques such as crystallization, distillation, or preparative HPLC. 3. Protecting Group Removal: If the product is an intermediate, consider proceeding to the next step without extensive purification and purify the final compound. |
Experimental Protocols
General Protocol for Photoredox-Mediated C-H Alkylation of N-Boc-Piperazine
This protocol is a generalized procedure inspired by methodologies reported in the literature.[2][6][7]
Materials:
-
N-Boc-piperazine
-
Michael acceptor (e.g., an α,β-unsaturated ketone or ester)
-
Photocatalyst (e.g., an acridinium-based organic photocatalyst)[6]
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-piperazine (1.0 equiv.), the Michael acceptor (1.2 equiv.), and the photocatalyst (1-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Workflow for Troubleshooting Low Yield in Piperazine C-H Functionalization
Caption: A logical workflow for troubleshooting low-yield reactions.
Mechanism of Photoredox-Catalyzed Piperazine C-H Functionalization
Sources
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Side Reactions in Piperazine Derivative Synthesis
Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your synthetic strategies.
The symmetrical nature of the piperazine ring presents a unique set of challenges, primarily centered around achieving selective functionalization at its two nitrogen atoms, N1 and N4.[1] This guide will address the most frequent issues, from di-alkylation to unexpected ring opening, providing both troubleshooting advice and preventative protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of piperazine derivatives.
Q1: What are the primary drivers of di-alkylation in piperazine reactions, and how can I favor mono-alkylation?
A1: Di-alkylation, the substitution at both nitrogen atoms, is a prevalent side reaction.[2] The key factors influencing this are:
-
Stoichiometry: An excess of the alkylating agent is the most direct cause of di-alkylation.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times increase the probability of the second alkylation event.[2]
-
Basicity: The mono-alkylated piperazine product is often still nucleophilic enough to react further.[2]
-
Reactivity of the Alkylating Agent: Highly reactive agents like methyl iodide or benzyl bromide are more prone to causing di-substitution.[2]
To favor mono-alkylation, several strategies can be employed:
-
Use a Large Excess of Piperazine: A common and effective method is to use a 3 to 10-fold excess of piperazine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[2][3]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[3][4]
-
Use of Protecting Groups: Temporarily blocking one nitrogen with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is a highly selective but multi-step approach.[1][3][4]
Q2: I'm performing a reductive amination with a piperazine derivative and getting a complex mixture of products. What could be going wrong?
A2: Reductive amination is a powerful tool for N-alkylation, but side reactions can occur.[5][6] Common issues include:
-
Incomplete Imine/Iminium Ion Formation: This first step is crucial. Ensure your reaction conditions (often acid-catalyzed) are optimal for the formation of the C=N bond before adding the reducing agent.[6]
-
Reduction of the Carbonyl Starting Material: If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone in addition to the imine. Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity.[6]
-
Over-alkylation: If the newly formed secondary amine is more nucleophilic than the starting piperazine derivative, it can react with another molecule of the aldehyde/ketone, leading to a tertiary amine byproduct.
-
Side Reactions with the Reducing Agent: Some reducing agents can have side reactions. For instance, prolonged reaction times with sodium triacetoxyborohydride can sometimes lead to acetylation of the amine.[7]
Q3: My piperazine derivative seems to be degrading during workup or purification. What are the likely degradation pathways?
A3: Piperazine derivatives can be susceptible to degradation, especially under harsh conditions.
-
Oxidation: The tertiary amine nitrogens in piperazine derivatives can be oxidized to form N-oxides, especially in the presence of oxidizing agents or even air over long periods.[8][9] While sometimes inactive, these N-oxides can also act as prodrugs, converting back to the parent compound in vivo.[9][10]
-
Ring Opening: Under certain conditions, particularly with strained or activated piperazine rings, nucleophilic attack can lead to ring-opening.[11][12]
-
Formation of N-formylpiperazine and Ammonia: High temperatures or improper storage can lead to the formation of these degradation products.[13]
Q4: I'm struggling with the purification of my oily piperazine derivative. What are my options?
A4: Purifying oily, basic compounds like many piperazine derivatives can be challenging.
-
Salt Formation and Recrystallization: Converting the basic piperazine derivative to a salt with an acid (e.g., HCl, fumaric acid) often yields a crystalline solid that is easier to purify by recrystallization.[14] The purified salt can then be neutralized to regenerate the free base.[14]
-
Column Chromatography with Basic Modifiers: Tailing is a common issue on standard silica gel due to the basicity of piperazines.[14] Adding a basic modifier like 0.1-1% triethylamine (TEA) or an ammonia/methanol solution to the eluent can significantly improve peak shape.[14]
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation can be effective for removing non-volatile impurities.[14]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental observations.
Troubleshooting Guide 1: Persistent Di-alkylation
Symptom: Significant amounts of the di-substituted product are observed by TLC or LC-MS, even when using an excess of piperazine.
Causality: The mono-alkylated intermediate is still sufficiently reactive under the current reaction conditions to compete with the starting piperazine for the alkylating agent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting di-alkylation.
Detailed Steps:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps maintain its low concentration, favoring reaction with the more abundant starting piperazine.[2]
-
Change the Solvent: Solvent polarity can influence the relative reactivity of the species in the mixture. Experiment with different solvents to find optimal conditions.[2]
-
Use a Weaker Base: If a base is used, switching to a milder one can help avoid deprotonating the mono-alkylated product, making it less nucleophilic.[2]
-
Employ a Protecting Group Strategy: If the above methods are insufficient, using a protecting group like Boc is the most robust method for ensuring mono-functionalization.[1][3]
Troubleshooting Guide 2: Reductive Amination Failures
Symptom: Low yield of the desired N-alkylated piperazine, with significant amounts of starting materials or unidentified byproducts.
Causality: The equilibrium for imine formation may not be favorable, or the chosen reducing agent may not be appropriate for the substrate or conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Detailed Steps:
-
Verify Imine Formation: Before adding the reducing agent, try to confirm the formation of the imine intermediate, for example, by running a parallel reaction without the reductant and analyzing by NMR.
-
Optimize pH: Imine formation is often acid-catalyzed, but a very low pH will protonate the starting amine, rendering it non-nucleophilic. A slightly acidic pH (4-6) is typically optimal.
-
Select the Right Reducing Agent: For many substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and tolerance of various functional groups.[6] If you are using NaBH₄, consider switching to a milder reagent.
-
Order of Addition: In some cases, the amine can form a complex with the borane reducing agent, preventing it from reacting with the carbonyl. Consider adding the amine and carbonyl together first to allow imine formation before introducing the reducing agent.
Part 3: Experimental Protocols & Data
Protocol 1: Selective Mono-N-alkylation Using Excess Piperazine
This protocol provides a general method for the selective mono-N-alkylation of piperazine by leveraging a large excess of the starting material.[2][3]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Potassium Carbonate (2 equivalents)
-
Acetonitrile (as solvent)
Procedure:
-
To a stirred solution of piperazine (10 eq.) in acetonitrile, add potassium carbonate (2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via an acidic wash to remove excess piperazine or by column chromatography.
Protocol 2: Purification of a Basic Piperazine Derivative via Salt Formation
This protocol is designed to purify a crude, oily piperazine derivative by converting it to a crystalline salt.[14]
Materials:
-
Crude oily piperazine derivative
-
Suitable solvent (e.g., isopropanol, ethanol)
-
Acid solution (e.g., HCl in isopropanol, or fumaric acid in ethanol)
-
Base for regeneration (e.g., NaOH, NaHCO₃)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent like isopropanol.
-
Acid Addition: While stirring, slowly add the acid solution. The salt may precipitate immediately or require cooling to induce crystallization.
-
Crystallization: Stir the mixture, cooling in an ice bath if necessary, to maximize crystal formation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the salt under vacuum.
-
(Optional) Liberation of Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base. Extract the aqueous layer with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[14]
Data Summary Table: Comparison of Mono-Alkylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[3] | Difficult removal of excess piperazine.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for alkylation step) | High selectivity, clean reaction.[3] | Multi-step process, higher cost.[3][4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields.[3][4] | Lower nucleophilicity may require longer reaction times or activation.[3] |
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Technical Support Center: Purification of Oily Piperazine Deriv
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Preventing di-substitution in piperazine N-alkyl
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Technical Support Center: Synthesis of Piperazine Deriv
- Purification of piperazine.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Piperazine synthesis. Organic Chemistry Portal.
- Reactions of Piperazines. Ambeed.com.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
- Recovery and purification of piperazine.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- DABCO bond cleavage for the synthesis of piperazine deriv
- Piperazine. Wikipedia.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.
- Intramolecular reductive amination for the preparation of piperazines.
- N-oxides as prodrugs of piperazine and piperidine derivatives.
- Reductive amin
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- A Simple Synthesis of N-Alkylpiperazines.
- Methods for the catalytic synthesis of piperazine.
- Synthesis of 1,2-Oxazines and Their N-Oxides.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- The Chemistry of Piperazine: Synthesis, Reactions, and Applic
- Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines.
- Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Recent Developments in the Chemistry of Heteroarom
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis of Pyrimidine Incorporated Piperazine Deriv
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mdpi.com [mdpi.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Enhancing enantioselectivity in asymmetric piperazine synthesis
Technical Support Center: Asymmetric Piperazine Synthesis
Welcome to the technical support center for enhancing enantioselectivity in asymmetric piperazine synthesis. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] Achieving high enantioselectivity in the synthesis of C-substituted piperazines is therefore a critical goal for drug development professionals.[3][4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when developing or optimizing an asymmetric piperazine synthesis.
Q1: My enantiomeric excess (ee%) is consistently low (<50%). What is the most common culprit?
A: Low enantioselectivity often points to a suboptimal catalyst-substrate-solvent interaction. The most frequent issue is an inadequate match between the chiral ligand and the substrate. The steric and electronic properties of both must be complementary for effective chiral induction. Another common issue is the presence of even trace amounts of water or other impurities, which can deactivate the catalyst or interfere with the catalytic cycle.[5]
Q2: I'm observing significant diastereoselectivity but poor enantioselectivity. What does this suggest?
A: This outcome indicates that the catalyst system is effectively controlling the relative orientation of substituents (diastereocontrol), but it is failing to adequately differentiate between the two enantiomeric transition states leading to the major diastereomer. This can happen when the chiral environment of the catalyst influences the approach of the reagents but doesn't create a large enough energy difference between the pro-R and pro-S pathways. Re-evaluating the chiral ligand is the primary course of action.
Q3: Can changing the N-protecting groups on my piperazine precursor affect enantioselectivity?
A: Absolutely. N-protecting groups are not merely spectators; their steric bulk and electronic nature directly influence the conformation of the piperazine ring and how it is presented to the catalyst's chiral pocket.[6] A bulky protecting group like Boc (tert-butyloxycarbonyl) might enforce a specific ring pucker that favors one enantiomeric outcome, while a smaller group might allow for more conformational flexibility, leading to lower ee%.[7][8] In some palladium-catalyzed reactions, N-benzoyl protected lactams have shown high enantioselectivities.[6]
Q4: My reaction works well on a small scale, but the enantioselectivity drops upon scale-up. Why?
A: Scale-up issues are often related to mass and heat transfer. Inefficient stirring can create localized areas of high concentration, altering reaction kinetics. More critically, exothermic reactions that are easily managed on a small scale can lead to significant temperature increases in a larger reactor, which almost universally erodes enantioselectivity.[5][9] Implementing precise temperature control and ensuring adequate mixing are crucial for a successful scale-up.
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental challenges.
Troubleshooting Low Enantiomeric Excess (ee%)
Low ee% is the most common hurdle in asymmetric synthesis. The following workflow provides a logical progression for troubleshooting this issue.
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for diagnosing and resolving low enantioselectivity.
Cause 1: Suboptimal Catalyst/Ligand System
-
Expert Insight: The interaction between the metal precursor and the chiral ligand forms the active catalyst. An inappropriate ligand can lead to an ill-defined or ineffective chiral environment. For instance, in palladium-catalyzed allylic alkylations for piperazin-2-one synthesis, electron-deficient PHOX ligands have proven effective.[1]
-
Troubleshooting Action:
-
Ligand Screening: If using a specific class of ligands (e.g., BINAP, PHOX), screen several analogues with varying steric and electronic properties.
-
Metal Precursor: Ensure the metal precursor is of high purity and the correct oxidation state.
-
Catalyst Formation: Verify the conditions for forming the active catalyst (e.g., temperature, time) are optimal. Some catalyst systems require a pre-formation step.
-
Cause 2: Incorrect Solvent Choice
-
Expert Insight: The solvent is an active participant in the reaction, influencing catalyst solubility, aggregation, and the stability of the diastereomeric transition states.[10] A coordinating solvent like THF might compete for metal binding sites, whereas a non-polar solvent like toluene might promote a more tightly bound, organized transition state.[11]
-
Troubleshooting Action:
-
Perform a solvent screen using a matrix of common aprotic solvents.
-
Start with standard solvents like Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF).
-
Consider less common solvents like CPME (cyclopentyl methyl ether) or 2-MeTHF if standard options fail.
-
See Experimental Protocol 1: Solvent Screening for a detailed methodology.
-
Cause 3: Non-Optimal Reaction Temperature
-
Expert Insight: Asymmetric reactions are governed by the Gibbs free energy difference (ΔΔG‡) between the two competing enantiomeric transition states. Lowering the temperature generally increases this difference, leading to higher ee%.[9] However, this is not a universal rule; some reactions exhibit a non-linear temperature dependence.[10]
-
Troubleshooting Action:
-
Systematically lower the reaction temperature in increments (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor reaction kinetics, as lowering the temperature will slow the reaction rate, potentially requiring longer reaction times.
-
Be aware that in rare cases, a temperature increase might be beneficial if it favors a single, dominant catalytic cycle.[9]
-
Data Presentation: Impact of Parameters on Enantioselectivity
The following table illustrates a hypothetical optimization study for the synthesis of a 2-substituted piperazine, demonstrating how systematic changes can enhance enantioselectivity.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee% |
| 1 | (S)-BINAP | Toluene | 25 | 95 | 45 |
| 2 | (S)-Tol-BINAP | Toluene | 25 | 92 | 62 |
| 3 | (S)-DTBM-SEGPHOS | Toluene | 25 | 90 | 78 |
| 4 | (S)-DTBM-SEGPHOS | DCM | 25 | 85 | 65 |
| 5 | (S)-DTBM-SEGPHOS | THF | 25 | 88 | 58 |
| 6 | (S)-DTBM-SEGPHOS | Toluene | 0 | 91 | 89 |
| 7 | (S)-DTBM-SEGPHOS | Toluene | -20 | 89 | 96 |
| 8 | (S)-DTBM-SEGPHOS | Toluene | -40 | 85 | 95 |
This is representative data. Actual results will vary based on the specific reaction.
Key Experimental Protocols
Adherence to rigorous experimental technique is paramount for reproducibility and success.
Protocol 1: General Procedure for a Catalytic Asymmetric Synthesis of a 2-Arylpiperazine
This protocol is a representative example and should be adapted based on the specific catalytic system cited in the literature.
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Chiral Ligand (e.g., (S)-DTBM-SEGPHOS, 6.0 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat three times to ensure an inert atmosphere.
-
Catalyst Pre-formation (if required): To the flask, add the palladium precursor and the chiral ligand. Add a portion of the anhydrous toluene and stir at room temperature for 30 minutes. The solution should become homogeneous.
-
Reagent Addition: Add the base (NaOtBu), followed by the N-Boc-piperazine and the aryl bromide. Add the remaining anhydrous toluene to achieve the final desired concentration.
-
Reaction Conditions: Lower the flask into a cooling bath set to the desired temperature (e.g., -20 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots using a purged syringe.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis (Self-Validation):
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Mastering chiral substituted 2-oxopiperazines. ResearchGate.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH).
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (ACS Publications).
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH).
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. Benchchem.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of (S)-2-Hydroxymethyl-piperazine
Welcome to the technical support center for (S)-2-Hydroxymethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this important chiral building block. Understanding the intrinsic stability of this compound is critical for the development of safe, effective, and robust pharmaceutical products.
This resource provides not just protocols, but also the scientific reasoning behind the experimental designs, helping you to anticipate and resolve challenges you may encounter.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stability profile under various environmental conditions directly impacts the quality, shelf-life, and safety of the final drug product. Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3]
This guide will walk you through the key aspects of performing these studies, focusing on hydrolytic, oxidative, thermal, and photolytic stress conditions.
General Experimental Workflow for Forced Degradation
A systematic approach is necessary to obtain meaningful and reproducible stability data. The following diagram outlines a general workflow for conducting forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Hydrolytic Stability
The piperazine ring is generally stable to hydrolysis. However, degradation can be forced under non-neutral pH conditions, particularly with the addition of heat.[4]
Troubleshooting and FAQs: Hydrolytic Stability
Q1: I'm not seeing any degradation of this compound in my acid or base hydrolysis studies at room temperature. What should I do?
A1: This is not unexpected, as the piperazine scaffold is robust. To induce degradation, you need to apply more stringent conditions. The energy input is often the key to overcoming the activation energy of the hydrolytic degradation reaction.
-
Causality: The rate of chemical reactions, including hydrolysis, is temperature-dependent. By increasing the temperature, you provide the necessary energy to force the degradation to occur at an observable rate.
-
Recommended Action: Increase the temperature of your study. A common starting point is 60°C to 80°C.[2][4] Monitor the degradation over several time points (e.g., 2, 8, 24 hours) to establish a degradation curve. If you still do not observe degradation, you can consider using a higher concentration of acid or base, but be mindful that extreme pH values may not be physiologically relevant.
Q2: My sample for basic hydrolysis turned cloudy after neutralization with acid for HPLC analysis. What is happening?
A2: This is likely due to the precipitation of the neutralized salt. The solubility of the salt formed upon neutralization can be lower than that of the free base or the initial salt form in the analytical mobile phase.
-
Causality: The pH of the final sample solution affects the ionization state and, consequently, the solubility of the analyte and its degradation products.
-
Recommended Action:
-
Dilution: Try diluting the sample with the mobile phase or a suitable solvent after neutralization.
-
Solvent Composition: Ensure the diluent has sufficient organic solvent to maintain the solubility of all components.
-
Order of Addition: Instead of neutralizing and then diluting, try adding the neutralized sample to a larger volume of the mobile phase.
-
Experimental Protocol: Hydrolytic Degradation
-
Sample Preparation: Prepare three solutions of this compound at approximately 1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
Stress Conditions: Incubate the three solutions in sealed vials at 80°C.
-
Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Sample Processing:
-
Cool the aliquots to room temperature.
-
Neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the HCl sample and HCl to the NaOH sample).
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Oxidative Stability
The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The secondary alcohol in the hydroxymethyl group could also be a site for oxidation.[2][4]
Troubleshooting and FAQs: Oxidative Stability
Q1: I am seeing very rapid and extensive degradation of my compound with 30% hydrogen peroxide (H₂O₂). How can I achieve a more controlled degradation?
A1: 30% H₂O₂ is a very strong oxidizing agent. For many compounds, this leads to rapid and sometimes unrealistic degradation. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to understand the initial degradation products.
-
Causality: The rate of oxidation is dependent on the concentration of the oxidizing agent. A lower concentration will result in a slower, more controlled reaction.
-
Recommended Action: Reduce the concentration of H₂O₂. Start with a much lower concentration, such as 3%, and monitor the degradation at room temperature.[2] If the reaction is still too fast, you can try 0.3% or even 0.1% H₂O₂. You can also perform the study at a lower temperature (e.g., 4°C) to slow down the reaction rate.
Q2: I have identified a potential N-oxide degradant. How can I confirm its structure?
A2: Confirmation of degradant structures is a multi-step process.
-
Causality: A stability-indicating method should be able to separate the parent compound from its degradants, and the use of mass spectrometry provides mass information to help identify the degradants.
-
Recommended Action:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the degradant peak. This will allow you to propose a molecular formula. An N-oxide of this compound would have a mass increase of 16 Da compared to the parent compound.
-
MS/MS Fragmentation: Fragment the parent ion of the degradant in the mass spectrometer. The fragmentation pattern can provide clues about the structure. For an N-oxide, you might expect to see a loss of 16 Da (an oxygen atom).
-
Synthesis: If possible, synthesize the suspected N-oxide as a reference standard to compare its retention time and mass spectrum with the observed degradant.
-
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a 3% solution of hydrogen peroxide.
-
Stress Conditions: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 2, 8, 24 hours).
-
Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC-UV/MS.
Thermal Stability
Thermal stress testing evaluates the stability of the compound at elevated temperatures. It is important to test both the solid state and solutions. Piperazine derivatives can undergo thermal degradation, which may involve ring opening or other reactions.[5][6]
Troubleshooting and FAQs: Thermal Stability
Q1: My solid sample of this compound shows some discoloration after thermal stress. What could be the cause?
A1: Discoloration is a common sign of degradation in solid samples. This can be due to the formation of low levels of chromophoric degradation products.
-
Causality: Even without significant mass loss, thermal energy can induce chemical changes that lead to the formation of impurities. These impurities may have different light-absorbing properties than the parent compound.
-
Recommended Action:
-
Visual Inspection: Document the color change as part of your stability report.
-
Purity Analysis: Analyze the stressed solid sample by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Even if the degradation is minimal (e.g., <1%), it is important to report it.
-
Consider Polymorphism: In some cases, thermal stress can induce changes in the crystalline form of the solid, which might affect its physical properties. Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to investigate this.
-
Quantitative Data: Thermal Stability of Related Piperazine Compounds
| Compound | Condition | Observation | Activation Energy (kJ mol⁻¹) | Reference |
| Piperazine | 135-175 °C (aqueous) | First-order degradation | 183.5 | [6] |
| Cetirizine | Solid state, 70°C for 7 days | No degradation observed | N/A | [5] |
| Cetirizine | Solution state, 70°C for 3 days | Two degradation products detected | N/A | [5] |
Note: This data is for related compounds and should be used as a general guide. Specific results for this compound may vary.
Experimental Protocol: Thermal Degradation
-
Solid State:
-
Place a thin layer of the solid compound in a vial.
-
Store the vial in an oven at 80°C for 7 days.
-
At the end of the study, dissolve the solid in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of the compound (e.g., 1 mg/mL in water).
-
Store the solution in a sealed vial at 80°C for 24 hours.
-
Cool, dilute, and analyze the sample.
-
Photostability
Photostability testing is essential to determine if the compound is sensitive to light. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for these studies.[7][8][9]
Troubleshooting and FAQs: Photostability
Q1: How do I know if my compound has undergone significant photodegradation?
A1: According to ICH guidelines, significant change in a drug substance is typically defined as a failure to meet its specification. For a stability study, this often translates to a noticeable drop in the assay of the parent compound and the emergence of degradation products.
-
Causality: Light energy, particularly in the UV range, can be absorbed by molecules, promoting them to an excited state where they can undergo chemical reactions such as oxidation or rearrangement.
-
Recommended Action:
-
ICH Q1B Exposure: Expose your samples (both solid and in solution) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[8]
-
Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions.
-
Comparative Analysis: Compare the chromatograms of the exposed and control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample.
-
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Solid: Spread a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Control Samples: Prepare a corresponding set of samples and wrap them in aluminum foil to protect them from light.
-
Exposure: Place all samples in a validated photostability chamber. Expose them according to ICH Q1B guidelines.[7][8]
-
Analysis: After the exposure period, prepare the samples for analysis and compare the results of the exposed samples to the control samples using a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all process-related impurities and degradation products.
Recommended Method: HPLC-UV/MS
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is highly suitable.[2]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV/PDA: A photodiode array (PDA) detector is useful for assessing peak purity.
-
MS: Mass spectrometry is invaluable for identifying the masses of the parent compound and any degradation products.[10]
-
Method Validation Logic
Caption: Key parameters for validating a stability-indicating method.
References
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives - Benchchem.
-
Q1B Photostability Testing of New Drug Substances and Products | FDA. Available from: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy - gmp-compliance.org. Available from: [Link]
- A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives - Benchchem.
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. Available from: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]
-
ICH guideline for photostability testing: aspects and directions for use - PubMed. Available from: [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Available from: [Link]
- A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine - Benchchem.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
- Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide - Benchchem.
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available from: [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Available from: [Link]
-
The hydrolysis of piperazine-2,5-dione - PubMed. Available from: [Link]
-
Oxidative degradation of piperazine in the absorption of carbon dioxide. Available from: [Link]
-
Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. Available from: [Link]
-
Piperazine - Wikipedia. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]
-
Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture - University of Texas at Austin. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - NIH. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Synthesis of 2-(2-hydroxyethyl)piperazine - PrepChem.com. Available from: [Link]
-
Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes | Request PDF - ResearchGate. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. Available from: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. Available from: [Link]
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
-
Analytical Methods - RSC Publishing. Available from: [Link]
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
-
Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters - Figshare. Available from: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges for Polar Piperazine Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of polar piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these valuable, yet often problematic, compounds. The inherent basicity and high polarity of the piperazine moiety present unique hurdles in chromatography, crystallization, and extraction. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with polar piperazine derivatives.
Q1: What are the fundamental challenges in purifying polar piperazine derivatives?
A1: The primary difficulties stem from the physicochemical properties of the piperazine ring. Its two nitrogen atoms confer high polarity and basicity (pKa values are often around 5.3 and 9.7), leading to several common issues[1]:
-
Poor Chromatographic Behavior: In reverse-phase chromatography, high polarity can cause compounds to elute in the solvent front with little to no retention[2][3]. In normal-phase chromatography on standard silica gel, the basic nitrogens interact strongly with acidic silanol groups, causing significant peak tailing and potential irreversible adsorption[1][4].
-
Crystallization Difficulties: Many polar piperazine derivatives exist as oils or low-melting solids that are resistant to crystallization[4].
-
High Water Solubility: Their polarity often leads to high solubility in water, complicating extractions from aqueous media[5].
-
Hygroscopicity and Salt Formation: These compounds readily absorb atmospheric moisture and easily form salts, which can complicate handling, accurate weighing, and achieving a consistent final form[1].
Q2: What are the most common impurities found in crude polar piperazine derivatives?
A2: Impurities are typically structurally similar to the target compound and can arise from various sources[1]:
-
Starting Materials: Unreacted starting materials, such as ethylene diamine and diethylene triamine, are frequently present.[1]
-
Side-Reaction Products: Byproducts like N-alkyl piperazines, pyrazines, and N-hydroxyalkyl piperazines can form during the synthesis.[1]
-
Degradation Products: Improper storage or exposure to high temperatures can lead to degradation, forming impurities like N-formylpiperazine.[1]
Q3: My polar piperazine derivative won't retain on my C18 reverse-phase column. What should I do?
A3: This is a classic problem for highly polar compounds. When a compound is too polar for reverse-phase, it doesn't interact with the non-polar stationary phase and elutes with the solvent front[6]. You have a few options:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or diol) with a reverse-phase type mobile phase (high organic, typically acetonitrile, with a small amount of aqueous solvent)[2][6]. This mode promotes retention of highly polar analytes.
-
Use an Aqueous Normal-Phase (ANP) Method: This is essentially another name for HILIC, emphasizing the use of water in a normal-phase setup.[7]
-
Consider Ion-Exchange Chromatography: If your derivative is ionizable, ion-exchange chromatography can be a powerful tool for purification.[8]
Q4: I am observing significant peak tailing in my chromatograms. What is the cause and how can I fix it?
A4: Peak tailing, especially on silica gel, is almost always due to the strong interaction between the basic piperazine nitrogens and the acidic silanol groups on the silica surface[4][9]. This secondary interaction mechanism slows down a portion of the analyte molecules, causing the characteristic tail[9][10][11]. To mitigate this:
-
Add a Basic Modifier: Incorporate a competing base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. The TEA will preferentially interact with the active silanol sites, masking them from your compound[4][12]. For very basic compounds, a solution of ammonia in methanol can also be effective[4].
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated (end-capped) silica gel[13]. Amine-functionalized silica columns are also an option.[13]
-
Adjust Mobile Phase pH: In reverse-phase, operating at a low pH (e.g., <3) will protonate the silanol groups, reducing their ionic interaction with the protonated amine[9][12]. Conversely, at high pH (>8), the amine is in its neutral form, but this requires a pH-stable column[12].
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Problem 1: Poor Separation and Peak Shape in Column Chromatography
Symptoms:
-
Severe peak tailing on silica gel.
-
Co-elution of the product with polar impurities.
-
Low recovery of the product from the column.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for chromatographic purification.
Protocol 1: Improving Separation on Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. Aim for an Rf of 0.2-0.4 for your target compound.
-
Add Modifier: Prepare a new eluent that is identical to the one from Step 1 but now contains 0.5-1% (v/v) triethylamine (TEA)[4].
-
Compare: Run a new TLC plate with the TEA-modified eluent. You should observe a significant reduction in streaking and potentially a higher Rf value for your compound.
-
Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of the column eluent or a slightly stronger solvent. If solubility is an issue, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column[14].
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Work-up: Combine the pure fractions. Be aware that TEA is relatively high-boiling and may require high vacuum or an aqueous wash to remove completely.
Problem 2: Compound is an Oil and Fails to Crystallize
Symptoms:
-
The purified product is a viscous oil or waxy solid at room temperature.
-
Attempts to recrystallize from common solvents fail.
Strategy: Purification via Salt Formation and Recrystallization
This is often the most effective method for purifying basic piperazine derivatives that are oils in their free-base form. Converting the base to a salt dramatically changes its physical properties, often yielding a stable, highly crystalline solid that is easier to handle and purify[4].
Protocol 2: Purification as a Diacetate Salt
This protocol is particularly effective for piperazine itself and can be adapted for many derivatives[15].
-
Dissolution: Dissolve the crude piperazine-containing product in acetone. Use approximately 5 to 100 volumes of acetone per volume of the crude material[15]. The solution should contain between 0.5% and 20% piperazine by weight.
-
Acidification: While stirring, slowly add at least a stoichiometric amount of glacial acetic acid. Up to five times the stoichiometric amount can be used to ensure complete salt formation[15].
-
Precipitation: The crystalline piperazine diacetate should begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C[15].
-
Isolation: Collect the precipitated salt by filtration[1].
-
Washing: Wash the collected solid thoroughly with cold acetone to remove soluble impurities[1].
-
Drying: Dry the pure piperazine diacetate salt under vacuum.
-
(Optional) Regeneration of Free Base: If the free base is required, the purified salt can be dissolved in water and neutralized with a base like NaOH. The free piperazine can then be extracted into an organic solvent[4].
Problem 3: Compound is Too Polar for Reverse-Phase and Normal-Phase Chromatography
Symptoms:
-
Elutes at the solvent front in reverse-phase (e.g., C18 column).
-
Sticks irreversibly to the baseline in normal-phase (silica gel).
Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is designed specifically for the separation of polar compounds that are poorly retained by reverse-phase methods[2][6]. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water[2].
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision and workflow diagram for HILIC purification.
Protocol 3: HILIC Flash Chromatography Method Development
-
Column Selection: Start with a standard bare silica flash column. Other polar phases like diol or amine can offer different selectivity[2].
-
Solvent System: The weak solvent is typically acetonitrile (ACN), and the strong solvent is water[2]. Methanol is generally not effective for HILIC separations[2].
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (i.e., high ACN). If the sample is only soluble in water, keep the injection volume minimal to avoid peak distortion.
-
Scouting Gradient: Perform a broad scouting gradient to determine the approximate water percentage required for elution. A typical gradient might be from 5% to 50% water in ACN over 10-15 column volumes[7].
-
Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of your compound to maximize resolution between it and any impurities.
-
Scale-Up: Once optimized, the method can be scaled to a larger column for preparative purification.
Alternative Advanced Purification Techniques
For particularly challenging separations, other techniques may be more suitable.
| Purification Technique | Principle | Best Suited For | Key Advantages |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. | Chiral separations and achiral purification of moderately polar to polar basic compounds.[16][17] | Fast separations, reduced solvent consumption, and concentrated fractions for easy evaporation.[16] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge by interaction with a charged stationary phase. | Purifying piperazine derivatives from neutral impurities or other charged species.[8] | High capacity and high selectivity for charged molecules. Can be used to remove catalytic metals from degraded amine solutions.[8] |
| Acid-Base Extraction | Utilizes the basicity of the piperazine to move it between aqueous and organic phases by adjusting pH. | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[4] | Inexpensive, highly scalable, and effective for gross purification. |
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Technology Networks. [Link]
-
Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. [Link]
-
OSTI.GOV. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?[Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
SIELC. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31415]([Link] SFC/how-good-is-sfc-for-polar-analytes/31415)
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
- Google Patents.
-
ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. [Link]
-
ResearchGate. How to extract/isolate piperazine from water without distillation?[Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
- Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
- Google Patents.
-
SINTEF. Solid liquid solubility of piperazine. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
ResearchGate. (2019, October 1). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. [Link]
-
SpringerLink. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- Google Patents.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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Technical Support Center: Analytical Method Validation for Quantifying (S)-2-Hydroxymethyl-piperazine
Welcome to the technical support center for the analytical method validation of (S)-2-Hydroxymethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into developing, validating, and troubleshooting robust analytical methods for this chiral compound. The content is structured to address common challenges and provide scientifically grounded solutions, ensuring both regulatory compliance and data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial stages of method development and validation planning.
Q1: What is the most effective initial analytical approach for quantifying this compound?
A1: For quantifying this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is the most direct and robust approach.[1] The molecule's chirality is a critical quality attribute, as enantiomers can have different pharmacological effects. Therefore, a method that can separate and quantify the (S)-enantiomer from its (R)-counterpart is essential. A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives, is an excellent starting point.[1] Detection can be challenging as the molecule lacks a strong chromophore.[1] Therefore, low UV wavelength detection (around 205 nm) or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. For trace-level quantification, pre-column derivatization to attach a UV-active or fluorescent tag is a highly effective strategy.[2][3][4]
Q2: Is derivatization necessary to analyze this compound by HPLC-UV?
A2: It depends on the required sensitivity. This compound lacks a significant chromophore, leading to poor sensitivity with UV detection at higher wavelengths.[1] If you are quantifying it as a main component or at high concentrations, direct detection at a low wavelength (~205 nm) might suffice, although baseline noise can be a challenge. However, for trace-level analysis, such as quantifying it as an impurity or in biological matrices, pre-column derivatization is often necessary.[2] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative, significantly lowering the limit of quantification (LOQ).[2][4][5]
Q3: How do I ensure my method validation complies with ICH Q2(R1) guidelines?
A3: Compliance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," is crucial for regulatory submissions.[6][7] Your validation protocol must systematically evaluate and document the following core parameters:
-
Specificity: Demonstrate that the signal is unequivocally from this compound. This involves running blanks, placebos, and performing forced degradation studies to ensure separation from potential degradants and other impurities.[8][9]
-
Linearity: Analyze a minimum of five concentrations across the intended range to demonstrate a linear relationship between concentration and response.
-
Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at multiple levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess at two levels:
-
Repeatability (Intra-assay): Multiple measurements of the same sample under the same conditions in a short time.
-
Intermediate Precision (Inter-assay): Variation within the lab (different days, analysts, or equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined statistically, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.
All experiments and acceptance criteria must be pre-defined in a validation plan.[9][10]
Q4: What are the key challenges in developing a stability-indicating method for this compound?
A4: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[8] For this compound, the main challenge is generating relevant degradants and ensuring they don't co-elute. Forced degradation studies are essential.[11] Typical stress conditions include:
-
Acid/Base Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., 80°C)
-
Photolytic Stress: (e.g., exposure to UV/Vis light as per ICH Q1B)
The goal is to achieve 5-20% degradation.[11] Since the degradants are unknown, a powerful detection technique like HPLC with a photodiode array (PDA) detector is crucial to check for peak purity and identify any co-eluting species. The basic nitrogen atoms in the piperazine ring can make the molecule susceptible to oxidation, so careful evaluation of oxidative stress is particularly important.
Part 2: Troubleshooting Guide
This section provides a question-and-answer-based guide to resolving specific experimental issues.
Workflow for Analytical Method Validation
The following diagram outlines the logical flow of activities in a typical analytical method validation, from initial development to the final report, ensuring a systematic and compliant process.
Caption: A typical workflow for analytical method validation.
Troubleshooting Common Issues
| Problem / Question | Potential Root Cause(s) | Recommended Solution(s) |
| Q5: My peak for this compound is tailing severely. What's happening? | 1. Secondary Silanol Interactions: The basic amine groups on your analyte are interacting strongly with acidic residual silanol groups on the silica-based column packing.[12] 2. Column Overload: Injecting too much sample mass. 3. Column Bed Deformation: A void has formed at the column inlet.[12] | 1. Mobile Phase Modification: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to protonate the silanols and reduce interaction. Alternatively, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to saturate the active sites. 2. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping to minimize available silanols. 3. Reduce Sample Concentration: Dilute your sample and reinject. 4. Check Column Health: If the problem is sudden, try reversing and flushing the column (if permitted by the manufacturer) or replace it.[13] |
| Q6: My retention times are drifting and not reproducible. Why? | 1. Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile organic solvent or pH drift). 3. Temperature Fluctuations: The column temperature is not stable. 4. Pump or Mixer Issues: Inconsistent mobile phase delivery or mixing.[14] | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered. If using buffers, ensure they are within their effective buffering range. 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. 4. System Check: Prime the pump lines and check for leaks. If using a gradient, verify the mixer's performance. |
| Q7: I can't achieve baseline resolution (>1.5) between the (S) and (R) enantiomers. What should I try? | 1. Suboptimal Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient enantioselectivity for this molecule. 2. Incorrect Mobile Phase: The mobile phase composition (solvents and additives) is not suitable for the CSP. 3. High Column Temperature: Elevated temperatures can sometimes reduce chiral resolution. | 1. Screen Different CSPs: Test different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, etc.) as they have different selective mechanisms.[2] 2. Optimize Mobile Phase: For normal-phase chiral separations, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. For reversed-phase, adjust the organic solvent and pH. 3. Lower the Temperature: Try running the analysis at a lower temperature (e.g., 15-25°C) to enhance enantiomeric separation. |
| Q8: My recovery during accuracy testing is consistently low (<98%). What is the cause? | 1. Incomplete Sample Extraction: The analyte is not being fully extracted from the sample matrix. 2. Analyte Adsorption: The analyte is adsorbing to glassware, vials, or HPLC system components. 3. Analyte Degradation: The analyte is degrading during sample preparation or in the autosampler. | 1. Optimize Extraction: Modify the extraction procedure (e.g., change solvent, adjust pH, increase sonication time). 2. Use Deactivated Vials: Use silanized glass vials or polypropylene vials to minimize adsorption of the basic analyte. 3. Investigate Sample Stability: Prepare standards in the sample diluent and analyze them over time to check for degradation. If necessary, keep samples cooled in the autosampler. |
Part 3: Example Protocol - Chiral HPLC-UV Method Validation
This section provides a detailed, step-by-step protocol for the validation of a chiral HPLC method for quantifying this compound.
Experimental Protocol
1. Reagents and Materials:
-
This compound Reference Standard
-
Racemic (R/S)-2-Hydroxymethyl-piperazine
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Chiral Stationary Phase Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
2. Chromatographic Conditions:
| Parameter | Setting | Justification |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven selectivity for chiral amines.[2] |
| Mobile Phase | n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v) | Typical normal-phase conditions for polysaccharide CSPs. DEA is a basic additive to improve peak shape.[15] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention and selectivity. |
| Detection | UV at 205 nm | Low wavelength required due to lack of a strong chromophore.[1] |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
3. Standard & Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.
-
System Suitability Solution (0.1 mg/mL Racemic): Prepare a solution of the racemic mixture in the diluent to verify enantiomeric resolution.
4. Validation Parameters & Acceptance Criteria:
| Validation Parameter | Test Procedure | Acceptance Criteria |
| System Suitability | Inject racemic standard 5 times. | Resolution between enantiomers > 2.0; Tailing factor for (S)-isomer < 1.5; %RSD of peak area < 2.0%. |
| Specificity | Inject diluent, placebo, and forced degradation samples. | No interfering peaks at the retention time of the (S)-isomer. Peak purity must pass for stressed samples. |
| Linearity | 5 levels from LOQ to 150% of target concentration (e.g., 0.01 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Spike placebo at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | 6 replicate injections of 100% standard. | %RSD ≤ 1.0%. |
| Precision (Intermediate) | Repeat precision test with a different analyst on a different day. | Overall %RSD ≤ 2.0%. |
| LOQ | Determine concentration with S/N ratio ≥ 10. | Accuracy and precision at the LOQ must be acceptable. |
| Robustness | Vary flow rate (±0.1 mL/min), mobile phase composition (±2% EtOH), and column temp (±5°C). | System suitability parameters must pass under all conditions. Retention time shift should be minimal and predictable. |
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available from: [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine. Royal Society of Chemistry. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. starodub.nl [starodub.nl]
- 11. pharmtech.com [pharmtech.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Mono-substitution of Piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The symmetrical nature of piperazine presents a unique challenge: achieving selective mono-substitution at one nitrogen atom while preventing the often-undesired di-substitution at both. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you control your reaction outcomes and maximize the yield of your target mono-substituted piperazine derivatives.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is producing a high percentage of the 1,4-di-substituted byproduct. How can I increase the selectivity for the mono-substituted product?
Answer: This is the most common issue in piperazine chemistry. The mono-substituted product is often still nucleophilic enough to react a second time.[1] Several factors can be adjusted to favor mono-substitution.
-
Stoichiometry is Key: The most straightforward strategy is to use a large excess of piperazine relative to your electrophile (alkylating or acylating agent).[1][2] A ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the electrophile statistically increases the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-substituted one.[1][2]
-
Slow Addition of the Electrophile: Instead of adding your electrophile all at once, add it dropwise to a solution of piperazine over an extended period (e.g., 30 minutes to several hours).[2] This maintains a low concentration of the electrophile in the reaction, which kinetically favors the first substitution.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby improving selectivity.[2] Try running your reaction at 0 °C or even lower if your solvent system allows.
-
Solvent Choice: The polarity of the solvent can influence the relative reactivity of the species in your reaction. Experiment with different solvents to find the optimal conditions for your specific substrate.[2]
-
Use a Weaker Base: If your reaction requires a base, using a milder one can help avoid the deprotonation of the mono-substituted piperazine, making it less nucleophilic and less likely to react again.[2]
Question 2: I've tried using a large excess of piperazine, but purification is difficult, and my yields are still not ideal. What's a more robust strategy?
Answer: When statistical control is insufficient, a protecting group strategy is the most reliable method.[3][4][5] This involves a multi-step process: first, protect one nitrogen; second, react the unprotected nitrogen; and third, deprotect the first nitrogen.[3] The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice.[3][6][7]
-
Mechanism of Action: The Boc group is an electron-withdrawing group that significantly decreases the nucleophilicity of the nitrogen it is attached to, effectively "turning it off" to further reactions like alkylation or acylation.
-
Advantages: Mono-Boc-piperazine is commercially available or can be synthesized reliably. The Boc group is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[6]
A workflow for this approach is visualized below.
Caption: Workflow for selective mono-substitution using a protecting group.
Question 3: My reaction involves an aza-Michael addition. How can I prevent the di-addition product?
Answer: Aza-Michael additions are also prone to di-substitution.[3] A highly effective, yet often overlooked, one-pot strategy is to use a piperazin-1-ium salt in situ.[3][8]
-
The Principle: By protonating one of the piperazine nitrogens with one equivalent of a strong acid (like HCl), you form a mono-salt. The protonated nitrogen is no longer nucleophilic, effectively acting as a simple and reversible protecting group.[3][8] The remaining free secondary amine can then react with the Michael acceptor.
-
Practical Application: You can form the salt in situ by using a mixture of piperazine and piperazine dihydrochloride.[3][7] This method avoids the need for traditional protecting group chemistry, saving steps and improving atom economy.[3] This approach is particularly effective for reactions with acyl chlorides, anhydrides, and activated alkenes.[8]
Frequently Asked Questions (FAQs)
Q: What are the primary factors that lead to di-alkylation of piperazine?
A: The main drivers for di-alkylation are:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the chance of the second reaction occurring.[2]
-
Reaction Conditions: Higher temperatures and longer reaction times provide the energy and opportunity for the mono-substituted intermediate to react again.[2]
-
Reactivity: The mono-alkylated piperazine is still a secondary amine and remains nucleophilic.[2] Highly reactive electrophiles (e.g., benzyl bromide, methyl iodide) are more prone to causing di-substitution.[2]
Q: Which protecting group is best for achieving mono-substitution?
A: The "best" group depends on the overall synthetic plan, particularly the conditions required for subsequent steps and final deprotection.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Advantages | Considerations |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl)[6] | Very common, stable to many conditions, clean removal. | Not stable to strong acid. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[6] | Stable to acidic/basic conditions. Orthogonal to Boc. | Requires hydrogenation catalyst; may not be suitable if other reducible groups are present. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[6] | Very mild, base-labile removal. Orthogonal to Boc and Cbz. | Not stable to basic conditions. |
Q: Can I achieve mono-substitution without a protecting group or a large excess of piperazine?
A: Yes, the in situ mono-protonation strategy is a powerful "protecting-group-free" method.[3][8] By reacting an electrophile with a pre-formed piperazin-1-ium salt (e.g., piperazine monohydrochloride), the protonated nitrogen is deactivated, directing substitution to the free nitrogen.[8][9] This approach has been shown to produce high yields of mono-substituted products while suppressing the formation of di-substituted byproducts.[3]
Caption: Decision workflow for troubleshooting di-substitution in piperazine reactions.
Validated Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol describes a common method for preparing 1-Boc-piperazine, a key intermediate for synthesizing mono-substituted derivatives.[6][7]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in DCM.
-
Prepare a separate solution of (Boc)₂O (1.0 eq) in DCM.
-
Slowly add the (Boc)₂O solution to the stirred piperazine solution at room temperature over 2-3 hours. A slow addition rate is crucial to minimize the formation of the di-Boc byproduct.
-
Allow the reaction to stir for an additional 20-24 hours at room temperature.
-
Analytical Checkpoint: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of (Boc)₂O and the formation of the mono-Boc product.
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. The product can be further purified by column chromatography if necessary.[5]
-
Protocol 2: Mono-N-alkylation using Excess Piperazine
This protocol provides a general method for mono-alkylation using statistical control.[2]
-
Materials:
-
Piperazine (10 eq)
-
Alkylating agent (e.g., Benzyl bromide) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve piperazine (10 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1.0 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Analytical Checkpoint: Monitor the reaction progress using TLC or LC-MS to track the formation of the mono-alkylated product and check for the di-alkylated byproduct.
-
Once the reaction is complete, perform an aqueous workup, washing with saturated sodium bicarbonate solution to remove piperazine hydrohalide salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, containing the desired mono-substituted piperazine and a large amount of unreacted piperazine, will require purification, typically via column chromatography or distillation.
-
References
-
Douglass, G. et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2012). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. RSC Advances, 2(12), 5335-5345. [Link]
-
Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
- CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
Reddy, P. V., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-Mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2130-2135. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Pazdera, P. (2016). Method of direct mono-N-substitution of piperazine.
-
Pazdera, P. (2012). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine.
-
Sharma, U. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 415-433. [Link]
-
Various Authors. (2021). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. [Link]
- US2919275A - Purification of piperazine.
-
Douglass, G. et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
-
Diers, A. et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3379–3385. [Link]
-
Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4641-4643. [Link]
-
Chemex. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. [Link]
-
Various Authors. (n.d.). 28 questions with answers in PIPERAZINES. ResearchGate. [Link]
-
Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine: An In-Depth Analysis for Pharmaceutical Development
(S)-1-Boc-2-(hydroxymethyl)piperazine stands as a cornerstone chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid piperazine core, coupled with the stereodefined hydroxymethyl group, provides an invaluable scaffold for drug candidates, influencing their conformational rigidity, solubility, and target engagement. The stereochemical integrity of this intermediate is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide offers a comparative analysis of three distinct synthetic routes to (S)-1-Boc-2-(hydroxymethyl)piperazine, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to select the most strategic approach for their specific needs.
At a Glance: Three Synthetic Pathways
This guide will dissect three primary strategies for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine, each commencing from the readily available chiral pool starting material, (S)-piperazine-2-carboxylic acid. The routes are:
-
Route 1: Late-Stage Catalytic Debenzylation: A convergent approach featuring the removal of a benzyl protecting group in the final step.
-
Route 2: Direct Carboxylate Reduction: A straightforward method involving the reduction of a methyl ester to the primary alcohol.
-
Route 3: Selective Deprotection of a Di-Boc Intermediate: A strategy reliant on the differential reactivity of two Boc protecting groups.
The following diagram provides a high-level overview of the logical flow of these synthetic strategies.
Caption: Comparative workflow of three synthetic routes to (S)-1-Boc-2-(hydroxymethyl)piperazine.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Catalytic Debenzylation | Route 2: Carboxylate Reduction | Route 3: Selective Deprotection |
| Starting Material | (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine |
| Key Reagent | H₂, 10% Pd/C | Lithium aluminum hydride (LiAlH₄) | Sodium Hydroxide (NaOH) |
| Solvent | Methanol | Tetrahydrofuran (THF) | Methanol |
| Temperature | Room Temperature | -40 °C to Room Temperature | Room Temperature |
| Reaction Time | 3 hours | 1 hour | 12 hours |
| Reported Yield | 91.82%[1][2] | ~85-90% (estimated purified) | 85%[3] |
| Overall Steps from (S)-piperazine-2-carboxylic acid | 4 | 2 | 3 |
Route 1: Late-Stage Catalytic Debenzylation
This synthetic approach is characterized by the strategic removal of a benzyl (Bn) group from a fully protected piperazine precursor in the final step. The N-benzyl group serves as a stable protecting group throughout the initial synthetic transformations and is selectively cleaved under mild catalytic hydrogenation conditions.
Synthesis of the Precursor: (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
The synthesis of the precursor for Route 1 begins with (S)-piperazine-2-carboxylic acid and involves a multi-step sequence:
-
Esterification: The carboxylic acid is first converted to its methyl ester, typically using thionyl chloride in methanol.
-
N-Benzylation: The secondary amine at the 4-position is selectively benzylated.
-
N-Boc Protection: The remaining secondary amine at the 1-position is protected with a tert-butoxycarbonyl (Boc) group.
-
Reduction: The methyl ester is reduced to the primary alcohol using a reducing agent like sodium borohydride.
Final Step: Catalytic Hydrogenation
The final step involves the hydrogenolysis of the N-benzyl group to yield the desired product.
Caption: Final deprotection step of Route 1.
Experimental Protocol:
To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) was added.[1][2] The reaction mixture was stirred at room temperature for 3 hours under a hydrogen atmosphere.[1][2] Upon completion, the solid catalyst was removed by filtration. The filtrate was concentrated under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine (850 mg, 3.93 mmol, 91.82%) as a white solid.[1][2]
Mechanistic Rationale:
Catalytic hydrogenation of a benzylamine proceeds via a well-established mechanism. The palladium catalyst adsorbs both the hydrogen gas and the benzylamine substrate onto its surface. This proximity facilitates the oxidative addition of the C-N bond to the palladium center, followed by the reductive elimination of toluene and the desired amine. The choice of palladium on carbon is driven by its high efficiency and ease of removal by filtration. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen, highlighting the mildness of this deprotection strategy.
Route 2: Direct Carboxylate Reduction
This route offers a more direct approach by reducing a carboxylate ester at the C2 position of the piperazine ring to the corresponding primary alcohol. This method avoids the additional protection and deprotection steps associated with the benzyl group in Route 1.
Synthesis of the Precursor: (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
The precursor for Route 2 is synthesized in two steps from (S)-piperazine-2-carboxylic acid:
-
Esterification: The carboxylic acid is converted to its methyl ester.
-
Boc Protection: The secondary amines are protected with Boc groups, with the less sterically hindered nitrogen at the 4-position being more susceptible to di-Boc formation under certain conditions. Careful control of stoichiometry is key to favor the mono-Boc product at the 1-position.
Final Step: Reduction with Lithium Aluminum Hydride
The methyl ester is then reduced to the primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Caption: Final reduction step of Route 2.
Experimental Protocol:
A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (2.55 g) in anhydrous tetrahydrofuran (70 mL) is cooled to -40°C.[1] Lithium aluminum hydride (1M in THF, 26 mL) is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[1] After stirring, the reaction is cooled to 0°C and quenched by the sequential addition of water (1 mL), 2N sodium hydroxide (1 mL), and then water (2 mL). The resulting slurry is filtered, and the filtrate is concentrated in vacuo to give the crude product.[1] Purification by column chromatography typically yields the pure product in approximately 85-90% yield.
Mechanistic Rationale:
The reduction of an ester with LiAlH₄ is a two-step process. First, a hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide. The final product is obtained after an aqueous workup to protonate the alkoxide. The use of a powerful reducing agent like LiAlH₄ is necessary as esters are less reactive than ketones or aldehydes. The low reaction temperature helps to control the exothermicity of the reaction.
Route 3: Selective Deprotection of a Di-Boc Intermediate
This strategy involves the initial protection of both nitrogen atoms of the piperazine ring with Boc groups, followed by the selective removal of one of the Boc groups. This approach leverages the differential steric and electronic environments of the two Boc groups.
Synthesis of the Precursor: (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine
The synthesis of the di-Boc precursor starts with the reduction of (S)-piperazine-2-carboxylic acid to (S)-2-hydroxymethylpiperazine, followed by the protection of both nitrogen atoms:
-
Reduction of Carboxylic Acid: The carboxylic acid is reduced to the corresponding alcohol.
-
Di-Boc Protection: Both nitrogen atoms of (S)-2-hydroxymethylpiperazine are protected with Boc groups using an excess of di-tert-butyl dicarbonate. A patent for the (R)-enantiomer reports a 78% yield for this step.[3]
Final Step: Selective Hydrolysis
The less sterically hindered Boc group at the 4-position is selectively removed under basic conditions.
Caption: Final selective deprotection step of Route 3.
Experimental Protocol:
To a solution of (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine in methanol, a stoichiometric amount of sodium hydroxide is added. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is neutralized with a mild acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford the desired product. A patent describing this transformation for the (R)-enantiomer indicates a yield of 85% for this selective hydrolysis step.[3]
Mechanistic Rationale:
The selective deprotection of the N4-Boc group is attributed to its greater steric accessibility compared to the N1-Boc group, which is adjacent to the hydroxymethyl substituent. The hydroxide ion preferentially attacks the carbonyl carbon of the less hindered N4-Boc group, leading to its cleavage. The reaction is typically slow and requires careful monitoring to prevent the cleavage of both Boc groups.
Comparative Analysis and Conclusion
Each of the three synthetic routes presents a viable pathway to (S)-1-Boc-2-(hydroxymethyl)piperazine, with distinct advantages and disadvantages.
Route 1 (Catalytic Debenzylation) offers a high-yielding and clean final step under very mild conditions. The primary drawback is the multi-step synthesis of the precursor, which may lower the overall yield and increase the cost. However, for large-scale synthesis, the ease of purification in the final step can be a significant advantage.
Route 2 (Carboxylate Reduction) is the most convergent approach, with the fewest steps from the common starting material. The use of the potent and pyrophoric reagent LiAlH₄ requires careful handling and anhydrous conditions, which may be a consideration for scale-up. The purification of the final product from the aluminum salts generated during the workup can also be challenging.
Route 3 (Selective Deprotection) provides a creative alternative, avoiding the use of benzyl protecting groups or powerful hydrides in the final step. The success of this route hinges on the efficient synthesis of the di-Boc intermediate and the selectivity of the final deprotection step. The overall yield appears to be competitive.
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A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.
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(S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis. ChemicalBook.
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A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate.
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Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).
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(S)-2-Hydroxymethyl-piperazine: A Strategic Chiral Synthon in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the deliberate choice of chiral building blocks is a critical determinant of a candidate's ultimate success.[1][2] These molecular fragments, possessing specific three-dimensional arrangements, are fundamental to constructing complex therapeutic agents that interact effectively and safely with biological targets.[1][3] Among the diverse array of available synthons, (S)-2-Hydroxymethyl-piperazine has emerged as a particularly valuable scaffold, offering a unique combination of structural and functional features. This guide provides an in-depth, objective comparison of this compound with other key chiral synthons, supported by experimental data and established protocols, to empower researchers in making informed decisions for their drug design campaigns.
The Strategic Value of the Piperazine Moiety
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[4][5] Its prevalence is attributed to several key physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] As a diprotic base, piperazine can be protonated under physiological conditions, which is crucial for forming stable salts that enhance aqueous solubility and improve formulation characteristics.[4] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[4][6] Furthermore, the piperazine ring typically adopts a stable chair conformation, which can help lock a molecule into its bioactive conformation, thereby improving potency.[4]
This compound: A Versatile and Functionalized Synthon
This compound builds upon the inherent advantages of the piperazine core by introducing a chiral center and a primary alcohol functionality. This unique combination offers several strategic benefits in drug design:
-
Stereochemically Defined Interactions: The (S)-configuration at the C2 position provides a defined spatial orientation for the hydroxymethyl group and any subsequent modifications. This is crucial for achieving selective and high-affinity binding to chiral biological targets like enzymes and receptors.[1][7]
-
Versatile Functional Handle: The primary hydroxyl group serves as a convenient point for further chemical elaboration. It can be readily modified to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of a drug candidate's properties.
-
Improved Physicochemical Properties: The introduction of the hydroxymethyl group can enhance the polarity and aqueous solubility of the parent molecule, which are often desirable traits for oral and intravenous drug formulations.[8]
Comparative Analysis with Other Chiral Synthons
To fully appreciate the utility of this compound, it is instructive to compare it with other commonly employed chiral building blocks in drug design.
| Feature | This compound | (S)-Proline Derivatives | Chiral Amino Alcohols | Chiral Piperidines |
| Core Structure | Piperazine | Pyrrolidine | Acyclic | Piperidine |
| Key Functionality | Primary Alcohol, Secondary Amines | Carboxylic Acid, Secondary Amine | Primary/Secondary Alcohol, Primary Amine | Secondary Amine |
| Conformational Flexibility | Relatively Rigid (Chair Conformation) | Rigid (Fused Ring System) | Flexible | Relatively Rigid (Chair Conformation) |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials.[9] | Widely available from the chiral pool. | Synthetically accessible via various methods.[10] | Synthetically accessible. |
| Key Applications | CNS disorders, Oncology (Kinase Inhibitors)[4] | Peptidomimetics, Asymmetric Catalysis | Beta-blockers, Antivirals | CNS disorders, various receptor modulators[8] |
| Advantages | Two sites for modification, good solubility, established "privileged scaffold".[4][5] | High rigidity, well-defined stereochemistry. | Versatile for hydrogen bonding, readily available. | Higher basicity and lipophilicity can enhance membrane permeability.[8] |
| Disadvantages | Potential for metabolism at two nitrogen atoms.[8] | Limited points for diversification. | High flexibility can be detrimental to binding affinity. | Higher lipophilicity may decrease aqueous solubility.[8] |
Experimental Protocols: Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Several synthetic routes have been established, with two common strategies being catalytic hydrogenation for deprotection and the reduction of a carboxylate precursor.[11]
Route 1: Catalytic Hydrogenation for Deprotection
This method utilizes a precursor with a benzyl protecting group on one of the piperazine nitrogens, which is subsequently removed via catalytic hydrogenation.[11]
Step-by-Step Protocol:
-
To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), add 10% Pd/C (150 mg).[11][12]
-
Stir the reaction mixture at room temperature for 3 hours under a hydrogen atmosphere.[11][12]
-
Upon completion of the reaction (monitored by TLC or LC-MS), remove the solid catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a white solid.[11][12]
Quantitative Data for Route 1:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 10% Pd/C, H₂ | Methanol | Room Temperature | 3 hours | 91.82%[11][12] |
Route 2: Reduction of a Carboxylate Precursor
This approach involves the reduction of a carboxylic acid ester at the C2 position of the piperazine ring to the corresponding primary alcohol.[11]
Step-by-Step Protocol:
-
Cool a solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (2.55 g) in anhydrous tetrahydrofuran (70 mL) to -40°C.[11]
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[11]
-
Cool the reaction to 0°C and quench by the sequential addition of water (1 mL), 2N sodium hydroxide (1 mL), and then water (2 mL).[11]
-
Filter the resulting slurry and concentrate the filtrate in vacuo to give the crude (S)-1-Boc-2-(hydroxymethyl)piperazine.
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to (S)-1-Boc-2-(hydroxymethyl)piperazine.
Application in Drug Design: Case Studies
The utility of the piperazine scaffold is evident in numerous marketed drugs. For instance, in many CNS-active drugs, the piperazine moiety modulates serotonin (5-HT) and dopamine (D2) receptors.[4] The piperazine can act as a scaffold to correctly position key pharmacophoric elements for optimal receptor interaction.[4] In oncology, the piperazine ring is a common feature in kinase inhibitors, where it often serves as a linker between fragments that bind to the ATP-binding pocket of the target kinase.[4] The basicity of the piperazine can also be leveraged to form a salt bridge with acidic residues in the kinase's hinge region.[4]
Caption: Role of piperazine scaffold in drug-target interaction.
Conclusion
This compound stands out as a highly valuable and versatile chiral synthon in the drug designer's toolbox. Its combination of a stereochemically defined core, a readily functionalizable handle, and the inherent advantages of the piperazine scaffold makes it a strategic choice for the synthesis of novel therapeutics. While other chiral building blocks have their own merits, the unique attributes of this compound provide a compelling platform for developing drug candidates with optimized potency, selectivity, and pharmacokinetic properties. The availability of efficient and scalable synthetic routes further enhances its appeal for both academic research and industrial drug development.
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A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. 8
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A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine - Benchchem. 11
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The Role of Piperazine Derivatives in Drug Discovery. 13
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Role of piperazine scaffolds in medicinal chemistry - Benchchem. 4
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. 6
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How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem. 14
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The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Link
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A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis - Benchchem. 2
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The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. Link
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. 15
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A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate. Link
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Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. 16
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Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. Link
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Link
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Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. 3
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Link
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Scientists design chiral ligands to generate useful compounds - News-Medical.Net. Link
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Advancing Chiral Chemistry in Pharmaceutical Synthesis. Link
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A Comparative Guide to the Biological Activity of (S)- and (R)-2-Hydroxymethyl-piperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential biological activities of the (S) and (R) enantiomers of 2-Hydroxymethyl-piperazine. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of how to approach the characterization of these chiral molecules.
The piperazine ring is a highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting compounds.[1] When a substituent, such as a hydroxymethyl group at the 2-position, introduces a chiral center, the resulting enantiomers can exhibit markedly different pharmacological profiles. This guide will explore the principles of stereoselectivity and provide a framework for the comparative biological evaluation of (S)- and (R)-2-Hydroxymethyl-piperazine.
The Critical Role of Chirality in Biological Activity
Stereoisomers, particularly enantiomers, can interact differently with chiral biological macromolecules like receptors and enzymes. This is because the binding pockets of these proteins are three-dimensional and will preferentially accommodate one enantiomer over the other, akin to a left hand fitting better into a left-handed glove. Such stereoselective interactions can lead to differences in potency, efficacy, and even the mode of action between enantiomers.[2] Therefore, the detailed characterization of individual enantiomers is a regulatory requirement and a scientific necessity in drug development.[3]
While direct comparative studies on the (S) and (R) enantiomers of 2-Hydroxymethyl-piperazine are not extensively published, research on structurally related chiral piperazine derivatives provides a strong basis for anticipating stereoselective effects. For instance, chiral (piperazin-2-yl)methanol derivatives have been synthesized to explore their affinity for sigma receptors, underscoring the importance of stereochemistry in achieving high affinity and selectivity.[4] Furthermore, studies on 2-substituted piperazines as α7 nicotinic acetylcholine receptor agonists have revealed that the conformational preference of the substituent, dictated by its stereochemistry, is crucial for receptor binding.[5]
Potential Biological Targets and Differential Activity
Based on the broader class of piperazine derivatives, the (S) and (R) enantiomers of 2-Hydroxymethyl-piperazine may exhibit differential activity at several key biological targets, including but not limited to:
-
Sigma Receptors: Piperazine derivatives are known to bind to sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders. The stereochemistry of ligands is often a critical determinant of affinity and selectivity for these receptors.[4][6]
-
Nicotinic Acetylcholine Receptors (nAChRs): As mentioned, the conformation of 2-substituted piperazines influences their activity at α7 nAChRs. It is plausible that one enantiomer of 2-Hydroxymethyl-piperazine will have a more favorable conformation for binding to this receptor.[5]
-
Serotonin and Dopamine Receptors: Arylpiperazine derivatives are classic ligands for various serotonin (5-HT) and dopamine (D2) receptors. The stereochemistry of the piperazine ring can influence the affinity and functional activity at these G-protein coupled receptors.[7]
-
Anticancer Activity: Numerous piperazine derivatives have been investigated for their anticancer properties.[8] The (R)-enantiomer of 1-Boc-2-Hydroxymethyl-piperazine is a key intermediate in the synthesis of compounds that promote the degradation of the androgen receptor, indicating a potential application in prostate cancer therapy.[9]
To elucidate these potential differences, a series of in vitro assays should be performed. The following sections detail the experimental protocols for a comparative evaluation.
Experimental Protocols for Comparative Biological Evaluation
The following protocols are designed to be self-validating systems, providing a clear rationale for each step.
Protocol 1: Comparative Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the (S) and (R) enantiomers of 2-Hydroxymethyl-piperazine for the σ1 receptor.
Rationale: This assay directly measures the ability of the test compounds to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding affinity. The choice of the σ1 receptor is based on the known activity of related chiral (piperazin-2-yl)methanol derivatives.[4]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane homogenate.
-
50 µL of [³H]-(+)-pentazocine (a high-affinity σ1 receptor radioligand) at a final concentration of 2 nM.
-
50 µL of either (S)- or (R)-2-Hydroxymethyl-piperazine at varying concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled competing ligand, such as haloperidol (10 µM).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mat and place it in a scintillation vial with 5 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| (S)-2-Hydroxymethyl-piperazine | (Hypothetical Value) | (Hypothetical Value) |
| (R)-2-Hydroxymethyl-piperazine | (Hypothetical Value) | (Hypothetical Value) |
| Haloperidol (Reference) | (Typical Value) | (Typical Value) |
Protocol 2: Comparative Functional Assay - cAMP Accumulation
This protocol describes a functional assay to assess the agonist or antagonist activity of the enantiomers at a G-protein coupled receptor (GPCR), such as the 5-HT1A receptor, which is known to couple to Gi and inhibit adenylyl cyclase.
Rationale: A binding assay only indicates affinity, not whether the compound activates (agonist) or blocks (antagonist) the receptor. This functional assay measures the downstream effect of receptor activation (or inhibition) on the production of the second messenger cyclic AMP (cAMP), thus providing information on the functional activity of the enantiomers.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Agonist Mode:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for 15 minutes to prevent cAMP degradation.
-
Add varying concentrations of (S)- or (R)-2-Hydroxymethyl-piperazine or a known 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells.
-
Simultaneously, add forskolin (10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test enantiomers for 15 minutes.
-
Add a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC80 concentration) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each enantiomer.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration. Determine the IC50 and calculate the antagonist dissociation constant (Kb).
-
Data Presentation:
| Compound | Agonist EC50 (nM) | Agonist Emax (%) | Antagonist IC50 (nM) |
| This compound | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| (R)-2-Hydroxymethyl-piperazine | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| 8-OH-DPAT (Reference Agonist) | (Typical Value) | 100 | N/A |
Visualizing the Experimental Workflow and Concepts
Caption: Workflow for comparing the biological activity of enantiomers.
Caption: Stereoselective binding of enantiomers to a chiral receptor.
Conclusion and Future Directions
The principle of stereoselectivity is fundamental to modern drug discovery and development. While this guide provides a framework for the comparative analysis of the (S) and (R) enantiomers of 2-Hydroxymethyl-piperazine based on established methodologies and data from related compounds, it is imperative that such studies are conducted to fully characterize these specific molecules. The results of such investigations will not only elucidate the pharmacological profile of each enantiomer but also contribute to the rational design of more potent and selective therapeutic agents based on the versatile piperazine scaffold. The provided protocols offer a robust starting point for any researcher aiming to unravel the stereoselective biological activities of chiral piperazine derivatives.
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Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]
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Scripps, T. S. R. I. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(26), 3769-3775. [Link]
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McCurdy, C. R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
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Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(1), 128-140. [Link]
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1729-1740. [Link]
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Hu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
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Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. [Link]
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A Comparative Guide to the Validation of Enantiomeric Purity of (S)-2-Hydroxymethyl-piperazine by Chiral Chromatography
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] (S)-2-Hydroxymethyl-piperazine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Therefore, the rigorous validation of its enantiomeric purity is a non-negotiable aspect of quality control, ensuring the safety and efficacy of the final drug product.[2]
This guide provides an in-depth comparison of chiral chromatography methods for the validation of the enantiomeric purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven guidance.
The Critical Choice: Chiral Stationary Phases
The cornerstone of successful chiral separation by High-Performance Liquid Chromatography (HPLC) is the selection of an appropriate Chiral Stationary Phase (CSP).[3] CSPs create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different interaction energies, leading to their separation.[4] For a primary amine like this compound, several classes of CSPs are viable.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds, including amines.[5][6] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7]
For the separation of piperazine derivatives, immobilized polysaccharide-based CSPs are often a prime choice.[5] A notable example is cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel.[5]
Cyclodextrin-Based CSPs: An Alternative with Unique Selectivity
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes.[4] The chiral recognition is based on the fit of the analyte into the cyclodextrin cavity and interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity.[4] Derivatized cyclodextrins can offer complementary selectivity to polysaccharide-based phases for the separation of primary amines.[6]
Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions
Pirkle-type CSPs are based on a chiral molecule covalently bonded to a support, typically silica. These phases are designed for specific interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. While they can be highly effective, their application is often more specific compared to the broad-spectrum utility of polysaccharide-based CSPs.
Comparative Performance of Chiral HPLC Methods
The following table summarizes a comparison of starting conditions and expected performance for different polysaccharide-based CSPs in the analysis of this compound.
| Parameter | Method 1: Cellulose-based CSP | Method 2: Amylose-based CSP |
| Chiral Stationary Phase | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)[8] | Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min |
| Column Temperature | 35 °C[8] | 25 °C |
| Detection Wavelength | 205 nm[5] | 210 nm |
| Expected Resolution (Rs) | > 1.5[5] | > 1.5 |
| Typical Analysis Time | 10 - 15 minutes | 15 - 20 minutes |
Note: These are starting conditions and may require optimization for specific applications.
A Self-Validating System: Protocol for Method Validation
A robust analytical method is one that has been rigorously validated to ensure it is suitable for its intended purpose.[9] The validation of a chiral purity method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11]
Experimental Workflow for Method Validation
Caption: Workflow for Chiral HPLC Method Development and Validation.
Step-by-Step Validation Protocol
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For a chiral method, this means demonstrating that the peak for the (S)-enantiomer is well-resolved from the (R)-enantiomer and any other potential impurities or degradation products.
-
Procedure:
-
Inject a solution of the racemic 2-Hydroxymethyl-piperazine to demonstrate baseline separation of the two enantiomers (Resolution > 1.5).
-
Inject a solution of the (S)-enantiomer to confirm its retention time.
-
Inject a placebo (all components except the API) to ensure no interfering peaks.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the racemic mixture to ensure that degradation products do not co-elute with either enantiomer.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
Prepare a series of solutions of the (R)-enantiomer (the impurity) in the presence of the (S)-enantiomer (the API) at concentrations ranging from the reporting limit to 150% of the specification limit (e.g., if the limit for the (R)-enantiomer is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each solution in triplicate.
-
Plot the peak area of the (R)-enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of the (R)-enantiomer to the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the (R)-enantiomer. The recovery should typically be within 90-110%.
-
4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be ≤ 10%.
-
5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±2 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the resolution and quantification of the enantiomers. The system suitability criteria (e.g., resolution) should still be met.
-
Causality Behind Experimental Choices
-
Choice of Mobile Phase Additive: A small amount of a basic additive like diethylamine (DEA) is often necessary when analyzing amines on polysaccharide-based CSPs.[8] This is to suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support, which can cause peak tailing and poor resolution.
-
Wavelength Selection: Since 2-Hydroxymethyl-piperazine lacks a strong chromophore, detection at a low UV wavelength (e.g., 205 nm) is required for adequate sensitivity.[5] For trace-level analysis, pre-column derivatization with a UV-active agent can be considered.[5]
-
Column Temperature Control: Maintaining a consistent column temperature is crucial for reproducible retention times and resolution in chiral chromatography. Even small temperature fluctuations can affect the thermodynamics of the chiral recognition process.
Logical Relationships in Method Validation
Caption: Interdependencies of Method Validation Parameters.
Conclusion
The validation of the enantiomeric purity of this compound by chiral chromatography is a multi-faceted process that demands a thorough understanding of chiral separation principles and a systematic approach to method validation. Polysaccharide-based CSPs offer a high probability of success for this separation. By following a comprehensive validation protocol based on ICH guidelines, researchers can ensure the development of a robust and reliable analytical method that guarantees the quality and safety of the final pharmaceutical product. This guide provides a framework for making informed decisions in the selection and validation of chiral chromatography methods, ultimately contributing to the development of safer and more effective medicines.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. Available from: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]
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Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism - MDPI. Available from: [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar. Available from: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. Available from: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. Available from: [Link]
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Schematic of N, N′‐bis (2‐hydroxyethyl) piperazine and... - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Piperazine Derivatives by HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine derivatives is a cornerstone of quality control, impurity profiling, and pharmacokinetic studies. The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, found in drugs ranging from antihistamines like Cetirizine to antipsychotics like Clozapine. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the workhorse technique for this task—offering a balance of robustness, cost-effectiveness, and performance.
This guide provides an in-depth, comparative analysis of HPLC-UV methodologies for piperazine derivatives. Moving beyond a simple recitation of parameters, we will dissect the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.
The Central Analytical Challenge: The Chromophore
The primary consideration in developing an HPLC-UV method for a piperazine derivative is its molecular structure. The analytical approach diverges significantly based on one key question: Does the molecule possess a chromophore that absorbs UV light?
-
Substituted Piperazines: Many pharmaceutical derivatives incorporate aromatic rings or other conjugated systems (e.g., SK3530, Cetirizine), which provide strong UV absorbance. These compounds are amenable to direct HPLC-UV analysis.[1][2]
-
Unsubstituted Piperazine: The parent piperazine molecule, a common synthetic starting material and potential impurity, lacks a significant chromophore, absorbing only weakly at low UV wavelengths (~205 nm) where many solvents also absorb, making sensitive and specific detection impossible.[3]
This fundamental difference dictates two distinct analytical strategies, which we will compare: Direct Analysis and Analysis via Derivatization .
Methodology Comparison: Direct vs. Derivatization
To provide a practical comparison, we will examine two representative scenarios:
-
Case Study 1: Direct Analysis of a UV-Active Derivative. We will model this on methods developed for compounds like N-Boc-piperazine or other derivatives containing phenyl groups, which are common in pharmaceutical synthesis.[4]
-
Case Study 2: Trace Analysis of Piperazine via Pre-Column Derivatization. This method is essential for quantifying piperazine as a process impurity in an Active Pharmaceutical Ingredient (API).[3]
Comparative Performance Data
The following table summarizes the typical performance characteristics of these two approaches, synthesized from published validation data.
| Parameter | Method 1: Direct UV Analysis (UV-Active Derivatives) | Method 2: Derivatization-Based UV Analysis (Piperazine Impurity) |
| Analyte Example | N-Boc-Piperazine, Cetirizine, SK3530 | Piperazine |
| Typical Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiralpak IC (250 x 4.6 mm, 5 µm) or C18 |
| Mobile Phase | Acetonitrile / Buffered Aqueous Phase (e.g., Ammonium Acetate) | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Detection λ | 220-270 nm (dependent on chromophore) | 340 nm (dependent on derivatizing agent) |
| Linearity Range | ~0.5 - 100+ µg/mL | 30 - 350 ppm (0.03 - 0.35 µg/mL) |
| LOD / LOQ | LOD: ~0.002-0.08 µg/mL / LOQ: ~0.005-0.25 µg/mL[5] | LOD: 30 ppm / LOQ: 90 ppm[3] |
| Accuracy (% Recovery) | Typically 98-102% | 104.87 - 108.06%[3] |
| Precision (%RSD) | < 2.0% | < 1.13%[3] |
In-Depth Technical Discussion: The "Why" Behind the Method
As a senior scientist, it is crucial to understand not just what to do, but why you are doing it. This insight transforms a protocol from a list of instructions into a robust, adaptable analytical tool.
Choosing the Right Column and Mobile Phase
The goal of chromatography is separation. For piperazine derivatives, which are basic compounds, this presents a specific challenge: peak tailing.
-
The Problem: Silanol Interactions: Most common HPLC columns (e.g., Type-A silica C18) have residual, unreacted silanol groups (Si-OH) on the silica surface. At mid-range pH, these groups can become ionized (Si-O⁻) and interact strongly with protonated basic analytes (like piperazine derivatives), causing distorted, tailing peaks.[6][7] Tailing peaks are detrimental to both resolution and accurate integration.[7]
-
The Solution - Mitigating Secondary Interactions:
-
pH Control: Operating at a low pH (e.g., pH 2.5-4) suppresses the ionization of silanol groups, minimizing the unwanted secondary interaction.[7] This is why many methods for piperazine derivatives use an acidified mobile phase or a buffer like ammonium acetate.[1][2]
-
Mobile Phase Additives: For highly basic compounds, a competing base like diethylamine (DEA) is often added to the mobile phase in small quantities (e.g., 0.1%).[3] The DEA preferentially interacts with the active silanol sites, effectively shielding the analyte from these interactions and dramatically improving peak shape.
-
Column Choice: Using modern, high-purity, end-capped C18 columns (Type-B silica) reduces the number of available silanol groups from the outset, providing better peak shape for basic compounds.[7]
-
The Rationale for Derivatization
When direct UV detection is not an option, pre-column derivatization is employed to attach a chromophore to the analyte.[3]
-
Mechanism: A reagent is chosen that reacts specifically and completely with the primary or secondary amine groups on the piperazine ring. A common and effective reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[3] It reacts with piperazine to form a stable, highly UV-active derivative that can be easily detected at a wavelength (e.g., 340 nm) where there is no interference from the API or other sample components.[3]
The workflow for developing and validating a derivatization-based method requires additional steps compared to a direct analysis.
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A Senior Application Scientist's Guide to Comparing Catalytic Systems for Enantioselective Piperazine Synthesis
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs, including the kinase inhibitor imatinib (Gleevec) and the antibiotic ciprofloxacin.[1][2] However, a critical analysis of piperazine-containing pharmaceuticals reveals a significant lack of structural diversity, with the vast majority being substituted only at the nitrogen atoms.[3] The exploration of chiral, carbon-substituted piperazines represents a vast and largely untapped chemical space with immense potential for the development of novel therapeutics.[2] This guide provides a comparative overview of the primary catalytic systems developed for the enantioselective synthesis of these valuable chiral piperazines, offering insights into their mechanisms, performance, and practical applications for researchers in drug discovery and development.
Transition Metal Catalysis: The Workhorse of Asymmetric Piperazine Synthesis
Transition metal catalysis has been the most extensively explored avenue for the enantioselective construction of the piperazine core. Palladium, iridium, and ruthenium complexes, in particular, have demonstrated remarkable efficacy.
Palladium-Catalyzed Methodologies
Palladium catalysis offers a versatile toolkit for chiral piperazine synthesis, with several distinct and powerful strategies.
A groundbreaking approach developed by Stoltz and co-workers involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][4][5] This method allows for the creation of highly enantioenriched α-secondary and, notably, α-tertiary stereocenters, which are otherwise difficult to access.[4][5]
Mechanism and Rationale: The catalytic cycle, depicted below, is initiated by the oxidative addition of a palladium(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. The chiral ligand, typically a phosphinooxazoline (PHOX) ligand, controls the facial selectivity of the subsequent nucleophilic attack by the enolate of the piperazin-2-one, thereby establishing the stereocenter. The choice of electron-deficient PHOX ligands is crucial for achieving high enantioselectivity.[1][4]
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Performance: This methodology consistently delivers good to excellent yields and high enantioselectivities for a range of substrates.
| Substrate | Yield (%) | ee (%) | Reference |
| N-protected piperazin-2-one (various allyl groups) | 65-95 | 85-97 | [1][4] |
| Fused bicyclic piperazin-2-ones | 70-88 | 90-96 | [1] |
Another effective palladium-catalyzed strategy is the asymmetric hydrogenation of pyrazin-2-ols, which provides direct access to chiral disubstituted piperazin-2-ones.[6][7]
Mechanism and Rationale: This reaction proceeds through the hydrogenation of two imine tautomers of the pyrazin-2-ol substrate. A chiral palladium catalyst, often in combination with a chiral ligand, facilitates the stereoselective addition of hydrogen, leading to the formation of the desired chiral piperazin-2-one with high diastereoselectivity and enantioselectivity.[6] A dynamic kinetic resolution process is involved, allowing for high yields of a single enantiomer.[6]
Performance: This method is notable for its high efficiency and excellent stereocontrol.
| Substrate | Yield (%) | ee (%) | dr | Reference |
| 5,6-disubstituted pyrazin-2-ols (aryl & alkyl) | 71-95 | 84-90 | >20:1 | [6] |
| 2-naphthyl substituted pyrazin-2-ol | 95 | 88 | >20:1 | [6] |
For the synthesis of N-aryl-2,6-disubstituted piperazines, palladium-catalyzed carboamination reactions starting from commercial amino acids offer a concise and modular approach.[8][9]
Mechanism and Rationale: This process involves the palladium-catalyzed coupling of an aryl bromide with an aminoalkene derived from a chiral amino acid. The choice of phosphine ligand is critical to suppress side reactions and achieve high yields.[8][9]
Performance: This method allows for the stereoselective preparation of piperazine derivatives with diverse substituents at the N1, C2, N4, and C6 positions.
| Aryl Bromide Substituent | Yield (%) | Reference |
| Electron-withdrawing group | 70-85 | [9] |
| Electron-donating group | 65-80 | [9] |
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysis has emerged as a powerful tool for the synthesis of pyrrole-fused piperazine and piperazinone derivatives through intramolecular asymmetric allylic amination.[10]
Mechanism and Rationale: An iridium(I) complex, typically with a chiral phosphoramidite ligand, catalyzes the reaction between a pyrrole-tethered allylic carbonate. The iridium catalyst facilitates the formation of a chiral π-allyl intermediate, and the subsequent intramolecular amination proceeds with high enantioselectivity. The choice of base is also crucial for optimizing the reaction.[10]
Performance: This method provides access to complex, fused heterocyclic systems in good yields and with excellent enantioselectivity.
| Ligand | Yield (%) | ee (%) | Reference |
| Phosphoramidite 1b | 81 | 98 | [10] |
| Phosphoramidite 1c | 62 | 96 | [10] |
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
A tandem, one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) provides an efficient route to 3-substituted piperazines.[11][12]
Mechanism and Rationale: The first step involves the titanium-catalyzed intramolecular hydroamination of an aminoalkyne to form a cyclic imine. This intermediate is then asymmetrically reduced in situ by a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral piperazine.[11] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity.[11][12]
Caption: Workflow for tandem hydroamination and ATH.
Performance: This one-pot procedure is highly efficient, with excellent yields and enantioselectivities.
| Substrate | Yield (%) | ee (%) | Reference |
| Various N-protected aminoalkynes | >95 | >81 | [11] |
Organocatalysis: A Metal-Free Alternative
Organocatalysis provides an attractive, metal-free alternative for the enantioselective synthesis of piperazines, often proceeding through elegant cascade reactions.
One-Pot Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
An efficient one-pot synthesis of 3-substituted piperazin-2-ones utilizes a quinine-derived urea catalyst for a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[13]
Mechanism and Rationale: The reaction begins with a Knoevenagel condensation, followed by an organocatalyzed asymmetric epoxidation of the resulting α,β-unsaturated compound. The chiral catalyst directs the stereoselective formation of the epoxide. Subsequent addition of a diamine initiates a domino sequence of ring-opening of the epoxide followed by intramolecular cyclization to afford the chiral piperazin-2-one.
Performance: This method is notable for its operational simplicity and high enantiomeric excesses.
| Substrate | Yield (%) | ee (%) | Reference |
| Various aldehydes and (phenylsulfonyl)acetonitrile | 60-85 | 90-99 | [13] |
Biocatalysis: The Green Chemistry Approach
Biocatalysis is an emerging and powerful strategy for the synthesis of chiral amines and their derivatives, offering significant advantages in terms of sustainability and selectivity.[14][15] While specific examples for the direct synthesis of the piperazine ring are less common, enzymatic resolutions and the synthesis of chiral precursors are well-established.
Rationale and Potential: Enzymes such as transaminases, imine reductases, and lipases can be employed for the asymmetric synthesis of chiral diamines or amino alcohols, which are key precursors for piperazine synthesis.[14] The exquisite stereocontrol of enzymes often leads to products with very high enantiomeric excess (>99% ee).[14][15] This approach is particularly valuable for industrial-scale synthesis due to the mild reaction conditions and reduced environmental impact.[15]
Methodologies
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones[1][4]
-
To an oven-dried vial equipped with a stir bar is added the piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (2.5 mol %), and the chiral PHOX ligand (7.5 mol %).
-
The vial is sealed and purged with argon.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes.
-
The allylic carbonate (1.2 equiv) is added, and the reaction is stirred at the specified temperature until complete conversion is observed by TLC or LC-MS.
-
The reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched piperazin-2-one.
General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[6]
-
In a glovebox, the pyrazin-2-ol substrate (1.0 equiv), a chiral palladium catalyst (e.g., Pd(TFA)₂ with a chiral ligand, 3.3 mol %), and an acid additive (e.g., TsOH·H₂O, 100 mol %) are added to a high-pressure reactor.
-
A mixture of dichloromethane and benzene (1:1) is added.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (1000 psi).
-
The reaction is heated to 80 °C and stirred for 24-48 hours.
-
After cooling and careful depressurization, the reaction mixture is concentrated, and the product is purified by column chromatography.
General Procedure for One-Pot Asymmetric Epoxidation/DROC[13]
-
In a dry flask, the aldehyde (1.0 equiv), (phenylsulfonyl)acetonitrile (1.1 equiv), and a quinine-derived urea catalyst (5-10 mol %) are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature until the Knoevenagel reaction is complete.
-
The reaction is diluted with solvent and cooled to 0 °C. A hydroperoxide (e.g., cumyl hydroperoxide, 1.5 equiv) is added, and the mixture is stirred until the epoxidation is complete.
-
An ethylenediamine derivative (1.2 equiv) and a base (e.g., triethylamine, 1.5 equiv) are added, and the reaction is allowed to warm to room temperature and stirred until the DROC is complete.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
Conclusion
The enantioselective synthesis of carbon-substituted piperazines is a rapidly evolving field with a diverse array of powerful catalytic systems. Transition metal catalysis, particularly with palladium, remains the most versatile and widely applied approach, offering multiple strategies to access a broad range of chiral piperazine derivatives with high efficiency and stereocontrol. Organocatalysis presents a valuable metal-free alternative, often enabling elegant cascade reactions under mild conditions. While still developing in this specific application, biocatalysis holds immense promise for sustainable and highly selective industrial-scale synthesis of chiral piperazine precursors. The choice of catalytic system will ultimately depend on the specific target molecule, desired scale, and available resources. The continued development of novel catalysts and methodologies will undoubtedly unlock further opportunities to explore the rich chemical space of chiral piperazines in the quest for new and improved medicines.
References
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-2-Hydroxymethyl-piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxymethyl-piperazine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific synthesis is a critical step in the development of enantiomerically pure drugs, where the correct stereoisomer is essential for therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this important intermediate, offering a blend of technical details, experimental data, and field-proven insights to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of Chiral Purity in Drug Development
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various therapeutic areas.[1] The introduction of a chiral center, as in this compound, adds a layer of complexity and specificity that can significantly enhance a drug molecule's interaction with its biological target. Consequently, the efficient and stereoselective synthesis of this building block is of paramount importance. This guide will dissect and compare four distinct and industrially relevant synthetic strategies, evaluating them on key performance indicators including yield, enantiomeric excess, cost-effectiveness, scalability, and safety.
Synthetic Strategies: A Comparative Overview
Four principal synthetic routes for obtaining enantiomerically pure this compound will be examined:
-
Route 1: Catalytic Hydrogenation for Deprotection
-
Route 2: Reduction of a Carboxylate Precursor
-
Route 3: Chiral Pool Synthesis from (S)-Serine
-
Route 4: Asymmetric Hydrogenation of a Prochiral Precursor
The logical workflow for these synthetic pathways is illustrated below.
Route 1: Catalytic Hydrogenation for Deprotection
This well-established method relies on the hydrogenolysis of a benzyl protecting group from a suitably protected piperazine precursor. The use of a benzyl group is advantageous due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation.
Experimental Protocol
To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol, 10% Palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for 3-5 hours. Upon reaction completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine. Subsequent deprotection of the Boc group, if required, can be achieved under acidic conditions.
Causality Behind Experimental Choices
-
Catalyst: Palladium on carbon is the catalyst of choice for benzyl group hydrogenolysis due to its high activity and selectivity. The 10% loading offers a good balance between reaction rate and cost.
-
Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating the reaction.
-
Temperature and Pressure: The reaction proceeds efficiently at room temperature and atmospheric pressure, making it operationally simple and safe.
Route 2: Reduction of a Carboxylate Precursor
This approach involves the reduction of an ester group at the C2 position of the piperazine ring to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.
Experimental Protocol
A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of Lithium Aluminium Hydride (1.5-2.0 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography.
Causality Behind Experimental Choices
-
Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols in high yield. Its use necessitates anhydrous conditions due to its high reactivity with water.[2]
-
Solvent: Anhydrous THF is the preferred solvent as it is inert to LiAlH₄ and effectively solubilizes the reactants.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and prevent side reactions.
-
Quenching Procedure: The sequential addition of water and base (Fieser workup) is a standard and safe method for quenching LiAlH₄ reductions, resulting in the precipitation of aluminum salts that can be easily filtered off.
Route 3: Chiral Pool Synthesis from (S)-Serine
This elegant strategy utilizes the readily available and inexpensive chiral amino acid, (S)-serine, as the starting material. This approach guarantees the desired stereochemistry from the outset.
Experimental Protocol
The synthesis typically involves a multi-step sequence. A representative protocol begins with the protection of the amino and carboxyl groups of (S)-serine. The protected serine is then reacted with a suitable nitrogen-containing bifunctional reagent to construct the piperazine ring. For instance, N-chloroacetylated serine methyl ester can be reacted with benzylamine to form a piperazinedione intermediate.[3] This intermediate is subsequently reduced, often with a powerful reducing agent like LiAlH₄, to yield the desired (S)-4-benzyl-2-hydroxymethyl piperazine.[3] Final debenzylation via catalytic hydrogenation affords the target molecule.
Causality Behind Experimental Choices
-
Chiral Starting Material: The use of (S)-serine as the chiral source is a key advantage, as it avoids the need for a separate chiral resolution or asymmetric synthesis step.
-
Protecting Groups: The choice of protecting groups for the amino and carboxyl functionalities of serine is critical to ensure compatibility with the subsequent reaction steps.
-
Ring Formation: The cyclization step is the cornerstone of this route, and its efficiency depends on the choice of reagents and reaction conditions.
-
Reduction: As in Route 2, a potent reducing agent is required to convert the piperazinedione to the desired piperazine.
Route 4: Asymmetric Hydrogenation of a Prochiral Precursor
This modern approach involves the asymmetric hydrogenation of a prochiral pyrazine derivative, such as a pyrazin-2-ol, using a chiral catalyst to induce stereoselectivity. This method has the potential for high efficiency and enantiopurity.
Experimental Protocol
A prochiral pyrazin-2-ol substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A chiral palladium catalyst, typically a palladium complex with a chiral phosphine ligand, is added under an inert atmosphere.[4][5] The reactor is then pressurized with hydrogen gas and heated to the appropriate temperature.[5] After the reaction, the catalyst is removed, and the solvent is evaporated. The resulting chiral piperazin-2-one is then reduced to this compound using a reducing agent like LiAlH₄.[5]
Causality Behind Experimental Choices
-
Chiral Catalyst: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Extensive screening of ligands is often necessary to find the optimal catalyst for a specific substrate.
-
High Pressure: The use of high-pressure hydrogen is often required to achieve a reasonable reaction rate and high conversion. This necessitates specialized and robust reactor systems.
-
Two-Step Process: This route involves two distinct chemical transformations: the asymmetric hydrogenation followed by a reduction. While the first step establishes the chirality, the second step is necessary to obtain the final product.
Comparative Analysis: A Quantitative Approach
The following table provides a side-by-side comparison of the four synthetic routes based on key performance and cost-related metrics.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reduction of Carboxylate | Route 3: Chiral Pool (from S-Serine) | Route 4: Asymmetric Hydrogenation |
| Starting Material Cost | High | Moderate | Low | Moderate |
| Reagent & Catalyst Cost | Moderate (Pd/C) | Low (LiAlH₄) | Moderate (multi-step reagents) | High (Chiral Catalyst) |
| Typical Yield | High (>90%) | High (>85%) | Moderate (multi-step) | High (>90%) |
| Enantiomeric Excess (ee%) | High (>99%) | High (>99%) | High (>99%) | Good to Excellent (90-99%)[5] |
| Scalability | Excellent | Good | Moderate | Good |
| Process Safety | Moderate (Flammable H₂, pyrophoric catalyst) | Low (Highly reactive LiAlH₄) | Moderate (Varies with reagents) | High (High-pressure H₂) |
| Purification | Simple (Filtration) | Moderate (Chromatography) | Complex (Multi-step purifications) | Moderate (Chromatography) |
| Green Chemistry Metrics (PMI) | Favorable | Moderate | Less Favorable | Moderate |
Note: Cost estimations are relative and can vary based on supplier, purity, and scale.
In-Depth Discussion and Field-Proven Insights
Route 1 (Catalytic Hydrogenation) stands out for its operational simplicity, high yield, and straightforward purification. The primary drawback is the potentially high cost and availability of the protected starting material. For large-scale production, securing a reliable and cost-effective supply of the precursor is paramount. The safety considerations associated with catalytic hydrogenation, namely the handling of flammable hydrogen gas and a potentially pyrophoric catalyst, are well-understood and can be managed with appropriate engineering controls and standard operating procedures.[6][7][8]
Route 2 (Reduction of a Carboxylate Precursor) offers a cost-effective alternative due to the lower price of the starting material and the reducing agent. However, the use of LiAlH₄ introduces significant safety challenges. LiAlH₄ is highly reactive with water and protic solvents, and the quenching process is highly exothermic.[2][9][10] Careful control of reaction conditions and a well-designed workup procedure are essential for safe and scalable operation. Purification by column chromatography is often necessary, which can add to the overall cost and reduce throughput.[11]
Route 3 (Chiral Pool Synthesis) is an attractive option from a cost and stereochemical control perspective, as it begins with an inexpensive and enantiomerically pure starting material.[12] However, this is often a multi-step synthesis, which can lead to a lower overall yield and a more complex purification strategy. The accumulation of impurities over several steps can be a significant challenge, and the overall process mass intensity (PMI) is likely to be higher compared to more convergent routes.[13][14]
Route 4 (Asymmetric Hydrogenation) represents a more modern and potentially highly efficient approach. It offers the prospect of high enantioselectivity and high yield in the key stereochemistry-defining step.[5] The main hurdles are the high cost of the chiral catalysts and the need for specialized high-pressure hydrogenation equipment.[6] While the initial investment in catalyst development and equipment may be substantial, this route can be very cost-effective at a large scale, especially if the catalyst can be recycled.
Visualization of Key Process Workflows
Route 1 & 2: Deprotection and Reduction Workflow
Route 3 & 4: Chiral Synthesis Workflows
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is a multi-faceted decision that depends on the specific requirements of the project.
-
For early-stage research and small-scale synthesis , where operational simplicity and high purity are paramount, Route 1 (Catalytic Hydrogenation) is often the preferred choice, provided the starting material is readily available.
-
When cost is a primary driver and the necessary safety infrastructure is in place, Route 2 (Reduction of a Carboxylate Precursor) offers a viable and economical alternative, although the need for chromatographic purification should be considered.
-
Route 3 (Chiral Pool Synthesis) is a strategically sound option for building a secure and cost-effective supply chain from a fundamental and inexpensive chiral starting material, particularly for long-term, large-scale production campaigns.
-
For industrial-scale manufacturing where high throughput and high enantiopurity are critical, Route 4 (Asymmetric Hydrogenation) , despite its initial investment costs, can provide the most efficient and sustainable long-term solution.
Ultimately, a thorough process hazard analysis, a detailed cost analysis of raw materials at the desired scale, and an evaluation of the available equipment and expertise will guide the final decision. This guide provides the foundational knowledge and comparative data to initiate this critical evaluation process.
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A Spectroscopic Guide to (S)-2-Hydroxymethyl-piperazine: Unprotected vs. N-Protected Analogues
In the landscape of modern drug discovery and development, chiral piperazine scaffolds are of paramount importance. Among these, (S)-2-Hydroxymethyl-piperazine stands out as a versatile building block, its constituent functional groups offering multiple points for molecular elaboration. However, the presence of two secondary amines in the piperazine ring presents a synthetic challenge, often necessitating the use of nitrogen protecting groups to achieve regioselectivity in subsequent reactions. This guide provides a detailed spectroscopic comparison of the parent this compound with its commonly used N-protected counterparts, namely the N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) derivatives.
Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to distinguish between these crucial compounds, understand the spectroscopic consequences of N-protection, and apply this understanding to their own synthetic and analytical challenges.
The Rationale for N-Protection: A Strategic Imperative
The piperazine moiety contains two secondary amine groups with similar pKa values. In the absence of a directing group, reactions with electrophiles can lead to a mixture of mono- and di-substituted products, as well as regioisomers in unsymmetrically substituted piperazines. N-protection is a strategic chemical modification that temporarily blocks one or both nitrogen atoms, thereby directing the course of a reaction to a specific site.
The choice between the Boc and Cbz protecting groups is often dictated by the overall synthetic strategy, particularly the deprotection conditions required in subsequent steps. The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. Understanding the spectroscopic signatures of these protecting groups is therefore essential for reaction monitoring and characterization of intermediates and final products.
Diagram of N-Protection Strategies
Caption: General strategies for the N-protection of this compound.
Spectroscopic Comparison: Unveiling the Structural Nuances
The following sections provide a detailed comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the unprotected, N-Boc protected, and N-Cbz protected forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecule.
¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted, D₂O) [1] | N-Boc-(S)-2-Hydroxymethyl-piperazine (CDCl₃) [2] | N-Cbz-(S)-2-Hydroxymethyl-piperazine (CDCl₃, Predicted) |
| Protecting Group Protons | N/A | ~1.46 (s, 9H, C(CH₃)₃) | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, OCH₂Ph) |
| -CH₂OH | ~3.6 - 3.8 (m, 2H) | ~3.73 – 3.63 (m, 2H) | ~3.7 - 3.8 (m, 2H) |
| Piperazine Ring Protons | ~3.8 - 4.0 (m, 1H, H-2), ~3.2 - 3.5 (m, 4H, H-3, H-5), ~3.0 - 3.2 (m, 2H, H-6) | ~3.87 – 3.78 (m, 1H), ~3.40 – 3.26 (m, 2H), ~1.99 – 1.73 (m, 4H), ~1.67 – 1.48 (m, 3H), ~1.45 – 1.32 (m, 1H) | Multiplets in the range of ~2.8 - 4.2 ppm |
¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted, D₂O) [1] | N-Boc-(S)-2-Hydroxymethyl-piperazine (CDCl₃) [2] | N-Cbz-(S)-2-Hydroxymethyl-piperazine (Predicted) |
| Protecting Group Carbons | N/A | 155.0 (C=O), 79.3 (C(CH₃)₃), 28.7 (C(CH₃)₃) | ~155 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (OCH₂Ph) |
| -CH₂OH | ~60 - 65 | 62.8 | ~63 |
| Piperazine Ring Carbons | ~55 - 60 (C-2), ~40 - 45 (C-3, C-5), ~38 - 43 (C-6) | 56.9, 46.4, 31.0, 30.6, 29.3, 23.6 | Signals in the range of ~40 - 60 ppm |
Analysis of NMR Data:
The most significant differences in the NMR spectra arise from the presence of the protecting groups. In the ¹H NMR of the N-Boc derivative, a large singlet integrating to nine protons is observed around 1.46 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group. For the N-Cbz analogue, aromatic protons of the benzyl group appear in the downfield region (~7.35 ppm), and a singlet corresponding to the benzylic methylene protons is seen around 5.15 ppm.
The introduction of the electron-withdrawing carbamate functionality in both protected analogues leads to a general downfield shift of the piperazine ring protons and carbons compared to the unprotected amine. This effect is most pronounced for the protons and carbons alpha to the protected nitrogen atom. The complex multiplet patterns of the piperazine ring protons are due to restricted conformational flexibility and diastereotopicity.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) [1] | N-Boc-(S)-2-Hydroxymethyl-piperazine [2] | N-Cbz-(S)-2-Hydroxymethyl-piperazine (Predicted) |
| O-H Stretch | 3400-3200 (broad) | 3428 (broad) | 3400-3200 (broad) |
| N-H Stretch | 3300-3100 | - | - |
| C-H Stretch (aliphatic) | 2950-2850 | 2971, 2872 | 2950-2850 |
| C=O Stretch (carbamate) | N/A | 1692 | ~1700 |
| C-N Stretch | 1250-1020 | 1251, 1169 | 1250-1020 |
| C-O Stretch | 1050-1000 | 1059 | 1050-1000 |
Analysis of IR Data:
The most telling feature in the IR spectra is the presence of a strong carbonyl (C=O) stretching band in the protected analogues, typically around 1690-1700 cm⁻¹. This band is absent in the spectrum of the unprotected piperazine. Conversely, the unprotected compound will exhibit N-H stretching vibrations in the region of 3100-3300 cm⁻¹, which are absent in the N-protected derivatives (assuming mono-protection at the N1 position). All three compounds will show a broad O-H stretching band due to the hydroxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₅H₁₂N₂O | 116.16 | 117.10 |
| N-Boc-(S)-2-Hydroxymethyl-piperazine | C₁₀H₂₀N₂O₃ | 216.28 | 217.15 |
| N-Cbz-(S)-2-Hydroxymethyl-piperazine | C₁₃H₁₈N₂O₃ | 250.29 | 251.14 |
Analysis of MS Data:
The molecular ion peak in the mass spectrum will clearly differentiate between the three compounds due to their different molecular weights. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed. A common fragmentation pathway for the N-Boc protected compound is the loss of the tert-butyl group or the entire Boc group. The N-Cbz derivative may show fragmentation corresponding to the loss of the benzyl group or the Cbz group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
Caption: A standardized workflow for acquiring high-quality NMR spectra.[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or salt plates should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Conclusion
The strategic use of N-protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules from versatile building blocks like this compound. As demonstrated in this guide, the introduction of Boc or Cbz groups imparts distinct and readily identifiable signatures in the NMR, IR, and mass spectra of the parent molecule. A thorough understanding of these spectroscopic shifts is not merely an academic exercise; it is a practical necessity for the synthetic chemist, enabling confident reaction monitoring, accurate product characterization, and the unambiguous assignment of structure. By leveraging the comparative data and protocols presented herein, researchers can navigate the synthesis and analysis of these valuable piperazine derivatives with greater efficiency and certainty.
References
- Macmillan Group, Princeton University. Supplementary Information.
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A Comparative Guide to (S)-2-Hydroxymethyl-piperazine as a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs across numerous therapeutic areas.[1][2] While N,N'-disubstituted piperazines are common, substitution on the carbon framework of the ring remains a less explored but highly promising area for generating novel chemical entities.[3] This guide provides an in-depth assessment of (S)-2-Hydroxymethyl-piperazine (HMP), a chiral, C-substituted scaffold that offers unique structural and functional advantages in drug design. We will objectively compare its performance with common alternatives like unsubstituted piperazine, piperidine, and morpholine, supported by experimental data and detailed protocols, to highlight its value in developing next-generation therapeutics.
The Molecular Advantage of the this compound (HMP) Scaffold
The HMP scaffold combines the beneficial physicochemical properties of the piperazine core with new strategic advantages conferred by the chiral hydroxymethyl group.[4]
-
Controlled Chirality and Stereospecific Interactions: The (S)-configuration provides a fixed stereocenter. This is critical for designing drugs that can engage in precise, stereospecific interactions with chiral biological targets like enzymes and receptors, often leading to enhanced potency and selectivity.[4][5][6]
-
Enhanced Physicochemical Properties:
-
Solubility: The primary alcohol group acts as a potent hydrogen bond donor and acceptor, which can significantly improve the aqueous solubility of a parent molecule. This is a crucial parameter for achieving favorable oral bioavailability.[1][7]
-
Basicity (pKa): Like its parent, HMP is a diprotic base, allowing it to be protonated under physiological conditions (pH ~7.4).[1][8] This property is vital for forming stable salts for better formulation and for creating ionic interactions with acidic residues in target proteins.[1]
-
-
Versatile Synthetic Handle: The hydroxyl group serves as a convenient and reactive handle for further derivatization. It can be readily modified to introduce a wide variety of functional groups, enabling fine-tuning of a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties.[9]
-
Vectorial Exit Point: The hydroxymethyl group provides a defined exit vector from the piperazine ring, allowing medicinal chemists to project substituents into specific regions of a binding pocket without altering the core scaffold's interaction.
Comparative Analysis: HMP vs. Alternative Scaffolds
The choice of a heterocyclic scaffold is a critical decision in drug design. While scaffolds like piperidine and morpholine are widely used, HMP offers a unique combination of features that can overcome limitations associated with these alternatives.[10][11][12][13]
| Feature | This compound (HMP) | Unsubstituted Piperazine | Piperidine | Morpholine |
| Chirality | Inherently Chiral (S)-config. | Achiral | Achiral (unless substituted) | Achiral |
| Key Interaction Points | 2 N-H donors/acceptors, 1 O-H donor/acceptor | 2 N-H donors/acceptors | 1 N-H donor/acceptor | 1 N-H donor, 1 O acceptor |
| Aqueous Solubility | Excellent due to extra H-bond donor/acceptor | Good | Moderate | Good |
| pKa (approx.) | Two pKa values (~5.5 and 9.7)[8] | Two pKa values (~5.7 and 9.8) | One pKa value (~11.2) | One pKa value (~8.4) |
| Synthetic Versatility | High (two distinct N atoms + OH handle) | High (two distinct N atoms) | Moderate (one N atom) | Moderate (one N atom) |
| Metabolic Stability | Generally stable; OH site for potential glucuronidation | Generally stable; potential N-dealkylation | Generally stable; potential ring oxidation | Generally stable |
Field-Proven Insights:
The dual basicity of piperazines, including HMP, makes them highly effective scaffolds for CNS-active drugs, where crossing the blood-brain barrier is often facilitated by a balance of lipophilicity and the ability to exist in a protonated state.[1] Furthermore, the piperazine core is a key component in numerous kinase inhibitors, where it often acts as a linker that orients pharmacophoric groups into the ATP-binding pocket.[1][14] The added hydroxymethyl group on the HMP scaffold can provide an additional interaction point to engage with the solvent-exposed region of the kinase, potentially improving both potency and selectivity.
Case Study: Impact of HMP Scaffold on Sigma Receptor Affinity
A clear demonstration of the HMP scaffold's utility comes from structure-activity relationship (SAR) studies on sigma (σ) receptor ligands.[4] Sigma receptors are implicated in a variety of neurological disorders, making them an attractive therapeutic target.
A study on chiral (S)-(piperazin-2-yl)methanol derivatives revealed the profound impact of substitutions on the N-4 position. The data below illustrates how the core HMP scaffold enables systematic exploration of SAR.[4]
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |
| 3a | Benzyl | 158 ± 21 | > 10,000 |
| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |
| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |
| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |
| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |
| 3f | Phenethyl | 210 ± 30 | > 10,000 |
| Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, non-racemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.[4] |
Analysis of SAR:
-
Aromatic Substitution is Key: The presence of a benzyl group at the N-4 position is fundamental for high affinity.
-
Para-Substitution Enhances Affinity: Electron-donating groups, particularly the p-methoxybenzyl substituent in compound 3d , dramatically increase affinity for the σ₁ receptor.[4]
-
Chain Length is Critical: Extending the linker between the nitrogen and the phenyl ring (compound 3f ) is detrimental to affinity, highlighting the precise spatial requirements of the binding pocket.[4]
This case study demonstrates that the HMP scaffold is not merely a passive carrier but an active contributor to binding, providing a rigid, chiral framework that allows for the optimal positioning of key pharmacophoric elements.
Experimental Protocols
To ensure scientific integrity, the following are detailed, validated protocols for the synthesis and evaluation of HMP-containing compounds.
Protocol 1: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine
This protocol describes a common and efficient method for preparing the mono-protected HMP scaffold, which is a crucial intermediate for further elaboration.[15] The method relies on the deprotection of a benzyl group via catalytic hydrogenation.
Methodology:
-
Dissolution: To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), add 10% Palladium on carbon (Pd/C) (150 mg).[15][16]
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature (20-25°C) for 3 hours under a hydrogen atmosphere (balloon or Parr shaker).
-
Filtration: Upon reaction completion (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a white solid (typical yield: ~850 mg, 92%).[15][16]
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS (m/z): 217.3 [M+H]⁺).[16]
Protocol 2: Radioligand Binding Assay for Sigma Receptor Affinity
This protocol describes a standard method to determine the binding affinity (Kᵢ) of newly synthesized HMP derivatives for sigma-1 and sigma-2 receptors.[4]
Methodology:
-
Membrane Preparation: Utilize membrane homogenates from guinea pig brain as the source for sigma receptors.
-
Radioligand: Use [³H]-(+)-pentazocine for the σ₁ assay and [³H]-DTG for the σ₂ assay.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound (HMP derivative). For non-specific binding determination, use a high concentration of a known ligand (e.g., Haloperidol).
-
Equilibration: Incubate the plates at 37°C for 90 minutes to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Key Structural Features of the HMP Scaffold
Synthetic Workflow for HMP Incorporation
Hypothetical Binding Mode of an HMP-Containing Ligand
Conclusion
The this compound scaffold is more than just a variation of the common piperazine ring; it is a distinct and highly valuable building block in medicinal chemistry. Its inherent chirality, enhanced physicochemical properties, and versatile synthetic potential provide drug designers with a powerful tool to address complex biological targets. By offering an additional vector for interaction and property modulation, the HMP scaffold enables a more nuanced and effective approach to SAR exploration compared to its achiral or less functionalized counterparts. As the demand for more specific, potent, and drug-like candidates continues to grow, the strategic incorporation of scaffolds like this compound will be instrumental in the successful development of innovative therapeutics.
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ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 14, 2026, from [Link]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025). (PDF) Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of (S)-2-Hydroxymethyl-piperazine: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of (S)-2-Hydroxymethyl-piperazine. As a cornerstone in many synthetic pathways within drug development, the integrity of your work and, more importantly, your safety, hinges on a comprehensive understanding of this compound's characteristics. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that every interaction with this chemical is conducted with the utmost safety and scientific rigor.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its chemical relatives in the piperazine family are known to present several potential hazards. A thorough risk assessment is the first and most critical step before any handling procedure begins.
Based on data from analogous piperazine derivatives, the primary hazards include:
-
Skin Irritation: Direct contact can lead to irritation and redness.[1][2]
-
Serious Eye Damage: Contact with eyes may cause severe irritation or even burns.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract, causing coughing or tightness in the chest.[1][5]
-
Allergic Reactions: Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[6]
Therefore, all subsequent procedures are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][7] A face shield should be used when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious damage.[3][4] |
| Hands | Chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[8] Ensure to check for breakthrough times and dispose of contaminated gloves properly.[7] | To prevent skin contact, which can cause irritation.[1][2] |
| Body | A lab coat or other protective clothing to prevent skin exposure.[3] For larger quantities or in case of a spill, impervious clothing may be necessary. | To protect the skin from accidental splashes or spills. |
| Respiratory | Use in a well-ventilated area is crucial.[9][10] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[3] A self-contained breathing apparatus should be available for emergencies.[1] | To avoid inhalation of the compound, which can cause respiratory irritation.[1][5] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This section provides a detailed workflow from preparation to disposal. Adherence to this sequence is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Weighing: If weighing the solid compound, do so in a fume hood to minimize the inhalation of any airborne particles. Use a contained system where possible.
Dissolution and Reaction Setup
-
Inert Atmosphere: For reactions requiring an inert atmosphere, handle the compound under a gas like nitrogen or argon.
-
Solvent Addition: Add solvents slowly to the compound to avoid splashing.
-
Temperature Control: If the reaction is exothermic, ensure a proper cooling system is in place before starting.
Post-Reaction Work-up and Purification
-
Quenching: Quench the reaction carefully, especially if reactive reagents were used.
-
Extraction: Perform extractions in a fume hood with appropriate ventilation.
-
Purification: If using chromatography, ensure the system is properly set up to avoid leaks.
The following diagram illustrates the logical flow of the handling process:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
